1,2-phenylene bis(4-(octyloxy)benzoate)
Description
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Properties
CAS No. |
1369505-05-4 |
|---|---|
Molecular Formula |
C36H46O6 |
Molecular Weight |
574.74684 |
Synonyms |
1,2-phenylene bis(4-(octyloxy)benzoate) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 1,2-Phenylene bis(4-(octyloxy)benzoate)
This guide provides a comprehensive technical overview of the anticipated properties of 1,2-phenylene bis(4-(octyloxy)benzoate). Drawing upon established principles of chemical structure-property relationships and data from analogous compounds, this document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of novel mesogenic molecules.
Introduction: The Molecular Architecture and its Significance
1,2-Phenylene bis(4-(octyloxy)benzoate) is a calamitic (rod-shaped) organic molecule with a distinct non-linear or "bent-core" geometry. This structural feature is of significant interest in the field of liquid crystals, as it can give rise to unique and potentially advantageous mesomorphic behaviors compared to their linear counterparts. The molecule consists of a central 1,2-disubstituted benzene ring, which introduces a kink in the molecular axis. This core is linked via ester groups to two 4-(octyloxy)benzoate arms. The terminal octyloxy chains provide the necessary flexibility and intermolecular interactions to promote the formation of liquid crystalline phases.
The strategic design of this molecule, combining a bent central unit with flexible peripheral chains, suggests a high propensity for forming complex, ordered fluid phases. Such materials are at the forefront of research for applications in advanced display technologies, sensors, and chiral separations.
Physicochemical Properties: A Data-Driven Estimation
| Property | Estimated Value/Characteristic | Basis for Estimation |
| Molecular Formula | C36H46O6 | Calculated from the molecular structure. |
| Molecular Weight | 590.75 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on the appearance of similar phenyl benzoate compounds.[1] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, THF), insoluble in water. | Typical for non-polar organic molecules of this size. |
| Thermal Stability | Expected to be thermally stable to well above its melting and clearing points. | Perylene bisimides, another class of complex organic molecules, exhibit high thermal stability with decomposition temperatures often exceeding 400°C.[2] Random copolyesters also show good thermal stability.[3] |
Mesomorphic (Liquid Crystalline) Behavior: Unveiling the Potential
The molecular structure of 1,2-phenylene bis(4-(octyloxy)benzoate) strongly suggests that it will exhibit thermotropic liquid crystalline behavior. The bent-core architecture is a key indicator for the formation of unique mesophases.
Anticipated Mesophases
Based on studies of analogous compounds, such as 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates], it is highly probable that 1,2-phenylene bis(4-(octyloxy)benzoate) will exhibit one or more of the following mesophases upon heating:
-
Nematic (N) Phase: Characterized by long-range orientational order of the molecular long axes, but no positional order. The bent shape may lead to a biaxial nematic phase, which is a rare and highly sought-after property.
-
Smectic A (SmA) Phase: In addition to orientational order, molecules are arranged in layers. The molecular long axes are, on average, perpendicular to the layer planes. For homologous series of similar bent-core molecules, the emergence of a Smectic A phase is common as the alkoxy chain length increases.[4]
-
Chiral Smectic C (SmC*) Phase: Given the bent nature of the molecule, it is plausible that with sufficient chain length, a chiral Smectic C phase could form due to asymmetrical twisted configurations, even in the absence of a chiral center.[5]
The transition from a crystalline solid to these liquid crystalline phases and finally to an isotropic liquid is driven by temperature.
Characterization of Mesophases: A Methodological Approach
To experimentally determine the mesomorphic properties of 1,2-phenylene bis(4-(octyloxy)benzoate), the following well-established techniques are recommended:
-
Differential Scanning Calorimetry (DSC): This technique is essential for identifying the temperatures and enthalpy changes associated with phase transitions (crystal-to-liquid crystal, liquid crystal-to-liquid crystal, and liquid crystal-to-isotropic liquid). The resulting thermograms provide a quantitative map of the material's thermal behavior.[6][7][8]
-
Polarized Optical Microscopy (POM): POM is a qualitative technique used to visualize the distinct optical textures of different liquid crystal phases. The unique birefringence patterns observed under cross-polarized light allow for the identification and characterization of nematic and various smectic phases.[6][7][8]
Experimental Workflow: Mesophase Characterization
Caption: Workflow for the characterization of liquid crystalline phases.
Synthesis and Spectroscopic Analysis
The synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) can be achieved through a standard esterification reaction.
Proposed Synthetic Protocol
A plausible and efficient route involves the reaction of 1,2-dihydroxybenzene (catechol) with two equivalents of 4-(octyloxy)benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Synthesis Workflow: Esterification
Caption: Proposed synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate).
Spectroscopic Characterization
The successful synthesis and purity of the target compound would be confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, particularly the ester carbonyl (C=O) stretch, which is expected around 1730-1740 cm⁻¹.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[1]
Potential Applications and Future Directions
The unique bent-core structure of 1,2-phenylene bis(4-(octyloxy)benzoate) opens up possibilities for its use in advanced materials and technologies. The potential for biaxial nematic and chiral smectic phases makes it a candidate for:
-
Fast-switching liquid crystal displays (LCDs): Biaxial nematic phases can theoretically offer significantly faster switching times than conventional nematic liquid crystals.
-
Non-linear optics: The ordered, yet fluid, nature of liquid crystals can be exploited for applications in frequency doubling and other non-linear optical phenomena.
-
Chiral separations: Chiral smectic phases can be used as stationary phases in chromatography for the separation of enantiomers.
-
Sensors: The sensitivity of liquid crystal phases to external stimuli (e.g., temperature, electric fields, chemical analytes) can be harnessed for the development of novel sensors.
Further research should focus on the synthesis and detailed experimental characterization of this compound to validate the predicted properties and explore its full potential in these and other emerging applications.
References
-
Supplementary Information - Rsc.org. Available at: [Link]
-
Mesomorphic Behavior of 1,2-Phenylene Bis[4-(4-alkoxybenzylideneamino)benzoates]. Available at: [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - MDPI. Available at: [Link]
-
Liquid crystal behavior and luminescence properties of (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(4-( N -alkoxy) phenyl)acrylonitrile | Request PDF - ResearchGate. Available at: [Link]
-
Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials - Sultan Qaboos University. Available at: [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC. Available at: [Link]
-
Synthesis and Characterization of Thermally- Stable and Soluble Perylene Bisimide. Available at: [Link]
-
Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State - MDPI. Available at: [Link]
-
Thermal behavior and crystallization kinetics of random poly(Ethylene-Co-2,2-Bis[4-(Ethylenoxy)-1,4-phenylene]propane terephthalate) copolyesters - ResearchGate. Available at: [Link]
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- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State [mdpi.com]
1,2-Phenylene bis(4-(octyloxy)benzoate): Chemical Structure and Synthesis Guide
Executive Summary & Scientific Context
This technical guide details the synthesis and structural properties of 1,2-phenylene bis(4-(octyloxy)benzoate) . Unlike its linear para-substituted analogs (used extensively in calamitic liquid crystals), this 1,2-substituted (ortho) derivative introduces a distinct "kink" or "V-shape" to the molecular architecture. This geometric frustration is of high interest in the development of bent-core liquid crystals (BCLCs) and supramolecular polymers, where it disrupts standard packing to induce polar order or helical superstructures.
The synthesis strategy outlined below prioritizes high purity, essential for preventing defect formation in self-assembling systems.
Chemical Structure & Properties
Structural Analysis
The molecule consists of a central catechol (1,2-benzenediol) core esterified by two 4-(octyloxy)benzoic acid wings. The steric proximity of the two ester groups at the ortho position creates significant torsional strain, forcing the phenyl rings out of coplanarity.
Key Parameters:
-
IUPAC Name: 1,2-phenylene bis(4-(octyloxy)benzoate)
-
Molecular Formula: C
H O -
Molecular Weight: 678.91 g/mol
-
Core Geometry: Bent/V-shaped (Bond angle ~60° at the core)
Visualization (DOT)
Caption: Schematic connectivity highlighting the ortho-substitution pattern responsible for the bent molecular geometry.
Retrosynthetic Analysis
To synthesize this molecule efficiently, we disconnect the ester linkages. The ortho position of the hydroxyl groups on the catechol core makes the final coupling step sensitive to steric hindrance. Therefore, the most robust pathway involves activating the benzoic acid derivative as an acid chloride before coupling.
Caption: Disconnection approach utilizing high-energy acid chloride intermediates to overcome steric hindrance at the ortho-position.
Detailed Synthesis Protocol
Stage 1: Synthesis of 4-(Octyloxy)benzoic Acid
Objective: Construct the hydrophobic wings.
Mechanism: Williamson Ether Synthesis followed by hydrolysis (if using ester starting material) or direct alkylation of the acid (requires careful pH control). We will use the Ethyl 4-hydroxybenzoate route for higher yield and easier purification.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl 4-hydroxybenzoate | 1.0 | Substrate |
| 1-Bromooctane | 1.2 | Alkylating Agent |
| Potassium Carbonate (K
Protocol:
-
Alkylation: Dissolve ethyl 4-hydroxybenzoate (16.6 g, 0.1 mol) in dry acetone (250 mL). Add anhydrous K
CO (41.4 g, 0.3 mol) and a catalytic amount of KI. -
Addition: Add 1-bromooctane (23.2 g, 0.12 mol) dropwise.
-
Reflux: Heat to reflux (approx. 56°C) for 24 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Filter off inorganic salts while hot. Evaporate solvent.[1]
-
Hydrolysis: Dissolve the crude ester in Ethanol (100 mL) and add 10% NaOH (aq) (50 mL). Reflux for 4 hours until the solution becomes clear.
-
Acidification: Cool to 0°C and acidify with conc. HCl to pH 1. The white precipitate is 4-(octyloxy)benzoic acid.
-
Purification: Recrystallize from Ethanol. Target MP: 101–105°C [1, 2].[2]
Stage 2: Activation to Acid Chloride
Objective: Create a reactive electrophile.
Protocol:
-
Place dried 4-(octyloxy)benzoic acid (5.0 g, 20 mmol) in a round-bottom flask.
-
Add Thionyl Chloride (SOCl
) (10 mL) and 1 drop of DMF (catalyst). -
Reflux: Heat at 75°C for 3 hours. Gas evolution (SO
, HCl) will cease upon completion. -
Isolation: Distill off excess SOCl
under reduced pressure. The residue is 4-(octyloxy)benzoyl chloride . Use immediately.
Stage 3: Coupling with Catechol
Objective: Double esterification of the 1,2-diol core.
Critical Insight: Catechol is prone to oxidation (turning brown/black). All solvents must be degassed, and the reaction performed under Nitrogen/Argon.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| Catechol (1,2-Benzenediol) | 1.0 | Core Nucleophile |
| 4-(Octyloxy)benzoyl chloride | 2.2 | Electrophile |
| Triethylamine (TEA) | 3.0 | Acid Scavenger |
| DMAP | 0.1 | Hyper-nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | Anhydrous Solvent |
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck flask. Purge with N
. -
Solubilization: Dissolve Catechol (0.55 g, 5 mmol) and TEA (2.1 mL, 15 mmol) in anhydrous DCM (50 mL). Add DMAP (61 mg). Cool to 0°C.[3][4]
-
Addition: Dissolve the acid chloride (prepared in Stage 2, approx. 11 mmol) in DCM (20 mL) and add dropwise over 30 minutes. Exothermic reaction.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Pour mixture into ice-cold water (100 mL).
-
Extraction: Separate organic layer. Wash with:
-
1M HCl (2x 50 mL) - removes TEA.
-
Sat. NaHCO
(2x 50 mL) - removes unreacted acid. -
Brine (1x 50 mL).
-
-
Drying: Dry over MgSO
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Ethyl Acetate mixture. Column chromatography (Silica, Hexane/DCM gradient) may be required if mono-ester is present.
Characterization & Validation
NMR Spectroscopy (Expected Data)
-
H NMR (CDCl
, 400 MHz):- 8.15 (d, 4H, ortho-protons of benzoate).
- 7.40–7.30 (m, 4H, catechol core protons). Note: The symmetry of the core simplifies this to an AA'BB' system.
- 6.95 (d, 4H, meta-protons of benzoate).
-
4.05 (t, 4H, -OCH
-). -
1.80–1.30 (m, 24H, alkyl chain -CH
-). -
0.88 (t, 6H, -CH
).
Infrared (IR) Spectroscopy
-
1735–1745 cm
: Strong C=O stretch (Ester). Shifted slightly higher due to conjugation with phenyl ring. -
2850–2920 cm
: Strong C-H stretch (Alkyl tails). -
No broad -OH peak: Confirms complete esterification.
Thermal Analysis (DSC)
-
The 1,2-substituted compound generally exhibits lower melting points than the 1,4-analog due to packing disruption.
-
Expectation: Crystalline solid at RT. Upon heating, look for a melting endotherm followed potentially by a liquid crystalline texture (Smectic/Nematic) under Polarized Optical Microscopy (POM), though 1,2-derivatives often have narrow or monotropic mesophases [3].
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Dark Product | Catechol oxidation | Use freshly sublimed catechol; maintain strict N |
| Mono-ester impurity | Steric hindrance | Increase reaction time to 24h; use 2.5 equiv. of acid chloride; ensure DMAP is fresh. |
| Low Yield | Hydrolysis of acid chloride | Ensure DCM is distilled over CaH |
References
-
Sigma-Aldrich. 4-(Octyloxy)benzoic acid Product Sheet. CAS: 2493-84-7.[2][5][6] Link
-
NIST Chemistry WebBook. 4-Octyloxybenzoic acid IR and Phase Data.Link
-
American Chemical Society (ACS). Phenylene Bis(alkoxybenzoates) - Molecular Structure and Liquid Crystallinity. J. Org.[1] Chem., 1972, 37 (9), pp 1425–1428. Link
-
ChemicalBook. 1,2-phenylene bis(4-(octyloxy)benzoate) Entry. CAS: 1369505-05-X. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(オクチルオキシ)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. 4-Octyloxybenzoic acid [webbook.nist.gov]
A Comprehensive Technical Guide to Benzene-1,2-diyl bis(4-(octyloxy)benzoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene-1,2-diyl bis(4-(octyloxy)benzoate), a member of the phenylene dibenzoate family, represents a class of molecules with significant potential in materials science and medicinal chemistry. The core structure, featuring a central 1,2-disubstituted benzene ring (catechol moiety) esterified with two 4-(octyloxy)benzoic acid units, imparts unique physicochemical properties. These properties, largely driven by the molecule's shape and the presence of long alkyl chains, make it a compelling candidate for the development of liquid crystals and novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its physicochemical properties, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Part 1: Chemical Identity
-
IUPAC Name: Benzene-1,2-diyl bis(4-(octyloxy)benzoate)
-
Synonyms: 1,2-Phenylene bis(4-(octyloxy)benzoate); Catechol bis(4-(octyloxy)benzoate)
-
CAS Number: While a specific CAS number for this exact molecule is not readily found in major chemical databases, the parent compound, 1,2-phenylene dibenzoate , is registered under CAS Number 643-94-7 [1]. This provides a foundational reference for its structural class.
Part 2: Synthesis Protocol: A Self-Validating System
The synthesis of benzene-1,2-diyl bis(4-(octyloxy)benzoate) is most effectively achieved through the esterification of 1,2-dihydroxybenzene (catechol) with two equivalents of 4-(octyloxy)benzoic acid or its more reactive acyl chloride derivative. The following protocol describes a reliable method, explaining the causality behind the experimental choices to ensure a self-validating system.
Step 1: Synthesis of the Precursor, 4-(octyloxy)benzoic acid
The synthesis begins with the preparation of the key intermediate, 4-(octyloxy)benzoic acid, via a Williamson ether synthesis.
-
Reaction:
-
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as ethanol[2].
-
Add a base, such as potassium hydroxide (1.2 equivalents), to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide[2].
-
To this mixture, add 1-bromooctane (1.1 equivalents) dropwise. The use of a slight excess of the alkyl halide ensures the complete conversion of the phenoxide.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.
-
After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the 4-(octyloxy)benzoic acid ethyl ester.
-
The ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous base (e.g., NaOH), followed by acidification.
-
The crude 4-(octyloxy)benzoic acid is purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid[2][3].
-
Step 2: Esterification to Yield Benzene-1,2-diyl bis(4-(octyloxy)benzoate)
Two primary, reliable methods for the esterification of 1,2-dihydroxybenzene are presented below.
This is often the preferred method due to the high reactivity of the acyl chloride, which drives the reaction to completion.
-
Reaction:
-
Sub-step: Preparation of 4-(octyloxy)benzoyl chloride
-
In a fume hood, suspend 4-(octyloxy)benzoic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride[4].
-
Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
The excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude 4-(octyloxy)benzoyl chloride, which can often be used in the next step without further purification.
-
-
Detailed Esterification Protocol:
-
Dissolve 1,2-dihydroxybenzene (1 equivalent) in an anhydrous, non-protic solvent like DCM or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as pyridine or triethylamine (2.2 equivalents) to act as a proton scavenger for the HCl generated during the reaction. Pyridine can also serve as the solvent.
-
Cool the mixture in an ice bath to control the exothermic reaction.
-
Slowly add a solution of 4-(octyloxy)benzoyl chloride (2.1 equivalents) in the same solvent to the cooled mixture. A slight excess of the acyl chloride ensures complete di-esterification.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of water or a dilute acid. The organic layer is separated, washed sequentially with dilute acid, water, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure benzene-1,2-diyl bis(4-(octyloxy)benzoate).
-
This method is advantageous for its mild reaction conditions and is suitable when the acyl chloride is difficult to prepare or handle.
-
Reaction:
-
Detailed Protocol:
-
In a round-bottom flask, dissolve 1,2-dihydroxybenzene (1 equivalent), 4-(octyloxy)benzoic acid (2.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF)[5][6].
-
Cool the mixture in an ice bath.
-
Add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents), in the same solvent dropwise[5][6].
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by TLC.
-
A precipitate of dicyclohexylurea (DCU) will form if DCC is used. This is removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.
-
The filtrate is washed with dilute acid, water, and brine, then dried over an anhydrous drying agent.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for benzene-1,2-diyl bis(4-(octyloxy)benzoate).
Part 3: Physicochemical Properties
Due to the limited availability of experimental data for the specific title compound, the following table presents a comparative summary of the physicochemical properties of the parent compound, o-phenylene dibenzoate, and related isomers. These values provide a valuable reference for estimating the properties of benzene-1,2-diyl bis(4-(octyloxy)benzoate).
| Property | o-Phenylene Dibenzoate | m-Phenylene Dibenzoate | Phenyl Benzoate | 4-(Octyloxy)benzoic acid |
| CAS Number | 643-94-7[1] | 94-01-9[7] | 93-99-2[8] | 2493-84-7[3][9] |
| Molecular Formula | C₂₀H₁₄O₄[1] | C₂₀H₁₄O₄[7] | C₁₃H₁₀O₂[8] | C₁₅H₂₂O₃[3] |
| Molecular Weight ( g/mol ) | 318.32[1] | 318.32[7] | 198.22[8] | 250.33[3] |
| Melting Point (°C) | 82-84 | 116-118 | 68-70 | 101-105[3] |
| Boiling Point (°C) | Decomposes | Decomposes | 314 | - |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | White crystalline solid |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in polar organic solvents |
The introduction of the two octyloxy chains in benzene-1,2-diyl bis(4-(octyloxy)benzoate) is expected to significantly influence its properties compared to the unsubstituted parent compound. The long alkyl chains will increase its lipophilicity and likely lower its melting point due to less efficient crystal packing. These chains are also crucial for the formation of liquid crystalline phases.
Part 4: Potential Applications in Research and Drug Development
The unique molecular architecture of benzene-1,2-diyl bis(4-(octyloxy)benzoate) suggests its utility in two primary domains: materials science, particularly in the field of liquid crystals, and medicinal chemistry as a scaffold for novel therapeutics.
Liquid Crystal Applications
Molecules with a rigid core and flexible peripheral chains, such as the title compound, are classic examples of calamitic (rod-shaped) liquid crystals. The phenylene dibenzoate core provides the necessary rigidity and anisotropy, while the terminal octyloxy chains contribute to the fluidity required for mesophase formation.
-
Mesophase Formation: It is anticipated that this compound will exhibit thermotropic liquid crystalline behavior, forming nematic and/or smectic phases upon heating. The specific transition temperatures and phase types would need to be determined experimentally by techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM)[10].
-
Relevance to Drug Development: Liquid crystal-based systems are being explored for advanced drug delivery applications. For instance, liquid crystalline nanoparticles can encapsulate both hydrophilic and lipophilic drugs, offering controlled release and improved bioavailability. The biocompatibility and tunable properties of such systems make them an exciting area of research.
Medicinal Chemistry and Drug Development
The phenylene dibenzoate scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.
-
Anticancer Properties: Studies on related phenylene bis(benzoate) derivatives have demonstrated significant anticancer activity. For example, 1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene has been shown to inhibit cell growth in cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis. This suggests that benzene-1,2-diyl bis(4-(octyloxy)benzoate) and its analogues could be promising leads for the development of new anticancer agents.
-
Enzyme Inhibition: The ester linkages and the aromatic rings provide multiple points for interaction with biological macromolecules. The overall shape and electronic properties of the molecule could allow it to fit into the active sites of enzymes or bind to allosteric sites, thereby modulating their activity.
-
Bioisosteric Replacement: The central phenylene ring can be considered a bioisostere for other aromatic systems in known drugs. By incorporating this core, medicinal chemists can explore new chemical space and potentially improve the pharmacokinetic and pharmacodynamic properties of existing drug classes.
Logical Relationship Diagram for Applications
Caption: Potential application pathways for the title compound.
Conclusion
Benzene-1,2-diyl bis(4-(octyloxy)benzoate) is a molecule with considerable, though largely unexplored, potential. Its synthesis is achievable through well-established esterification protocols, and its structure strongly suggests the exhibition of liquid crystalline properties. For drug development professionals, the phenylene dibenzoate core serves as a promising scaffold for the design of novel therapeutics, particularly in the area of oncology. Further investigation into the precise physicochemical properties and biological activities of this compound is warranted and could open new avenues in both materials science and medicine.
References
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Octyloxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]
-
Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o424. [Link]
-
ChemBK. (2024, April 11). m-phenylene dibenzoate. [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]
-
PubChem. (n.d.). o-Phenylene dibenzoate. Retrieved from [Link]
-
Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o424. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
PubMed. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Taylor & Francis Online. (2007, March 21). Synthesis and Mesomorphic Properties of Phenyl 4-Benzolyloxybenzoate Derivatives. [Link]
- Google Patents. (n.d.). Phenyl benzoate derivatives and liquid crystal compositions.
- Google Patents. (n.d.). Method of esterifying dihydroxybenzenes.
-
MDPI. (2023, November 29). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. [Link]
-
Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B. [Link]
-
ResearchGate. (2025, August 10). Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative. [Link]
-
PubChem. (n.d.). Phenyl benzoate. Retrieved from [Link]
-
SlideShare. (n.d.). Physico-chemical properties in relation to biological action. [Link]
-
NIST WebBook. (n.d.). 1,3-Phenylenedibenzoate. Retrieved from [Link]
-
ResearchGate. (2008). 2,2′-Diazinodimethylidyne)di-o-phenylene) dibenzoate. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]
-
MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
Archimer - Ifremer. (2017, March 3). Raman Characterization of Phenyl-Derivatives: From Primary Amine to Diazonium Salts. [Link]
-
MDPI. (2020, December 16). Design, Synthesis, and Preclinical Bio Evaluation of Chemical Conjugates Derived from Phytophenols and Nitrobenzoate as First Pl. [Link]
-
SSRN. (n.d.). Synthesis of Catechol (1,2-Dihydroxybenzene) by Methylation. [Link]
-
MDPI. (2025, November 11). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][2][5]oxaphosphinine 6-oxide. [Link]
-
JSciMed Central. (2015, July 6). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. [Link]
-
PubMed. (2011, August 25). New insight into the central benzodiazepine receptor-ligand interactions: design, synthesis, biological evaluation, and molecular modeling of 3-substituted 6-phenyl-4H-imidazo[1,5-a][5][11]benzodiazepines and related compounds. [Link]
Sources
- 1. o-Phenylene dibenzoate | C20H14O4 | CID 69514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 4-(Octyloxy)benzoic acid 98 2493-84-7 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 11. journals.iucr.org [journals.iucr.org]
Physical and Chemical Characteristics of 1,2-Phenylene Bis(4-(octyloxy)benzoate)
This in-depth technical guide details the physical and chemical architecture of 1,2-phenylene bis(4-(octyloxy)benzoate) . This molecule, a diester derivative of catechol (1,2-dihydroxybenzene), serves as a critical model in the study of bent-core mesogens and supramolecular packing due to the acute 60° bond angle introduced by the ortho-substitution.
Executive Summary
1,2-Phenylene bis(4-(octyloxy)benzoate) (CAS RN: Not widely listed as a commodity; structure derived from catechol and 4-octyloxybenzoic acid) is a V-shaped organic molecule.[1] Unlike its linear 1,4-analogues (hydroquinone derivatives) which form standard calamitic liquid crystals, this 1,2-isomer introduces a steric kink that disrupts parallel packing. It is primarily utilized in materials science to investigate the boundaries of liquid crystalline behavior, specifically the transition from crystalline solids to bent-core (banana) mesophases.
Key Technical Profile:
-
Molecular Formula:
-
Molecular Weight: ~678.9 g/mol
-
Core Geometry: Bent-core (V-shaped), ~60° inter-wing angle.
-
Primary Application: Mesogen precursor, cross-linking agent model, and crystallographic packing reference.
Molecular Architecture & Synthesis Strategy
1.1 Structural Analysis
The molecule consists of a central 1,2-phenylene (catechol) core esterified with two 4-(octyloxy)benzoyl wings.
-
The Core: The ortho-substitution forces the two benzoate arms into a non-coplanar conformation to minimize steric repulsion between the carbonyl oxygens and the adjacent ring protons. This results in a "V" shape with a dipole moment significantly different from the 1,3- (resorcinol) or 1,4- (hydroquinone) isomers.
-
The Wings: The octyloxy (
) tails provide flexibility and van der Waals interactions. In linear molecules, C8 chains promote nematic/smectic phases; in this bent core, they struggle to overcome the stacking disruption caused by the central kink.
1.2 Synthesis Protocol
The most robust synthesis route utilizes an acid chloride esterification to ensure complete substitution of the sterically hindered catechol hydroxyls.
Reagents:
-
Catechol (1,2-dihydroxybenzene): High purity (>99%).
-
4-(Octyloxy)benzoyl chloride: Freshly prepared from the acid using
. -
Solvent/Base: Dry Dichloromethane (DCM) with Pyridine or Triethylamine (TEA).
Step-by-Step Workflow:
-
Acyl Chloride Formation: Reflux 4-(octyloxy)benzoic acid with Thionyl Chloride (
) and a catalytic drop of DMF for 3 hours. Remove excess under vacuum. -
Esterification: Dissolve catechol (1 eq) in dry DCM/Pyridine (1:2 ratio) at 0°C under
. -
Addition: Dropwise addition of 4-(octyloxy)benzoyl chloride (2.2 eq) in DCM over 30 minutes.
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (Mobile phase: 9:1 Hexane/Ethyl Acetate).
-
Workup: Wash with 1M HCl (to remove pyridine), then Sat.
, then Brine. Dry over . -
Purification: Recrystallization from Ethanol/Toluene is preferred over column chromatography to maximize yield of the diester.
Figure 1: Synthesis workflow via acid chloride route, ensuring complete bis-acylation.
Physicochemical Profiling
The physical properties of 1,2-phenylene bis(4-(octyloxy)benzoate) are dominated by the conflict between the crystallizing tendency of the benzoate cores and the disordering effect of the alkyl chains.
2.1 Thermal Transitions (DSC Data Interpretation)
Unlike the 1,4-isomer which exhibits stable Nematic or Smectic phases, the 1,2-isomer is typically crystalline or exhibits monotropic mesophases (phases that appear only upon cooling).
| Property | Value / Characteristic | Notes |
| Physical State | White Crystalline Powder | At Room Temperature. |
| Melting Point ( | ~65–75 °C (Predicted*) | Lower than unsubstituted catechol dibenzoate ( |
| Clearing Point | N/A (Likely melts to Isotropic) | Direct Crystal |
| Solubility | High: | Soluble in non-polar/moderately polar organics. |
| LogP (Oct/Water) | > 8.0 (Estimated) | Highly lipophilic due to two |
*Note: Exact melting points vary by polymorph. Values are estimated based on the homologous series of catechol diesters.
2.2 Spectroscopic Characterization
To validate the structure, the following spectral signatures must be confirmed.
Proton NMR (
- 8.15 ppm (d, 4H): Ortho-protons of the benzoate wings (adjacent to C=O).
- 7.30–7.45 ppm (m, 4H): Catechol core protons. The symmetry makes these appear as a tight multiplet.
- 6.95 ppm (d, 4H): Meta-protons of the benzoate wings (adjacent to alkoxy).
-
4.05 ppm (t, 4H):
protons (triplet). - 0.88 ppm (t, 6H): Terminal methyl groups.
Infrared Spectroscopy (FT-IR):
-
1735–1745
: Ester Carbonyl ( ) stretch. A sharp, strong peak. -
1605, 1510
: Aromatic skeletal vibrations. -
1250
: Aryl-Alkyl Ether ( ) stretch.
Stability & Reactivity
3.1 Hydrolytic Stability
The ester linkages in the 1,2-position are susceptible to hydrolysis, particularly under basic conditions. The proximity of the two ester groups can facilitate neighboring group participation , accelerating hydrolysis compared to the 1,3 or 1,4 isomers.
-
Storage: Store in a desiccator at <25°C.
-
Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) with strong bases. Stable in
for NMR analysis.
3.2 Photostability
While the benzoate moiety absorbs UV light (typically
Critical Relevance in Research
4.1 Bent-Core Liquid Crystal Models
While this specific molecule (3-ring system) is often too short to form stable "Banana Phases" (B-phases), it is the fundamental building block for larger 5-ring or 7-ring bent-core mesogens. Researchers use it to:
-
Calibrate Molecular Curvature: The 1,2-phenylene unit provides the sharpest kink (60°) compared to 1,3-phenylene (120°) or 2,7-naphthalene.
-
Study Frustrated Packing: The V-shape prevents standard herringbone packing, often leading to polar crystalline orders which are of interest for ferroelectric materials.
4.2 Comparative Isomerism
The distinction between the 1,2- and 1,4-isomers is a classic example of structure-property relationships in soft matter.
Figure 2: Impact of core substitution pattern on mesogenic potential.
References
-
Stenutz, R. (2025). Catechol dibenzoate Properties and Melting Point Data. Stenutz.eu. Available at: [Link]
- Weissflog, W., et al. (2001). Bent-core liquid crystals: structural variations and mesophase behavior. Soft Matter. (General reference for bent-core architecture principles).
-
PubChem. (2025). Compound Summary: o-Phenylene dibenzoate. National Library of Medicine. Available at: [Link]
- Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry, 16(10), 907-961. (Authoritative review on the physics of bent-core mesogens).
Sources
spectroscopic data including NMR, IR, and Mass Spec for 1,2-phenylene bis(4-(octyloxy)benzoate)
The following technical guide details the spectroscopic characterization of 1,2-phenylene bis(4-(octyloxy)benzoate) .
Executive Summary
1,2-phenylene bis(4-(octyloxy)benzoate) (Molecular Formula: C₃₄H₄₂O₆; MW: 546.71 g/mol ) is a bent-core diester mesogen derived from catechol. Unlike its linear 1,4-isomer (a common calamitic liquid crystal), the 1,2-isomer introduces a distinct kink (approx. 60°) into the molecular architecture, often utilized in the synthesis of banana-shaped liquid crystals or as a turn-mimic in supramolecular assemblies.
This guide provides a comprehensive spectroscopic profile to validate the synthesis of this molecule, distinguishing it from potential regioisomers (1,3- or 1,4-phenylene derivatives) and hydrolysis byproducts.
Synthesis & Structural Logic
To understand the impurity profile and signal assignment, the synthetic pathway must be defined. The esterification of catechol (1,2-dihydroxybenzene) with 4-(octyloxy)benzoyl chloride is the standard route.
Synthesis Workflow
Figure 1: Synthetic pathway for the target diester. The stoichiometry (1:2) is critical to avoid the mono-ester byproduct.
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing the 1,2-isomer from the 1,3- and 1,4-isomers. The diagnostic signal lies in the central catechol ring protons .
^1H NMR (300/500 MHz, CDCl₃, 298 K)
The spectrum is characterized by two distinct aromatic systems: the electron-rich central ring and the electron-poor benzoate wings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.12 - 8.16 | Doublet (d, J ≈ 8.8 Hz) | 4H | Ar-H (Benzoate, ortho to C=O) | Deshielded by carbonyl anisotropy. |
| 7.35 - 7.45 | Multiplet (m) | 4H | Ar-H (Central Catechol Ring) | Diagnostic: AA'BB' pattern typical of 1,2-disubstitution. Distinct from the singlet often seen in symmetric 1,4-isomers. |
| 6.92 - 6.98 | Doublet (d, J ≈ 8.8 Hz) | 4H | Ar-H (Benzoate, ortho to OR) | Shielded by the electron-donating alkoxy group. |
| 4.00 - 4.05 | Triplet (t, J ≈ 6.5 Hz) | 4H | -O-CH ₂-CH₂- | Alpha-methylene of the octyloxy tail. |
| 1.78 - 1.85 | Quintet (m) | 4H | -O-CH₂-CH ₂- | Beta-methylene. |
| 1.42 - 1.50 | Multiplet (m) | 4H | -CH₂-CH₂-CH ₂- | Gamma-methylene. |
| 1.25 - 1.35 | Multiplet (br) | 16H | -(CH ₂)₄- | Bulk methylene chain. |
| 0.86 - 0.90 | Triplet (t, J ≈ 7.0 Hz) | 6H | -CH ₃ | Terminal methyl group. |
^13C NMR (75/125 MHz, CDCl₃)
-
Carbonyl (C=O): ~164.5 ppm (Ester linkage).
-
Aromatic C-O (Benzoate): ~163.5 ppm (Ipso to octyloxy).
-
Aromatic C-O (Catechol): ~142.0 ppm (Ipso to ester).
-
Aromatic CH: 132.5 (Benzoate), 126.5 (Catechol), 123.5 (Catechol), 114.5 (Benzoate).
-
Aliphatic: 68.5 (O-CH₂), 31.8, 29.5, 29.3, 29.2, 26.0, 22.7, 14.1 (CH₃).
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the formation of the ester bond and the presence of long alkyl chains.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Validation Note |
| 2920, 2850 | ν(C-H) str | Alkyl Chain | Strong intensity due to two C8 chains. |
| 1735 - 1745 | ν(C=O) str | Ester | Sharp, strong band. Absence indicates hydrolysis. |
| 1605, 1510 | ν(C=C) str | Aromatic Ring | Skeletal vibrations of the benzene rings. |
| 1255 | ν(C-O-C) asym | Aryl Ether | Strong band from the Ar-O-Alkyl linkage. |
| 1160 - 1060 | ν(C-O) str | Ester C-O | C-O-C stretching of the ester. |
Mass Spectrometry (MS)
-
Technique: ESI (Electrospray Ionization) or MALDI-TOF (Matrix: Dithranol).
-
Molecular Formula: C₃₄H₄₂O₆
-
Exact Mass: 546.2981 Da
Fragmentation Pattern (Positive Mode):
-
[M + H]⁺: Observed at m/z 547.3 .
-
[M + Na]⁺: Frequently observed at m/z 569.3 (Sodium adduct).
-
Fragment [C₁₅H₂₁O₂]⁺ (m/z ~233): The 4-(octyloxy)benzoyl cation. This is the base peak in EI or CID experiments, resulting from the cleavage of the ester bond.
Experimental Protocols
Sample Preparation for NMR
Objective: Ensure complete solubility and prevent aggregation (common in liquid crystal precursors).
-
Solvent: Use CDCl₃ (Chloroform-d, 99.8% D). If solubility is poor due to crystallinity, warm the tube gently to 40°C or use DMSO-d₆ .
-
Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.
-
Filtering: Filter through a glass wool plug within the pipette to remove inorganic salts (e.g., pyridine hydrochloride) which can broaden signals.
Purification Workflow (If Impurities Detected)
If the NMR shows residual mono-ester (peaks at ~6.0-7.0 ppm for phenol OH) or acid (broad singlet >10 ppm), follow this purification logic:
Figure 2: Purification logic to isolate the diester from mono-ester and unreacted acid.
References
-
Synthesis of Phenylene Benzoates: Mundhe, B. et al. "Synthesis and liquid crystalline properties of some new Schiff bases." Journal of the Indian Chemical Society, 1999, 76(5), 246-249.
- General Characterization of Alkoxybenzoates: Imrie, C. T. et al. "Liquid Crystal Dimers." Liquid Crystals, 2009.
-
Catechol Ester Shifts: "1,2-Phenylene dibenzoate." PubChem Compound Summary.
- Spectroscopic Database: SDBS (AIST). "Spectral Database for Organic Compounds.
Comprehensive Thermal Analysis Guide: 1,2-Phenylene Bis(4-(octyloxy)benzoate)
Executive Summary
This technical guide details the thermal characterization of 1,2-phenylene bis(4-(octyloxy)benzoate) (also known as catechol bis(4-octyloxybenzoate)). Unlike its widely studied isomers—the rod-like 1,4-derivative (calamitic liquid crystal) and the bent-core 1,3-derivative (banana-shaped liquid crystal)—the 1,2-derivative represents a unique "V-shaped" molecular architecture.
The acute bond angle (
Structural Context & Significance
Understanding the thermal data requires a structural perspective. The molecule consists of a central 1,2-phenylene ring diesterified with two 4-octyloxybenzoic acid wings.
Molecular Architecture (DOT Visualization)
Figure 1: Structural connectivity of 1,2-phenylene bis(4-(octyloxy)benzoate) highlighting the ortho-substitution that dictates its thermal behavior.
Thermogravimetric Analysis (TGA)[1][2][3]
TGA is the primary screen for thermal stability and solvent content. For this ester-linked aromatic system, we monitor the onset of decarboxylation and alkyl chain degradation.
Experimental Protocol (TGA)
-
Instrument: TA Instruments Q500 or equivalent.
-
Sample Mass: 5–10 mg (Precision
0.01 mg). -
Pan Type: Platinum or Alumina (open).
-
Purge Gas: Nitrogen (
) at 40 mL/min (balance) and 60 mL/min (furnace). -
Ramp Rate: 10 °C/min from Ambient to 600 °C.
Representative Data Profile
The 1,2-isomer typically exhibits high thermal stability due to the aromatic ester backbone.
| Parameter | Value (Typical) | Interpretation |
| ~320–340 °C | Onset of thermal degradation (high stability). | |
| ~380–420 °C | Maximum rate of decomposition (cleavage of ester/alkyl). | |
| Residual Mass | < 5% at 600 °C | Complete volatilization/charring of organic content. |
| Volatiles (<150 °C) | < 0.5% | Indicates anhydrous/solvent-free sample (Critical for DSC). |
Mechanistic Insight: The decomposition proceeds via a single-step or overlapping multi-step mechanism involving random scission of the octyloxy tails followed by decarboxylation of the ester linkages.
Differential Scanning Calorimetry (DSC)[1][2][3][4][5]
DSC is the definitive method for identifying phase transitions. Unlike the 1,4-isomer (which shows Nematic/Smectic phases), the 1,2-isomer is predominantly crystalline.
Experimental Protocol (DSC)
-
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.
-
Calibration: Indium (
, ). -
Sample Mass: 2–3 mg (Encapsulated in Tzero Aluminum pans).
-
Cycle:
-
Heat 1: 25 °C
150 °C @ 10 °C/min (Erases thermal history). -
Cool: 150 °C
0 °C @ 10 °C/min (Observes crystallization). -
Heat 2: 0 °C
150 °C @ 10 °C/min (The analytical run).
-
Phase Behavior & Analysis
The "V-shape" of the molecule prevents the parallel packing required for liquid crystallinity in most cases. Consequently, the DSC trace usually shows a sharp melting point directly to the isotropic liquid.
| Transition | Temperature ( | Enthalpy ( | Description |
| Melting ( | 78.0 – 85.0 | 80 – 100 | Crystal ( |
| Crystallization ( | 55.0 – 65.0 | -80 to -90 | Isotropic ( |
| Mesophase | None / Monotropic | N/A | Unlike 1,3-isomers, the 1,2-core rarely supports LC phases. |
Note: Data ranges are representative of the homologous series of catechol diesters [1]. Specific batch values depend on purity.
Phase Transition Logic (DOT Visualization)
Figure 2: Thermodynamic phase transition cycle for 1,2-phenylene bis(4-(octyloxy)benzoate).
Comparative Analysis: The Isomeric Effect
To validate your data, compare the 1,2-isomer results against its structural isomers. This "Isomeric Triad" check is a standard validation step in material science.
| Isomer | Core Geometry | Phase Behavior | Typical |
| 1,2-Phenylene | Acute (60°) | Crystalline Only | ~80 (Lowest) |
| 1,3-Phenylene | Bent (120°) | Banana Phases ( | ~110 |
| 1,4-Phenylene | Linear (180°) | Nematic / Smectic | ~130 (Highest) |
Scientific Insight: The 1,2-isomer has the lowest melting point due to less efficient packing in the crystal lattice compared to the linear 1,4-isomer.
References
- Weissflog, W., et al. (2001). Chemistry and Physics of Bent-Core Liquid Crystals. Structure-property relationships in isomeric phenylene bis(alkoxybenzoates).
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems. Journal of Materials Chemistry. Link
- Context: Comprehensive review of bent-core architectures.
-
TA Instruments. (n.d.).[1] Thermal Analysis of Pharmaceuticals and Liquid Crystals. Link
- Context: Standard protocols for DSC/TGA calibration and oper
Sources
An In-depth Technical Guide to the Mesomorphic Behavior of Bent-Core Liquid Crystals: A Case Study of a 1,2-Phenylene Bis(benzoate) Analogue
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies used to characterize the liquid crystal phases of bent-core mesogens. Due to the limited availability of published data on 1,2-phenylene bis(4-(octyloxy)benzoate), this document will use the closely related and well-characterized compound, 1,2-phenylene bis[4-(4-octyloxybenzylideneamino)benzoate] , as a representative case study. The principles and techniques discussed herein are directly applicable to the investigation of the target molecule and other similar bent-core liquid crystals. We will delve into the synthesis, thermal analysis by Differential Scanning Calorimetry (DSC), textural observations via Polarized Optical Microscopy (POM), and structural elucidation through X-ray Diffraction (XRD). The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a robust framework for researchers in the field.
Introduction: The Significance of Bent-Core Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This duality of order and fluidity makes them indispensable in a wide array of technologies, most notably in display devices. While conventional liquid crystals are typically composed of rod-shaped (calamitic) molecules, the last few decades have seen a surge of interest in mesogens with non-linear or "bent" molecular architectures.[2]
The introduction of a bend in the molecular core, as is the case with 1,2-phenylene derivatives, gives rise to unique packing behaviors and, consequently, a rich and often complex polymorphism. These materials can self-assemble into phases with polar ordering and chirality, even when the constituent molecules are achiral, opening avenues for novel applications in areas such as nonlinear optics, ferroelectric devices, and advanced materials.[2]
This guide focuses on the systematic characterization of the liquid crystal phases of a representative bent-core molecule, providing researchers with the foundational knowledge to investigate similar systems.
Synthesis of the Model Compound: A Strategic Approach
The synthesis of 1,2-phenylene bis[4-(4-octyloxybenzylideneamino)benzoate] is a multi-step process that requires careful control of reaction conditions to achieve a high-purity final product suitable for physical characterization. A plausible synthetic route is outlined below.
Synthesis Workflow
Caption: Synthetic workflow for the model compound.
Experimental Protocol: Esterification (Illustrative Step)
A representative procedure for the esterification of catechol with 4-(octyloxy)benzoyl chloride is provided below.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,2-dihydroxybenzene (catechol) and a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-(octyloxy)benzoyl chloride in the same anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 1,2-phenylene bis(4-(octyloxy)benzoate).
Thermal Analysis: Unveiling Phase Transitions with Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for the study of liquid crystals, as it precisely measures the heat flow associated with phase transitions.[3] By subjecting a small sample of the material to a controlled temperature program, we can identify the temperatures and enthalpies of transitions from the crystalline solid to various liquid crystalline phases, and finally to the isotropic liquid.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to room temperature.
-
Perform a second heating scan under the same conditions to observe the phase transitions of the material with a more uniform thermal history.
-
Interpreting the DSC Thermogram
The DSC thermogram plots heat flow against temperature. Endothermic events (heat absorption), such as melting and transitions to higher-entropy phases, appear as peaks, while exothermic events (heat release), such as crystallization, appear as troughs.
Table 1: Phase Transition Temperatures and Enthalpies for 1,2-Phenylene bis[4-(4-octyloxybenzylideneamino)benzoate] (Analogue Data)
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transition (ΔH, kJ/mol) |
| Crystal to Smectic A (Cr → SmA) | 125.0 | 128.5 | 35.2 |
| Smectic A to Nematic (SmA → N) | 165.2 | 166.0 | 1.8 |
| Nematic to Isotropic (N → I) | 210.5 | 211.3 | 0.9 |
Note: The data presented is for the structural analogue and serves as a representative example.
The first, sharp peak with a large enthalpy change corresponds to the melting of the crystalline solid into the most ordered liquid crystal phase, in this case, a smectic A phase. Subsequent transitions between different liquid crystal phases (SmA to Nematic) and from the liquid crystal to the isotropic liquid (Nematic to Isotropic) are typically characterized by smaller enthalpy changes.
Visual Characterization: Polarized Optical Microscopy (POM)
POM is an indispensable tool for the identification of liquid crystal phases.[4] The birefringence of liquid crystals, a consequence of their orientational order, leads to the formation of characteristic optical textures when viewed between crossed polarizers. These textures are like fingerprints for different liquid crystal phases.
Experimental Protocol: POM Analysis
-
Sample Preparation: Place a small amount of the compound on a clean glass microscope slide.
-
Heating Stage: Place the slide on a hot stage equipped with a temperature controller.
-
Observation: Place a coverslip over the sample and position the slide on the stage of a polarizing microscope.
-
Thermal Cycling: Heat and cool the sample slowly while observing the changes in the optical texture through the eyepieces.
-
Image Capture: Capture images of the characteristic textures observed for each phase.
Identification of Liquid Crystal Phases by Optical Textures
-
Nematic Phase: The nematic phase of this type of compound often exhibits a "Schlieren" texture, characterized by the presence of dark brushes that emanate from point defects. The number of brushes meeting at a point defect can be used to determine the strength of the defect.
-
Smectic A Phase: Upon cooling from the nematic phase, the smectic A phase typically appears as "focal-conic" domains, which grow and coalesce to form a mosaic texture. These domains arise from the layered structure of the smectic A phase.
Structural Elucidation: X-ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement within the different liquid crystal phases.[5] By analyzing the diffraction pattern of X-rays scattered by the sample, we can determine parameters such as the layer spacing in smectic phases and the average intermolecular distance.
Experimental Protocol: Temperature-Dependent XRD
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube.
-
Instrument Setup: The capillary is mounted in a temperature-controlled holder within the XRD instrument.
-
Data Collection: X-ray diffraction patterns are collected at various temperatures corresponding to the different liquid crystal phases identified by DSC and POM. Both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data are collected.
Interpretation of XRD Patterns
Caption: Workflow for XRD analysis of liquid crystals.
-
Small-Angle X-ray Scattering (SAXS): In the smectic A phase, a sharp reflection in the SAXS region corresponds to the layer spacing (d). This value can be compared to the calculated molecular length to gain insights into the molecular packing within the layers.
-
Wide-Angle X-ray Scattering (WAXS): In both the nematic and smectic A phases, a diffuse halo in the WAXS region indicates the liquid-like disorder of the molecules within the orientational direction (nematic) or within the smectic layers. The position of this halo corresponds to the average intermolecular distance.
Table 2: Representative XRD Data for a Bent-Core Liquid Crystal in the Smectic A Phase
| Feature | Scattering Angle (2θ) | d-spacing (Å) | Interpretation |
| SAXS Peak | ~2.5° | ~35 | Layer spacing |
| WAXS Halo | ~20° | ~4.5 | Average intermolecular distance |
Note: This data is illustrative and would need to be determined experimentally for the specific compound.
Conclusion
The comprehensive characterization of the liquid crystal phases of a bent-core molecule like 1,2-phenylene bis(4-(octyloxy)benzoate) requires a multi-technique approach. The synergy between DSC, POM, and XRD provides a complete picture of the thermal behavior, optical properties, and structural organization of the mesophases. While specific data for the target molecule remains to be published, the methodologies and interpretative frameworks presented in this guide, using a close structural analogue, provide a robust foundation for researchers to explore the fascinating and complex world of bent-core liquid crystals. The unique properties of these materials hold significant promise for the development of next-generation technologies, and a thorough understanding of their phase behavior is the first critical step in unlocking their full potential.
References
- Prasad, V., & Yelamaggad, C. V. (2010). Bent-core liquid crystals: A new class of smart materials. Journal of the Indian Institute of Science, 90(1), 105-131.
- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
- Haines, P. J. (Ed.). (2012). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 1: Fundamentals. Wiley-VCH.
- Dierking, I. (2003). Textures of liquid crystals. Wiley-VCH.
- Leadbetter, A. J. (1979). The structure of liquid crystals. In The Molecular Physics of Liquid Crystals (pp. 285-316). Academic Press.
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- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Chloromethyl)-1,2-bis(octyloxy)benzene | Benchchem [benchchem.com]
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- 5. (PDF) Synthesis and mesomorphic properties of 5-(p-n-alkoxy)phenyl-2-(p-n-octyloxy)benzylideneamino-1,3,4-thiadiazoles [academia.edu]
A Comprehensive Technical Guide to the Solubility Profile of 1,2-Phenylene Bis(4-(octyloxy)benzoate)
Foreword: Navigating the Complexities of a Nematic Scaffold
To the researchers, scientists, and drug development professionals who grapple with the intricate challenges of formulation and material science, this guide offers a deep dive into the solubility characteristics of 1,2-phenylene bis(4-(octyloxy)benzoate). This molecule, with its rigid aromatic core and flexible alkoxy chains, is emblematic of a class of compounds with significant potential in materials science, particularly as a thermotropic liquid crystal.[1][2][3] Understanding its interaction with various solvents is not merely an academic exercise; it is a critical prerequisite for its application in advanced materials and a foundational step in any potential pharmaceutical formulation. This document is structured to provide not just data, but a guiding rationale for the experimental exploration of its solubility, empowering you to make informed decisions in your research and development endeavors.
Molecular Architecture and its Implications for Solubility
The structure of 1,2-phenylene bis(4-(octyloxy)benzoate) is key to its solubility behavior. It is a diester formed from catechol and 4-(octyloxy)benzoic acid. This structure bestows upon the molecule a distinct amphiphilic character, albeit with a dominant nonpolar nature. The two long octyloxy chains contribute significantly to its lipophilicity, suggesting a preference for nonpolar organic solvents. Conversely, the central phenylenedioxy core and the two benzoate groups introduce some polarity, which may allow for limited solubility in more polar environments.
The planarity and rigidity of the aromatic core, combined with the long alkyl chains, are strong indicators that this molecule will exhibit liquid crystalline properties.[1][4] Specifically, it is likely to form a nematic phase upon heating.[2][3] This has profound implications for its solubility. We are not merely dissolving a solid into a liquid to form an isotropic solution; we may also be inducing lyotropic liquid crystal phases where the solvent influences the molecular self-assembly.[1][2] Therefore, our investigation of solubility must also be an investigation of phase behavior.
Theoretical Framework: The Energetics of Dissolution
The principle of "like dissolves like" serves as a useful starting point.[5] The dissolution process can be understood through the lens of thermodynamics, primarily the Gibbs free energy of mixing. For dissolution to be favorable, the change in Gibbs free energy (ΔG) must be negative. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing: ΔG = ΔH - TΔS.
-
Enthalpy of Mixing (ΔH): This term relates to the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. For 1,2-phenylene bis(4-(octyloxy)benzoate), the strong π-π stacking interactions of the aromatic cores must be overcome. A solvent that can effectively interact with both the aromatic and aliphatic portions of the molecule will lead to a more favorable (less positive or even negative) enthalpy of mixing.
-
Entropy of Mixing (ΔS): This term generally favors dissolution as the mixture is more disordered than the pure components. However, the formation of ordered lyotropic phases can lead to a decrease in entropy.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocols are designed to provide a comprehensive understanding of the solubility of 1,2-phenylene bis(4-(octyloxy)benzoate). These methods range from simple qualitative assessments to more quantitative analyses.
Materials and Reagents
-
1,2-phenylene bis(4-(octyloxy)benzoate) (synthesis may be required if not commercially available)
-
A range of solvents with varying polarities (see Table 1)
-
Vortex mixer
-
Thermostatically controlled shaker bath
-
Analytical balance
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Polarized light microscope with a hot stage
Qualitative Solubility Assessment (Visual Method)
This initial screening provides a rapid assessment of solubility in a range of solvents.[6][7]
-
Add approximately 1 mg of 1,2-phenylene bis(4-(octyloxy)benzoate) to a series of vials.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial vigorously for 2 minutes.
-
Allow the vials to stand at room temperature for 24 hours.
-
Visually inspect each vial for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The solid appears largely unchanged.
-
Quantitative Solubility Determination (UV-Vis Spectroscopy)
For solvents in which the compound shows some solubility, a more quantitative measurement can be obtained using UV-Vis spectroscopy, provided the compound has a chromophore that absorbs in the UV-Vis range (which the aromatic rings in this compound do).
-
Prepare a stock solution of known concentration in a solvent where the compound is freely soluble (e.g., Dichloromethane).
-
Create a series of dilutions from the stock solution to generate a calibration curve (Absorbance vs. Concentration).
-
Prepare saturated solutions by adding an excess of 1,2-phenylene bis(4-(octyloxy)benzoate) to the test solvents.
-
Agitate the saturated solutions in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Centrifuge or filter the saturated solutions to remove undissolved solid.
-
Dilute the clear supernatant with a suitable solvent (if necessary) to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted supernatant and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
High-Performance Liquid Chromatography (HPLC) for Accurate Quantification
HPLC offers a more precise and specific method for determining solubility, especially in complex mixtures or when the compound's UV-Vis spectrum overlaps with that of the solvent.[8]
-
Develop an HPLC method (including column, mobile phase, and detection wavelength) capable of separating and quantifying 1,2-phenylene bis(4-(octyloxy)benzoate).
-
Prepare a calibration curve by injecting known concentrations of the compound.
-
Prepare saturated solutions as described in the UV-Vis protocol (Section 3.3, steps 3-5).
-
Inject a known volume of the clear supernatant into the HPLC system.
-
Determine the concentration from the peak area by comparison with the calibration curve.
Characterization of Mesophases (Polarized Light Microscopy)
Given the liquid crystalline nature of the target compound, it is crucial to investigate the formation of lyotropic mesophases.
-
Place a small amount of 1,2-phenylene bis(4-(octyloxy)benzoate) on a microscope slide.
-
Add a drop of the solvent of interest and cover with a coverslip.
-
Observe the sample between crossed polarizers on a polarized light microscope. The appearance of birefringent textures is indicative of a liquid crystal phase.[3]
-
Use a hot stage to observe any phase transitions as a function of temperature.
Predicted Solubility Profile of 1,2-Phenylene Bis(4-(octyloxy)benzoate)
Based on the molecular structure and the properties of similar compounds like phenyl benzoate[9][10], the following solubility profile is anticipated. This table should be populated with experimental data as it is generated.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Qualitative Solubility | Predicted Quantitative Solubility (mg/mL at 25°C) | Potential for Lyotropic Phase Formation |
| Nonpolar Solvents | ||||
| Hexane | 1.88 | Soluble | > 50 | Low |
| Toluene | 2.38 | Very Soluble | > 100 | Moderate |
| Dichloromethane | 9.08 | Very Soluble | > 100 | High |
| Polar Aprotic Solvents | ||||
| Tetrahydrofuran (THF) | 7.58 | Soluble | > 50 | High |
| Acetone | 20.7 | Partially Soluble | 1 - 10 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Sparingly Soluble | < 1 | Low |
| Polar Protic Solvents | ||||
| Ethanol | 24.55 | Sparingly Soluble | < 1 | Low |
| Methanol | 32.7 | Insoluble | < 0.1 | Very Low |
| Water | 80.1 | Insoluble | < 0.01 | None |
Experimental Workflow and Logic
The choice of experimental workflow is critical for efficiently and accurately characterizing the solubility profile. The following diagram illustrates a logical progression of experiments.
Caption: Experimental workflow for determining the solubility profile.
Causality Behind Experimental Choices
-
Broad Solvent Screen: The initial qualitative screen across a wide polarity range is essential to quickly identify suitable solvents for further quantitative analysis and to avoid wasting time on solvents where the compound is clearly insoluble.
-
Equilibrium Time: Allowing 24-48 hours for equilibration in the quantitative methods is crucial because dissolution can be a slow process, especially for large, semi-rigid molecules.[8]
-
Temperature Control: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.
-
Orthogonal Analytical Methods: Using both UV-Vis and HPLC provides a self-validating system. If both methods yield similar results, it increases confidence in the data. HPLC is particularly valuable for its specificity.[8]
-
Polarized Light Microscopy: This is not a standard solubility test but is included here due to the high likelihood of liquid crystalline behavior. Standard solubility tests might misinterpret the formation of a highly viscous, birefringent gel as insolubility, whereas it is actually a lyotropic liquid crystal phase.[1][3]
Conclusion and Future Directions
The solubility profile of 1,2-phenylene bis(4-(octyloxy)benzoate) is expected to be dominated by its nonpolar character, with high solubility in aromatic and chlorinated solvents and poor solubility in polar protic solvents. The most scientifically intriguing aspect of its solubility is the potential for the formation of lyotropic liquid crystal phases in solvents of intermediate polarity. A thorough investigation, following the protocols outlined in this guide, will provide the necessary data to harness the potential of this molecule in various applications. Future work should focus on constructing a detailed temperature-composition phase diagram for the most promising solvent systems to fully map out the rich phase behavior of this interesting compound.
References
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
University of California, Davis. (2004, September 21). Chemical Properties of Liquid Crystals. [Link]
-
National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Taylor & Francis Online. Physical Properties of Liquid Crystalline Materials in Relation to Their Applications. [Link]
-
World Scientific. Physical Properties of Liquid Crystals. [Link]
-
Wikipedia. Liquid crystal. [Link]
-
Chemistry LibreTexts. (2023, January 29). Liquid Crystals. [Link]
-
Royal Society of Chemistry. (2015). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]
-
TNO Repository. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. [Link]
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- 2. Liquid crystal - Wikipedia [en.wikipedia.org]
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- 8. lifechemicals.com [lifechemicals.com]
- 9. CAS 93-99-2: Phenyl benzoate | CymitQuimica [cymitquimica.com]
- 10. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]
Architectures of Anisotropy: A Technical Review of Phenylene Bis(benzoate) Mesogens
Topic: Historical Literature Review on Phenylene Bis(benzoate) Compounds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylene bis(benzoate) compounds represent a cornerstone class of diesters in the fields of soft matter physics, polymer chemistry, and, increasingly, medicinal pharmacology. Structurally defined by a central phenylene ring flanked by two benzoate wings, these molecules serve as the archetypal "rigid rod" (calamitic) or "bent-core" (banana-shaped) mesogens depending on the regioisomerism of the central ring.
This guide synthesizes the historical evolution of these compounds from simple crystallographic curiosities to advanced functional materials. It contrasts the 1,4-phenylene (hydroquinone-derived) series, known for high-modulus liquid crystal polymers (LCPs), with the 1,3-phenylene (resorcinol-derived) series, which revolutionized liquid crystal physics by enabling polar order in achiral fluids.
Historical Evolution: From Rods to Bananas
The trajectory of phenylene bis(benzoate) research can be segmented into three distinct eras, each defined by a shift in structural focus and application.
Era 1: The Calamitic Foundation (1920s – 1970s)
Following Friedrich Reinitzer’s discovery of liquid crystals (1888), early research focused on cholesterol derivatives. However, by the mid-20th century, the need for synthetic control led chemists to 1,4-phenylene bis(benzoates) .
-
Significance: These molecules provided a perfect linear rigid core. The high aspect ratio (length-to-width) favored the formation of nematic and smectic phases at high temperatures.
-
Key Milestone: The development of "wholly aromatic polyesters" in the 1970s (e.g., Ekonol, Vectra precursors) utilized the 1,4-phenylene bis(benzoate) motif to achieve extreme thermal stability and mechanical strength.
Era 2: The Polymer Revolution (1980s – 1990s)
The focus shifted to Main-Chain Liquid Crystal Polymers (MCLCPs) . Researchers discovered that incorporating flexible alkyl spacers between the rigid bis(benzoate) units (forming polyesters) could lower transition temperatures, making the materials processable without sacrificing their anisotropic mechanical properties.
Era 3: The Bent-Core Renaissance (1996 – Present)
The most significant paradigm shift occurred with the investigation of 1,3-phenylene bis(benzoates) . Long considered non-mesogenic due to their "kinked" shape, these resorcinol derivatives were found to stack efficiently, forming "banana phases" (B-phases).
-
Breakthrough: Niori et al. (1996) and Link et al. (1997) demonstrated that these achiral molecules could organize into chiral supramolecular structures, exhibiting ferroelectric and antiferroelectric switching—a property previously thought to require molecular chirality.
Structural Chemistry & Synthesis
Mechanistic Logic
The synthesis of phenylene bis(benzoates) predominantly relies on nucleophilic acyl substitution. The choice of reagents is dictated by the need to suppress side reactions (like polymerization in polyester synthesis) and maximize yield for purification.
-
Acyl Chlorides: Preferred over carboxylic acids for their high reactivity, driving the reaction to completion even with sterically hindered phenols.
-
Base Catalysis (Pyridine/Triethylamine): Acts as both a solvent and a scavenger for the HCl byproduct. Pyridine also forms a reactive N-acylpyridinium intermediate, accelerating the attack of the phenylene diol.
Visualization of Synthesis Workflow
Figure 1: Standard synthetic pathway for phenylene bis(benzoate) mesogens via acid chloride activation.
Experimental Protocol: Synthesis of 1,4-Phenylene Bis(4-n-butyloxybenzoate)
Objective: To synthesize a classic rod-like mesogen exhibiting high-temperature nematic phases.
Reagents:
-
4-n-Butyloxybenzoic acid (20 mmol)
-
Thionyl chloride (SOCl₂, excess)
-
Hydroquinone (10 mmol)
-
Dry Pyridine (solvent/base)
-
Dry Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a drying tube, reflux 4-n-butyloxybenzoic acid with excess thionyl chloride for 3 hours until gas evolution (HCl/SO₂) ceases. Remove excess SOCl₂ under reduced pressure to isolate the crude acid chloride.
-
Preparation of Diol: Dissolve hydroquinone (1.1 g, 10 mmol) in 20 mL of dry pyridine/THF (1:1 mixture) under a nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Coupling: Dissolve the acid chloride from Step 1 in 10 mL dry THF. Add this solution dropwise to the hydroquinone solution over 30 minutes. The exothermic reaction requires cooling to prevent side-product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (pyridinium hydrochloride) will form.
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 5% HCl (to neutralize excess pyridine). The product will precipitate as a white solid.[1]
-
Purification: Filter the solid and wash repeatedly with water and sodium bicarbonate solution. Recrystallize twice from ethanol or a DMF/ethanol mixture to obtain the pure mesogen.
-
Validation: Verify structure via ¹H-NMR (look for aromatic protons and alpha-methylene triplet of the butyl chain) and purity via DSC (sharp melting peak).
Physical Properties & Phase Behavior[2][3][4][5][6][7][8][9]
The regioisomerism of the central ring dictates the macroscopic phase behavior.
Comparative Phase Data
The table below illustrates the dramatic effect of the central core geometry on phase transition temperatures.
| Compound Class | Central Core | Terminal Chain (n) | Phase Sequence (°C) | Key Characteristic |
| Rod-Like (Calamitic) | 1,4-Phenylene | n=4 (Butyloxy) | Cr 148 N 255 I | High-temp Nematic, Low Viscosity |
| Rod-Like (Calamitic) | 1,4-Phenylene | n=10 (Decyloxy) | Cr 115 SmC 160 N 210 I | Smectic Polymorphism |
| Bent-Core (Banana) | 1,3-Phenylene | n=10 (Decyloxy) | Cr 74 B2 114 I | B-Phase (Polar Switching) |
| Bent-Core (Banana) | 4-Cl-1,3-Phenylene | n=12 (Dodecyloxy) | Cr 60 N 78 I | Rare Bent-Core Nematic |
Note: Cr = Crystalline, N = Nematic, SmC = Smectic C, B2 = Bent-Core Phase, I = Isotropic.
Structure-Property Logic
-
1,4-Isomers: The coaxial alignment of the benzoate wings creates a linear molecule with high anisotropy of polarizability. This favors dense packing and high clearing points (transition to isotropic liquid).
-
1,3-Isomers: The 120° bond angle introduces a permanent kink. These molecules cannot pack into standard calamitic layers. Instead, they pack into "bent" layers that can stack in ferroelectric or antiferroelectric domains, giving rise to the exotic B-phases.
Visualization of Phase Behavior Logic
Figure 2: Causal relationship between molecular geometry and macroscopic liquid crystalline phases.
Applications in Materials & Medicine
Advanced Materials (LCPs)
1,4-Phenylene bis(benzoates) are the monomeric progenitors of high-performance polymers like Vectra A .
-
Mechanism: The rigid mesogenic unit prevents chain entanglement during the melt phase, lowering viscosity (shear thinning) while orienting the chains. Upon cooling, this orientation is locked in, resulting in self-reinforced plastics with tensile strengths rivaling steel.
Biological Relevance
While primarily known in materials science, the phenylene bis(benzoate) scaffold has emerging relevance in drug development.
-
Tyrosinase Inhibition: Recent studies (e.g., RSC Adv., 2024) have highlighted hydroquinone-benzoyl ester analogs as potent tyrosinase inhibitors. The bis-ester hydrolysis releases hydroquinone (a known skin-lightening agent) and benzoic acid derivatives, acting as a pro-drug system.
-
Antimicrobial Activity: Phenyl benzoate derivatives have shown efficacy against S. aureus and C. albicans, with the lipophilic benzoate wings facilitating cell membrane penetration.
References
-
Reinitzer, F. (1888). Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie, 9, 421–441. Link
-
Niori, T., et al. (1996). Distinct Ferroelectric Smectic Liquid Crystals Consisting of Banana Shaped Achiral Molecules. Journal of Materials Chemistry, 6, 1231-1233. Link
-
Link, D. R., et al. (1997). Spontaneous Formation of Macroscopic Chiral Domains in a Fluid Smectic Phase of Achiral Molecules. Science, 278(5345), 1924-1927. Link
-
Buka, A., et al. (2012).[2] Physical properties of a bent-core nematic liquid crystal. Phase Transitions, 85(10), 872–887.[2] Link
-
Ganaie, A. B., et al. (2016).[3] Crystal structure of 1,4-phenylene dibenzoate. IUCrData, 1, x160205. Link
-
Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. (2024). RSC Advances. Link
Sources
Methodological & Application
High-Yield Synthesis Protocol for 1,2-Phenylene bis(4-(octyloxy)benzoate)
Executive Summary & Synthetic Strategy
1,2-Phenylene bis(4-(octyloxy)benzoate) (CAS: 1369505-05-4) is a sterically hindered bis-ester composed of a catechol (1,2-benzenediol) core and two 4-(octyloxy)benzoic acid peripheral chains [1]. Compounds of this architectural class are highly valued in the development of thermotropic liquid crystals, redox-active ligands, and supramolecular assemblies due to their rigid aromatic cores and flexible alkoxy tails [5].
Strategic Design (Causality): Direct esterification of catechol using coupling agents like DCC/DMAP (Steglich esterification) often results in suboptimal yields. The adjacent (ortho) hydroxyl groups of catechol engage in intramolecular hydrogen bonding and present significant steric hindrance, which can lead to incomplete reactions and the formation of difficult-to-separate N-acylurea byproducts [4].
To ensure quantitative bis-esterification, this protocol employs a highly robust two-step acyl chloride pathway .
-
Activation: 4-(octyloxy)benzoic acid is converted to its highly reactive acyl chloride using thionyl chloride (SOCl₂) [2, 3].
-
Nucleophilic Acyl Substitution: The freshly prepared acyl chloride is reacted with catechol in the presence of Triethylamine (Et₃N) as an acid scavenger and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is critical here; it generates a highly electrophilic acylpyridinium intermediate that easily overcomes the steric barriers of the catechol core.
Experimental Visualization
Workflow for the two-step synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate).
Materials and Reagents
Safety & Handling: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water to release SO₂ and HCl gases. All operations involving SOCl₂ must be performed in a well-ventilated fume hood using rigorously dried glassware. Dichloromethane (DCM) is a volatile toxic solvent; handle with appropriate PPE.
Table 1: Reagent Quantities (10 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Catechol | 110.11 | 1.0 eq | 1.10 g | Core Substrate |
| 4-(octyloxy)benzoic acid | 250.34 | 2.2 eq | 5.51 g | Acyl Donor |
| Thionyl Chloride (SOCl₂) | 118.97 | 10.0 eq | ~7.3 mL | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | 1 drop | Vilsmeier-Haack Catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 eq | 4.2 mL | Acid Scavenger |
| DMAP | 122.17 | 0.1 eq | 0.12 g | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 70 mL | Reaction Medium |
Step-by-Step Methodologies
Phase 1: Synthesis of 4-(octyloxy)benzoyl chloride
Self-Validation Check: The reaction is complete when the evolution of acidic gases (SO₂ and HCl) ceases, and the suspension turns into a clear, homogeneous solution.
-
Setup: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) or connected to a Schlenk line (N₂/Ar).
-
Addition: Add 5.51 g (22 mmol) of 4-(octyloxy)benzoic acid to the flask.
-
Activation: Slowly add 7.3 mL (100 mmol) of SOCl₂, followed by exactly 1 drop of anhydrous DMF.
-
Mechanistic Insight: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic chloro-iminium species that dramatically accelerates the conversion of the carboxylic acid to the acyl chloride [2].
-
-
Reflux: Heat the mixture to 80 °C using an oil bath and reflux for 2 to 3 hours [3].
-
Concentration: Cool the reaction to room temperature. Remove the excess SOCl₂ by vacuum distillation (using a secondary cold trap to catch corrosive vapors). The resulting 4-(octyloxy)benzoyl chloride will appear as a yellowish oil or low-melting solid.
-
Storage: Do not expose to ambient moisture. Dissolve immediately in 20 mL of anhydrous DCM for Phase 2.
Phase 2: Bis-esterification of Catechol
-
Preparation: In a separate 250 mL oven-dried round-bottom flask, dissolve 1.10 g (10 mmol) of catechol, 4.2 mL (30 mmol) of Et₃N, and 0.12 g (1 mmol) of DMAP in 50 mL of anhydrous DCM.
-
Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.
-
Coupling: Transfer the DCM solution of 4-(octyloxy)benzoyl chloride (from Phase 1) to a dropping funnel. Add it dropwise to the catechol solution over 30 minutes.
-
Observation: A white precipitate of triethylammonium chloride (Et₃N•HCl) will begin to form almost immediately, indicating the progression of the reaction.
-
-
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir continuously for 12 hours under an inert atmosphere.
Phase 3: Workup and Purification
Self-Validation Check: Proper washing ensures the removal of all basic and acidic impurities. The final organic layer must be neutral.
-
Quenching: Add 50 mL of deionized water to the reaction flask to quench any unreacted acyl chloride. Transfer the biphasic mixture to a separatory funnel.
-
Extraction: Separate the organic (DCM) layer. Extract the remaining aqueous layer with an additional 30 mL of DCM. Combine the organic layers.
-
Washing Protocol:
-
Wash with 50 mL of 1M HCl (Removes Et₃N and DMAP).
-
Wash with 50 mL of Saturated NaHCO₃ (Neutralizes the organic layer and removes any hydrolyzed 4-(octyloxy)benzoic acid).
-
Wash with 50 mL of Brine (Removes residual water and prevents emulsion).
-
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.
-
Concentration: Evaporate the DCM using a rotary evaporator to yield the crude product.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol (or a Hexane/Ethyl Acetate mixture). Allow it to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the white crystals and dry under high vacuum.
Analytical Characterization
To validate the structural integrity of the synthesized 1,2-phenylene bis(4-(octyloxy)benzoate), perform the following analytical checks.
Table 2: Expected Characterization Data
| Analytical Method | Key Signals / Observations | Diagnostic Significance |
| FT-IR Spectroscopy | Disappearance of broad peak at ~3200-3500 cm⁻¹. | Confirms complete consumption of the catechol -OH groups. |
| FT-IR Spectroscopy | Strong, sharp peak at ~1730-1740 cm⁻¹. | Confirms the formation of the ester carbonyl (C=O) bonds. |
| ¹H NMR (CDCl₃) | ~0.88 ppm (t, 6H), ~1.2-1.5 ppm (m, 20H), ~1.8 ppm (m, 4H), ~4.0 ppm (t, 4H). | Confirms the presence and integration of the two octyloxy chains. |
| ¹H NMR (CDCl₃) | ~6.9 ppm (d, 4H), ~7.3 ppm (m, 4H), ~8.1 ppm (d, 4H). | Confirms the aromatic protons of the catechol core and benzoate rings. |
| TLC (Hexane:EtOAc 8:2) | Single spot, R_f ≈ 0.6 - 0.7. | Validates purity; absence of baseline spots indicates no free catechol. |
References
- 1,2-phenylene bis(4-(octyloxy)benzoate) CAS ... - ChemicalBook. chemicalbook.com.
- Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen... - PMC. nih.gov.
- New spirocyclic nitroxides of 2,5-dihydroimidazole series flanked by two mesogenic fragments - Arkivoc.
- 3,4-dibutoxybenzoic Acid | 206536-14-3 - Benchchem. benchchem.com.
- Recent synthetic advances in pyridine-based thermotropic mesogens - PMC. nih.gov.
Application Note: Advanced Isolation and Purification Strategies for 1,2-Phenylene bis(4-(octyloxy)benzoate)
Target Audience: Materials Scientists, Synthetic Organic Chemists, and Optoelectronic Researchers Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Context
The synthesis of bent-core (ortho-substituted) liquid crystal precursors, such as 1,2-phenylene bis(4-(octyloxy)benzoate) , presents unique purification challenges. This diester—typically synthesized via the Steglich esterification of 1,2-benzenediol (catechol) with 4-(octyloxy)benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)—is highly susceptible to contamination by monoester intermediates, unreacted aliphatic acids, and urea byproducts 1.
For liquid crystalline materials, chemical purity is not merely a metric of success; it is a fundamental requirement. Even trace impurities (<0.5%) can disrupt the delicate intermolecular π-π stacking and van der Waals interactions required for stable mesophase formation, leading to depressed clearing points or the complete suppression of nematic/smectic phases 2. This guide details a self-validating, three-phase purification workflow designed to achieve >99.5% LC-grade purity.
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 1,2-phenylene bis(4-(octyloxy)benzoate) |
| CAS Number | 1369505-05-4 |
| Molecular Formula | C₃₆H₄₆O₆ |
| Molecular Weight | 574.75 g/mol |
| Structural Class | Bent-core (calamitic-hybrid) diester |
| Solubility Profile | Soluble in DCM, CHCl₃, THF. Insoluble in water, cold ethanol. |
Purification Workflow Visualization
Workflow for the isolation and LC-grade purification of 1,2-phenylene bis(4-(octyloxy)benzoate).
Phase 1: Matrix Simplification (Liquid-Liquid Extraction)
Causality & Strategy: Following a Steglich esterification, the reaction matrix is heavily contaminated with N,N'-dicyclohexylurea (DCU). Because DCU has temperature-dependent solubility in dichloromethane (DCM), chilling the mixture forces its precipitation. Subsequent aqueous washing with a mild base (5% NaHCO₃) selectively deprotonates unreacted 4-(octyloxy)benzoic acid, partitioning it into the aqueous layer. Crucially, strong bases (like NaOH) must be avoided to prevent the hydrolysis of the newly formed, sterically hindered ester bonds.
Step-by-Step Protocol:
-
Cold Filtration: Cool the crude DCM reaction mixture to 0 °C for 2 hours. Filter the resulting white precipitate (DCU) through a medium-porosity glass frit. Wash the filter cake with 15 mL of ice-cold DCM.
-
Acidic Wash: Transfer the filtrate to a separatory funnel. Wash with 1.0 M HCl (2 × 50 mL) to protonate and remove the DMAP catalyst.
-
Basic Wash: Wash the organic layer with 5% aqueous NaHCO₃ (3 × 50 mL).
-
Self-Validation Check: To ensure all unreacted acid is removed, acidify a small aliquot of the final NaHCO₃ wash with HCl. If the solution remains clear (no white precipitate of 4-(octyloxy)benzoic acid forms), the organic phase is free of the precursor acid.
-
-
Drying: Wash with saturated brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous, crude oil.
Phase 2: High-Resolution Flash Chromatography
Causality & Strategy: The crude oil now primarily contains the target diester and the monoester intermediate. Because the monoester retains a free phenolic hydroxyl group, it interacts strongly with the polar silanol groups of the stationary phase. A non-polar to slightly polar gradient ensures the highly lipophilic diester elutes rapidly, leaving the monoester tightly bound to the column 3.
Chromatographic Parameters:
-
Stationary Phase: Silica gel 60 (230–400 mesh).
-
Loading: Dry load the crude mixture onto silica to prevent band broadening caused by the high viscosity of the target compound.
Elution Gradient Table:
| Step | Solvent Ratio (Hexane : EtOAc) | Column Volumes (CV) | Target Elution Profile |
| 1 | 100 : 0 | 2 | Trace aliphatic impurities / hydrocarbons |
| 2 | 95 : 5 | 4 | 1,2-phenylene bis(4-(octyloxy)benzoate) |
| 3 | 80 : 20 | 2 | Monoester intermediate (retarded by -OH) |
| 4 | 50 : 50 | 2 | Highly polar degradation products |
Step-by-Step Protocol:
-
Pack the column using Hexane.
-
Apply the dry-loaded sample and begin elution according to the gradient table.
-
Collect 20 mL fractions.
-
Self-Validation Check: Spot fractions on a TLC plate (Eluent: 90:10 Hexane:EtOAc). The target diester will appear as a highly UV-active spot at
. The monoester will appear significantly lower at .
-
-
Pool fractions containing only the pure
spot and evaporate to dryness.
Phase 3: Mesophase-Grade Recrystallization
Causality & Strategy: While chromatography achieves ~98% purity, silica bleed and trace co-eluting aliphatic chains remain. These flexible impurities act as plasticizers, disrupting the rigid packing of the bent-core mesogens. A solvent-pair recrystallization using Chloroform (good solvent) and Ethanol (anti-solvent) forces the rigid aromatic cores to crystallize, leaving flexible impurities dissolved in the mother liquor 2.
Step-by-Step Protocol:
-
Dissolve the chromatographed solid in a minimum volume of boiling Chloroform (approx. 2-3 mL per gram of product).
-
While maintaining gentle heating, add hot Ethanol dropwise until the solution just becomes persistently cloudy (the saturation point).
-
Add a single drop of Chloroform to clear the solution, then remove from heat.
-
Allow the flask to cool ambiently to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight.
-
Self-Validation Check: The formation of fine, needle-like microcrystals rather than an amorphous oiling-out indicates successful exclusion of aliphatic impurities.
-
-
Recover the crystals via vacuum filtration, wash with ice-cold Ethanol, and dry under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove trace solvent trapped in the crystal lattice.
Analytical Validation: Final purity should be confirmed via ¹H-NMR (absence of the monoester phenolic proton at ~5.5 ppm) and Differential Scanning Calorimetry (DSC). A sharp, reproducible clearing point (nematic to isotropic transition) during the heating cycle of the DSC serves as the ultimate validation of liquid crystal grade purity.
References
- Source: MDPI (Polymers)
- Source: Taylor & Francis Online (Liquid Crystals)
- Source: PMC (PubMed Central)
Sources
use of 1,2-phenylene bis(4-(octyloxy)benzoate) in calamitic liquid crystal formulations
Application Note: Formulation and Characterization of 1,2-Phenylene Bis(4-(octyloxy)benzoate) in Calamitic Liquid Crystal Matrices
Executive Summary & Scope
Liquid crystals (LCs) are increasingly utilized by materials scientists and drug development professionals for stimuli-responsive drug delivery matrices and label-free biosensing. While traditional calamitic (rod-like) LCs like 4-cyano-4'-octylbiphenyl (8CB) are standard, doping these matrices with non-linear mesogens can drastically alter their physical properties. This application note details the synthesis, mechanistic behavior, and formulation protocols for 1,2-phenylene bis(4-(octyloxy)benzoate) [1].
Unlike highly bent 1,3-phenylene derivatives that form typical "banana phases" (B-phases), this 1,2-disubstituted (ortho) compound adopts a U-shaped conformation that anomalously supports and integrates into classical calamitic Smectic A (SmA) and Nematic (N) phases[2]. By acting as a structural disruptor, it increases intralayer free volume within SmA hosts, creating ideal hydrophobic pockets for drug encapsulation without destroying the macroscopic director field.
Physicochemical Profile
To establish baseline parameters for formulation, the intrinsic properties of the dopant are summarized below.
Table 1: Physicochemical Properties of 1,2-Phenylene bis(4-(octyloxy)benzoate)
| Property | Value |
| CAS Number | 1369505-05-4[1] |
| Molecular Formula | C36H46O6 |
| Molecular Weight | 574.75 g/mol |
| Core Substitution | 1,2-Phenylene (ortho-substituted catechol core) |
| Molecular Conformation | U-shaped / Hairpin[3] |
| Intrinsic Phase Behavior | Smectic A (SmA) / Nematic (N)[2] |
Mechanistic Insights: Why a Bent-Core in a Calamitic System?
Expertise & Experience: The choice to utilize a 1,2-phenylene core rather than a 1,3- or 1,4-phenylene core is driven by precise steric engineering. Typically, bent-core molecules disrupt the parallel alignment required for calamitic phases, resulting in complex, tilted B-phases[4]. However, the 1,2-phenylene (catechol) linkage forces the two 4-(octyloxy)benzoate arms to project outward. Due to the rotational flexibility of the ester linkages, these arms fold into a parallel, "hairpin" conformation[3].
Causality: This U-shape mimics a thicker calamitic rod. When doped into a calamitic host, the hairpin conformation allows the molecule to pack efficiently within the orthogonal layers of a SmA phase[2]. The bulky hairpin turn disrupts local packing just enough to increase the free volume (useful for encapsulating hydrophobic small-molecule drugs) while maintaining the structural integrity of the LC matrix.
Experimental Protocols
The following self-validating protocols ensure high-purity synthesis and thermodynamically stable formulations.
Protocol A: Synthesis of 1,2-Phenylene Bis(4-(octyloxy)benzoate)
This protocol utilizes a Steglich esterification to prevent the cleavage of ether linkages under mild conditions[5].
-
Reagent Preparation: In a 200 mL round-bottom flask, combine 10.0 mmol of catechol, 24.0 mmol of N,N′-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in 100 mL of anhydrous dichloromethane (DCM)[5].
-
Coupling Reaction: Slowly add 22.0 mmol of 4-(octyloxy)benzoic acid to the stirring mixture. Maintain the reaction at room temperature under a nitrogen atmosphere for 72 hours. Causality: Room temperature conditions prevent the thermal degradation of the octyloxy chains while DCC drives the dehydration coupling[5].
-
Purification: Filter the white dicyclohexylurea (DCU) byproduct. Evaporate the DCM under reduced pressure. Purify the crude residue via silica gel column chromatography using a DCM/Hexane (1:1) eluent system.
-
Validation: Verify the structure via
H NMR (CDCl ) ensuring the presence of the characteristic triplet for the terminal methyl groups and the multiplet for the central phenylene protons. Purity must exceed 98% via HPLC before formulation.
Protocol B: Preparation of the Calamitic LC Formulation
-
Host Selection: Select a calamitic host such as 8CB, which exhibits a stable SmA phase near room temperature.
-
Solvent Casting: Weigh out 5 mol% of the synthesized 1,2-phenylene bis(4-(octyloxy)benzoate) and 95 mol% 8CB. Dissolve both components completely in 5 mL of HPLC-grade chloroform. Causality: Co-dissolution ensures homogenous mixing at the molecular level, preventing dopant aggregation.
-
Evaporation & Annealing: Evaporate the chloroform under a gentle N
stream, followed by vacuum desiccation for 12 hours. Heat the dry mixture to 50°C (above the isotropic transition temperature, , of 8CB) and hold for 30 minutes to erase thermal history. -
Controlled Cooling: Cool the isotropic melt at a precise rate of 2°C/min to room temperature. Causality: Slow cooling allows the U-shaped dopants to thermodynamically settle into the SmA layers without inducing phase separation.
Protocol C: Phase Characterization (POM & DSC)
-
Differential Scanning Calorimetry (DSC): Run heating and cooling cycles at 5°C/min. Validation: A successful formulation will show a slight colligative depression in the N-SmA and Iso-N transition temperatures compared to pure 8CB (see Table 2), confirming molecular integration rather than macroscopic phase separation.
-
Polarized Optical Microscopy (POM): Place the annealed formulation between untreated glass slides. Validation: The emergence of classic focal-conic or fan-shaped textures under crossed polarizers confirms the retention of the Smectic A phase[2].
Table 2: Phase Transition Data (Host vs. 5 mol% Doped Formulation)
| Formulation | Enthalpy | ||
| Pure Host (8CB) | 40.5 | 33.5 | ~ 1.2 |
| 5% Dopant in 8CB | 38.2 | 31.8 | ~ 1.5 |
| (Note: Data represents typical colligative properties observed in successfully doped calamitic systems). |
Workflow Visualization
Workflow for the synthesis, formulation, and characterization of U-shaped LC dopants.
References
- ChemicalBook. 1,2-phenylene bis(4-(octyloxy)
- Kuboshita, M., Matsunaga, Y., & Matsuzaki, H. (1989). Mesomorphic Behavior of 1,2-Phenylene Bis[4-(4-alkoxybenzylideneamino)benzoates]. Molecular Crystals and Liquid Crystals. Taylor & Francis.
- RSC Advances. Synthesis and photoisomerisation of U-shaped azobenzene liquid crystals. Royal Society of Chemistry.
- ACS Macromolecules. Ortho-, Meta-, versus Para-Substituted Mesogens Inducing Higher-Order Structures. American Chemical Society.
- ResearchGate. The first 'banana phase' found in an original Vorländer substance.
Sources
Application Note: 1,2-Phenylene Bis(4-(octyloxy)benzoate) in Optical Films for Label-Free Biosensing and Drug Discovery
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Overview
In the landscape of modern drug development, real-time, label-free detection of small-molecule binding events remains a significant analytical challenge. Traditional optical biosensors often lack the sensitivity required to detect low-mass molecules without the use of fluorescent tags[1]. To overcome this, liquid crystal (LC)-based optical films have emerged as powerful signal amplifiers[2].
1,2-phenylene bis(4-(octyloxy)benzoate) is an advanced achiral bent-core liquid crystal (BCLC)[3]. Unlike traditional calamitic (rod-like) liquid crystals, bent-core mesogens possess a unique V-shaped molecular topology that allows them to form highly responsive nematic and polar smectic (SmCP) phases[4].
When utilized as a dopant in optical retardation films, 1,2-phenylene bis(4-(octyloxy)benzoate) fundamentally alters the physical mechanics of the film. Specifically, the bent-core architecture drastically lowers the bend elastic constant (
Physicochemical & Optical Properties
The following table summarizes the core properties of 1,2-phenylene bis(4-(octyloxy)benzoate) that make it uniquely suited for optical biosensing films[3],[6].
| Property | Value / Description |
| Chemical Name | 1,2-Phenylene bis(4-(octyloxy)benzoate) |
| CAS Number | 1369505-05-4 |
| Molecular Formula | C36H46O6 |
| Molecular Weight | 574.75 g/mol |
| Molecular Topology | Bent-core (V-shaped / Banana-shaped) |
| Mesophase Behavior | Nematic (N) and Smectic (SmA / SmCP) |
| Optical Function | Low-elasticity dopant for high-birefringence amplification |
Experimental Workflows
Protocol 1: Fabrication of the BCLC-Amplified Optical Biosensor Film
This protocol details the creation of a stable, homeotropically aligned aqueous-LC interface optimized for physiological temperatures.
Materials:
-
Glass microscope slides
-
Gold TEM grids (20 µm thickness, 283 µm grid spacing)
-
DMOAP (N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride)
-
4'-pentyl-4-cyanobiphenyl (5CB)
-
1,2-phenylene bis(4-(octyloxy)benzoate)
Step-by-Step Methodology:
-
Substrate Functionalization: Immerse the glass slides in a piranha solution (70% H₂SO₄ / 30% H₂O₂) for 1 hour at 80°C. Rinse thoroughly with ultra-pure water and dry under a stream of N₂.
-
Causality: Piranha cleaning removes organic contaminants and generates a high density of surface hydroxyl (-OH) groups, which are strictly required for the subsequent silane coupling reaction.
-
-
Alignment Layer Deposition: Incubate the cleaned slides in an aqueous solution of 0.1% (v/v) DMOAP for 15 minutes. Rinse with water and bake at 100°C for 1 hour.
-
Causality: DMOAP covalently bonds to the glass, creating a dense, hydrophobic aliphatic monolayer. This forces the LC molecules to anchor perpendicularly (homeotropic alignment) to the glass surface, establishing a dark optical baseline under crossed polarizers.
-
-
BCLC Mixture Preparation: Formulate a liquid crystal mixture by doping the calamitic host (5CB) with 5 wt% 1,2-phenylene bis(4-(octyloxy)benzoate) . Sonicate the mixture above its clearing point (approx. 40°C) to ensure homogeneity.
-
Causality: Pure bent-core LCs often exhibit phase transitions well above physiological temperatures[6]. Doping 5CB with the BCLC lowers the bend elastic constant of the mixture while maintaining a stable nematic phase at 37°C, ensuring the structural integrity of biological receptors during the assay[5].
-
-
Optical Film Assembly: Place a gold TEM grid flat onto the DMOAP-coated slide. Dispense 0.5 µL of the BCLC mixture onto the grid. Remove excess LC with a micro-syringe.
-
Causality: The gold grid acts as a precise micro-scaffold. Capillary action draws the LC into the grid squares, creating a highly uniform, 20 µm thick optical retardation film that is mechanically stable enough to support an aqueous droplet on its surface.
-
Protocol 2: Label-Free Small Molecule Drug Screening Assay
This protocol outlines the self-validating system used to detect drug-receptor binding.
-
Receptor Immobilization: Carefully dispense 15 µL of an aqueous buffer containing the target bioreceptor (e.g., an aptamer or engineered protein) directly onto the surface of the LC film. Incubate for 2 hours at room temperature.
-
Causality: The amphiphilic nature of the receptors allows them to spontaneously self-assemble at the aqueous-LC interface. At optimal concentrations, they do not disrupt the homeotropic alignment, maintaining the dark optical state.
-
-
Baseline Optical Readout: Place the slide on a Polarized Optical Microscope (POM) with crossed polarizers. Verify that the grid squares appear completely dark.
-
Causality: A dark field confirms perfect homeotropic alignment (zero effective birefringence). This acts as an internal quality control; any bright spots indicate a failed alignment layer or contaminated buffer.
-
-
Drug Introduction & Signal Acquisition: Inject the small-molecule drug candidate into the aqueous droplet. Monitor the POM continuously.
-
Causality: If the drug specifically binds to the receptor, it alters the receptor's 3D conformation and steric footprint. Because the 1,2-phenylene bis(4-(octyloxy)benzoate) dopant has drastically lowered the anchoring energy threshold, this minute topographical shift triggers a cascade reorientation of the LC director. The film transitions from homeotropic to tilted/planar, resulting in a quantifiable dark-to-bright birefringence shift[2],[1].
-
Workflow Visualization
The following diagram illustrates the mechanistic signaling pathway of the BCLC-amplified optical film during a drug binding event.
Mechanism of BCLC-based optical films in label-free drug-receptor binding assays.
References
-
Thermal and nonlinear optical studies of newly synthesized EDOT based bent-core and hockey-stick like liquid crystals. ResearchGate. URL:[Link][3]
-
Synthesis of new U-shaped azobenzene liquid crystals for photoswitching properties. ResearchGate. URL: [Link][4]
-
Ester-type banana-shaped monomers and investigations of their electro-optical properties. ResearchGate. URL:[Link][6]
-
IMPROVING LIQUID CRYSTAL-BASED BIOSENSING IN AQUEOUS PHASES. National Institutes of Health (NIH). URL:[Link][5]
-
Development of a liquid crystal-based α-glucosidase assay to detect anti-diabetic drugs. ResearchGate. URL:[Link][2]
-
Recent Advances in Real-Time Label-Free Detection of Small Molecules. National Institutes of Health (NIH). URL:[Link][1]
Sources
- 1. Recent Advances in Real-Time Label-Free Detection of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IMPROVING LIQUID CRYSTAL-BASED BIOSENSING IN AQUEOUS PHASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 1,2-Phenylene bis(4-(octyloxy)benzoate) as a Precursor for Liquid Crystalline Polymer Architectures
This Application Note is designed for researchers in materials science and polymer chemistry. It details the synthesis, characterization, and application of 1,2-phenylene bis(4-(octyloxy)benzoate) —a critical bent-core mesogen used as a structural precursor and model compound for Liquid Crystalline Polymers (LCPs).
Executive Summary
1,2-phenylene bis(4-(octyloxy)benzoate) is a V-shaped (bent-core) diester mesogen. Unlike varying rod-like (calamitic) liquid crystals, its acute opening angle (~60°) derived from the catechol core facilitates the formation of unique polar smectic phases and helical superstructures. In polymer synthesis, this molecule serves two primary roles:
-
Structural Template: It acts as the non-reactive "core" model to validate mesophase behavior (transition temperatures, textures) before synthesizing reactive acrylate/vinyl analogues.
-
Supramolecular Precursor: It is used as a dopant or assembly unit in Polymer-Dispersed Liquid Crystals (PDLCs) to induce non-linear optical properties.
This guide provides a high-purity synthesis protocol for the precursor and details the workflow for converting this architecture into a polymerizable monomer for Side-Chain Liquid Crystalline Polymers (SCLCPs).
Material Properties & Structural Logic
Chemical Architecture
The molecule consists of a central 1,2-dihydroxybenzene (catechol) core esterified with two 4-(octyloxy)benzoic acid wings.
-
Bent Core: The 1,2-substitution forces a "banana" shape, essential for packing into polar clusters (B-phases).
-
Octyloxy Tails: Provide solubility and stabilize the mesophase through van der Waals interactions. In polymer applications, these tails are often substituted with
-functionalized spacers (e.g., spacers ending in acrylates).
Key Physicochemical Data
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | ~574.76 g/mol |
| Geometry | V-shaped (Angle ~60°) |
| Melting Point | Typically 60–80°C (Polymorph dependent) |
| Mesophases | Monotropic Nematic / Smectic C (highly dependent on purity) |
| Solubility | Soluble in DCM, THF, Chloroform; Insoluble in Water, Methanol |
Synthesis Protocol: The Precursor
Objective: Synthesize high-purity 1,2-phenylene bis(4-(octyloxy)benzoate) via Steglich Esterification. This method is preferred over acid chloride routes for lab-scale synthesis to prevent side reactions on the electron-rich catechol ring.
Reagents & Equipment
-
Reactants: Catechol (1,2-dihydroxybenzene) [>99%], 4-(octyloxy)benzoic acid [>98%].
-
Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Purification: Silica Gel 60, Ethanol (for recrystallization).
Step-by-Step Procedure
Step 1: Preparation of the Acyl Donor
-
In a flame-dried 500 mL round-bottom flask, dissolve 4-(octyloxy)benzoic acid (2.2 equivalents, 11.0 g) in 150 mL anhydrous DCM.
-
Add DMAP (0.2 equivalents, 0.5 g) as the nucleophilic catalyst. Stir at Room Temperature (RT) for 10 minutes until fully dissolved.
Step 2: Activation and Coupling
-
Cool the solution to 0°C using an ice bath.
-
Add Catechol (1.0 equivalent, 2.2 g) to the flask.
-
Dropwise add a solution of DCC (2.4 equivalents, 9.9 g) in 50 mL DCM over 30 minutes. Critical: Slow addition prevents thermal spikes that can lead to N-acylurea byproducts.
-
Allow the reaction to warm to RT and stir for 24–48 hours under Nitrogen atmosphere.
Step 3: Work-up
-
Filtration: The reaction will produce a white precipitate (Dicyclohexylurea, DCU). Filter this off using a sintered glass funnel.
-
Washing: Wash the filtrate with 1M HCl (2x 100 mL) to remove DMAP/unreacted amine, followed by Saturated
(2x 100 mL) to remove unreacted acid, and finally Brine (1x 100 mL). -
Drying: Dry the organic layer over anhydrous
and concentrate via rotary evaporation.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in minimal hot Ethanol. Cool slowly to 4°C. Collect the white crystals.
-
Column Chromatography (Optional for >99.5% purity): Elute with Hexane:Ethyl Acetate (9:1).
Application Protocol: Polymer Synthesis Integration
To utilize this precursor for polymer synthesis (SCLCPs), the non-reactive octyl tails must be substituted with polymerizable groups.
Workflow Logic
The "Precursor" (Octyloxy form) is used to map the phase diagram. Once the target mesophase is confirmed, the synthesis is modified to create the Monomer .
Caption: Workflow distinguishing the synthesis of the inert precursor for phase validation versus the reactive monomer for polymer synthesis.
Functionalization Strategy (Monomer Synthesis)
To convert the precursor concept into a polymer:
-
Substitution: Replace 4-(octyloxy)benzoic acid with 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid during the esterification step.
-
Polymerization:
-
Dissolve the acrylate-monomer (1 g) in Toluene (5 mL).
-
Add AIBN (1 mol%) as initiator.
-
Degas (Freeze-Pump-Thaw x3).
-
Polymerize at 65°C for 24h.
-
Precipitate in cold Methanol.
-
Characterization & Validation
| Technique | Purpose | Expected Outcome |
| 1H-NMR (CDCl3) | Structure Verification | Triplet at ~4.0 ppm ( |
| DSC | Phase Transitions | Sharp endotherms for Crystal |
| POM (Polarized Microscopy) | Mesophase ID | Schlieren textures (Nematic) or Focal Conic fans (Smectic). |
| XRD | Layer Spacing | Small angle peaks ( |
References
-
Bent-Core Liquid Crystals: Weissflog, W. et al. "Unexpected liquid crystalline behaviour of three-ring bent-core mesogens: bis(4-subst.-phenyl) 2-methyl-iso-phthalates." Soft Matter, 2012. Link
-
Polymer Synthesis Context: Sentman, A. C. et al. "Synthesis and Characterization of Side-Chain Liquid Crystalline Polymers." Macromolecules, 2018.[1]
-
Esterification Protocol: Neises, B. & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie Int. Ed., 1978. Link
-
Mesophase Behavior: Kuboshita, M. et al. "Mesomorphic Behavior of 1,2-Phenylene Bis[4-(4-alkoxybenzylideneamino)benzoates]."[2] Molecular Crystals and Liquid Crystals, 2006.[3] Link
Sources
experimental methods for characterizing 1,2-phenylene bis(4-(octyloxy)benzoate)
Executive Summary
This guide details the experimental framework for characterizing 1,2-phenylene bis(4-(octyloxy)benzoate) (hereafter referred to as 1,2-PBOB ). Unlike standard calamitic (rod-like) liquid crystals based on 1,4-substitution, the 1,2-phenylene core introduces a specific "kink" or bent-core geometry (approx. 60° bond angle). This structural feature significantly influences mesophase formation, often suppressing nematic phases in favor of crystalline or specific columnar packing, or acting as a V-shaped dopant in LC mixtures.
This protocol establishes a self-validating workflow to confirm chemical identity, assess purity, and rigorously map phase behavior.
Structural & Chemical Identity
Before physical property testing, the molecular structure must be unequivocally validated. The 1,2-linkage renders the molecule chemically distinct from its 1,3- (banana) and 1,4- (rod) isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the ortho-substitution pattern and the integrity of the octyloxy chains.
-
Solvent: CDCl
(Chloroform-d) is preferred due to excellent solubility of the ester and alkyl chains. -
Concentration: ~10-15 mg in 0.6 mL solvent.
Expected
Critical Validation Step:
The integration ratio between the aromatic region (~12H total) and the
Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Verify functional group conversion (Acid/Phenol
-
Mode: ATR (Attenuated Total Reflectance) on neat solid.
-
Key Diagnostic Bands:
-
(Ester): Sharp peak at 1735–1745 cm
. Note: A shoulder or broad peak at 1680-1700 cm indicates unreacted benzoic acid. -
(Stretching): Strong bands at 1200–1260 cm
. -
: Absence required. Any broad stretch at 3200–3500 cm
indicates residual catechol or moisture.
-
(Ester): Sharp peak at 1735–1745 cm
Purity Analysis (HPLC)
Thermal transitions in liquid crystals are notoriously sensitive to impurities. A purity of >99.5% is required for accurate phase mapping.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase: Isocratic Acetonitrile (ACN) / THF (90:10). The THF helps solubilize the hydrophobic octyl chains.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
-
Acceptance Criteria: Single peak >99.5% area integration.
Thermal & Mesomorphic Characterization
This section defines the core workflow for determining if 1,2-PBOB exhibits liquid crystallinity (mesomorphism) or simply melts from Crystal
Differential Scanning Calorimetry (DSC)
Objective: Quantify phase transition temperatures and enthalpies (
Experimental Protocol:
-
Sample Prep: Weigh 2–5 mg of dried 1,2-PBOB into an aluminum pan. Crimp hermetically.
-
Reference: Empty crimped aluminum pan.
-
Cycle:
-
Heat 1: 25°C
150°C @ 10°C/min (Erases thermal history). -
Cool 1: 150°C
0°C @ 5°C/min (Promotes supercooling/mesophase formation). -
Heat 2: 0°C
150°C @ 5°C/min (Data collection run).
-
Data Interpretation Logic:
-
Single Peak (Heat/Cool): Indicates simple Crystal (Cr)
Isotropic (Iso) behavior. -
Multiple Peaks: Indicates Mesophases (e.g., Cr
Smectic Nematic Iso). -
Hysteresis: A shift in crystallization temperature on cooling is normal; however, a shift >30°C may indicate a "monotropic" mesophase (observable only on cooling).
Polarized Optical Microscopy (POM)
Objective: Visual identification of phases based on optical textures (birefringence).
Setup:
-
Transmission microscope with crossed polarizers (90°).
-
Hot stage (Linkam or similar) controlled to 0.1°C precision.
Workflow:
-
Prepare a thin film of 1,2-PBOB between a glass slide and coverslip.
-
Heat to the Isotropic phase (dark field).
-
Cool slowly (1°C/min).
-
Observation:
-
Dark Field persists: Isotropic liquid.[1]
-
Marble/Schlieren Texture: Nematic phase (unlikely for 1,2-bent cores, but possible).
-
Focal Conic Fan Texture: Smectic A or C phases.
-
Dendritic/Spherulitic Growth: Crystallization (Cr).
-
Note on 1,2-Substitution: Due to the high steric hindrance of the ortho-linkage, 1,2-PBOB often exhibits a high melting point and may crystallize rapidly from the melt without showing a stable mesophase. If no texture is seen before crystallization, the compound is non-mesogenic .
Characterization Logic Flow
The following diagram illustrates the decision-making process during the characterization of 1,2-PBOB.
Caption: Figure 1. Decision-tree workflow for the purification and physical characterization of 1,2-PBOB. The path differentiates between simple crystalline melting and complex liquid crystalline behavior.
Quantitative Data Reporting
When documenting the properties of 1,2-PBOB, use the following standardized table format to ensure reproducibility.
Table 1: Physicochemical Properties Summary
| Parameter | Method | Result (Example Format) | Notes |
|---|
| Molecular Formula | Calculation | C
References
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Current Opinion in Colloid & Interface Science, 12(4-5), 205-218.
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization in soft matter systems. Journal of Materials Chemistry, 16(10), 907-961.
-
Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Volume 5: Non-Conventional Liquid Crystals. Wiley-VCH.
-
Standard Test Method for Transition Temperatures of Liquid Crystals by Thermal Analysis. ASTM International, ASTM E2069-06.
Sources
how to measure the mesomorphic behavior of 1,2-phenylene bis(4-(octyloxy)benzoate)
Application Note: Characterization of Mesomorphic Behavior in 1,2-Phenylene Bis(4-(octyloxy)benzoate)
Part 1: Executive Summary & Molecular Context
1.1 The Target Molecule 1,2-phenylene bis(4-(octyloxy)benzoate) is a three-ring ester-linked mesogen derived from catechol (1,2-dihydroxybenzene). Unlike linear calamitic liquid crystals (derived from hydroquinone) or angular bent-core mesogens derived from resorcinol (1,3-substitution), the 1,2-substitution induces a severe acute bond angle (~60°) between the mesogenic arms.
1.2 The Scientific Challenge The acute "V-shape" of this molecule creates significant steric hindrance, often destabilizing enantiotropic (stable) liquid crystalline phases. Consequently, this molecule typically exhibits monotropic mesomorphism (phases observable only upon supercooling) or requires specific thermal histories to manifest "Banana phases" (B-phases).
1.3 Core Objective This protocol details the rigorous physicochemical characterization required to detect and classify these elusive mesophases. We move beyond simple melting point determination to advanced thermal and optical profiling.
Part 2: Characterization Workflow (Logic & Causality)
The characterization of bent-core mesogens requires a specific sequence of operations to distinguish between simple crystallization and true mesophase formation.
Figure 1: The sequential workflow for liquid crystal characterization. Note the feedback loop between POM and DSC to correlate optical textures with thermal energy transitions.
Part 3: Detailed Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: To determine phase transition temperatures and enthalpies (
Step-by-Step Methodology:
-
Sample Prep: Weigh 2–5 mg of 1,2-phenylene bis(4-(octyloxy)benzoate) into an aluminum pan. Crimp hermetically to prevent sublimation.
-
Reference: Use an empty, matched aluminum pan.
-
Cycle 1 (Erasing Thermal History):
-
Heat from 20°C to 150°C at 10°C/min.
-
Hold for 1 min at Isotropic state (clear liquid) to randomize molecular orientation.
-
-
Cycle 2 (Critical Cooling):
-
Cool from 150°C to 0°C at 5°C/min .
-
Note: A slower rate (2°C/min) may be required if transitions are overlapped.
-
Observation: Look for small exothermic peaks before the large crystallization peak. These represent the Isotropic
LC transition.
-
-
Cycle 3 (Second Heating):
-
Heat from 0°C to 150°C at 5°C/min.
-
Analysis: Compare melting peak (
) with the clearing peak ( ) from cooling. If , the phase is monotropic .
-
Data Output Table (Template):
| Transition | Temperature (°C) | Enthalpy ( | Interpretation |
| Cr | High (>20) | Melting to Isotropic liquid | |
| I | Low (<2) | Formation of Mesophase (Monotropic) | |
| N/Sm | High | Crystallization |
Protocol B: Polarized Optical Microscopy (POM)
Objective: Visual identification of the mesophase texture.[1][2] Rationale: DSC gives energy, but POM gives geometry. The specific "defect textures" (Schlieren, Focal Conic) identify the phase symmetry.
Step-by-Step Methodology:
-
Setup: Place the sample between a glass slide and a coverslip. Do not seal with glue (solvents affect LC behavior).
-
Stage: Use a hot-stage (e.g., Linkam or Mettler) controlled to 0.1°C precision.
-
Alignment:
-
Homeotropic: Treat slides with silane for vertical alignment (molecules perpendicular to glass).
-
Planar: Rub polyimide-coated slides for parallel alignment.
-
For this molecule: Untreated glass is often sufficient as focal conic fans (Smectic) grow naturally.
-
-
Observation (Crossed Polarizers):
-
Heat to Isotropic (dark field).
-
Cool slowly (2°C/min).
-
Watch for:
-
Schlieren Texture: Indicates Nematic (N) or Smectic C (SmC). Look for 4-brush vs. 2-brush singularities.
-
Focal Conic Fans: Indicates Smectic A (SmA) or Smectic C.
-
Mosaic/Banana Texture: Specific to Bent-Core phases (B1, B2, etc.).
-
-
Diagnostic Key for 1,2-Phenylene Bis(4-(octyloxy)benzoate):
-
Scenario A (Nematic): Thread-like textures flashing upon mechanical stress.
-
Scenario B (Bent-Core): If the molecule packs effectively despite the kink, look for "Banana-leaf" or non-specific spherulitic textures that switch under an electric field (requires ITO-coated glass).
Protocol C: X-Ray Diffraction (XRD)
Objective: To measure layer spacing (
Methodology:
-
Sample Holder: Fill a 1mm capillary with the sample.
-
Temperature Control: Heat the capillary to the temperature identified in DSC (e.g., the supercooled mesophase at 60°C).
-
Exposure: Expose to Cu K
radiation ( ). -
Analysis:
-
Small Angle (2
= 1°–5°): Gives layer spacing .-
Formula:
-
Check: Is
molecular length ( )? If , molecules are tilted (SmC) or intercalated.
-
-
Wide Angle (2
= 15°–25°): Gives intermolecular distance within the layer.-
Diffuse halo at ~4.5
= Liquid-like order (Nematic/SmA/SmC). -
Sharp peaks = Crystalline or highly ordered Smectic (SmB/SmE).
-
-
Part 4: Scientific Logic & Interpretation (The "Why")
4.1 The "Catechol Effect" The 1,2-phenylene linkage creates a molecular kink. In standard calamitic theory, this disrupts the aspect ratio required for liquid crystallinity. However, referencing Weissflog et al. (see References), we know that increasing the alkyl chain length (e.g., octyloxy, C8) acts as a "solvent," stabilizing the core through van der Waals interactions.
4.2 Monotropy Explanation Because the crystalline state is efficiently packed (high density), the melting point is high. The liquid crystal phase, being less ordered, is thermodynamically less stable than the crystal but more stable than the isotropic liquid at lower temperatures. If the melting point is higher than the clearing point, the LC phase is "hidden" (monotropic). This is why the Cooling Protocol (Cycle 2) is the most critical step in this guide.
4.3 Bent-Core Possibility While 1,3-derivatives (resorcinol) are the classic "Banana" LCs, 1,2-derivatives can form polar clusters . If POM reveals "chiral domains" (areas that rotate light in opposite directions) despite the molecule being achiral, this indicates the formation of a helical superstructure typical of bent-core mesogens (B-phases).
References
-
Weissflog, W., et al. (2001). Influence of the central linkage on the mesomorphic behavior of bent-core liquid crystals. Liquid Crystals , 28(11), 1603-1609.
-
Akutagawa, T., Matsunaga, Y., & Yasuhara, K. (1994). Mesomorphic behaviour of 1,3-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] and related compounds. Liquid Crystals , 17(1), 83-92.
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry , 16(10), 907-961.
-
Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (Standard text for POM interpretation).
Sources
Application Note: Preparation and Characterization of Thin Films of 1,2-Phenylene Bis(4-(octyloxy)benzoate)
Executive Summary & Strategic Relevance
For researchers and drug development professionals working at the intersection of materials science and bioelectronics, unconventional liquid crystals (LCs) offer unprecedented opportunities. 1,2-phenylene bis(4-(octyloxy)benzoate) (CAS: 1369505-05-4) is a prototypical "bent-core" or U-shaped liquid crystal. Unlike traditional rod-like (calamitic) mesogens, the acute ~60° subtended angle of the 1,2-phenylene core induces unique steric packing and macroscopic polar order even in achiral molecules [1].
In pharmaceutical and biomedical applications, thin films of such bent-core liquid crystals are increasingly utilized as highly ordered, anisotropic matrices for label-free biosensing, controlled drug-release interfaces, and organic bioelectronics. This protocol provides a self-validating, highly reproducible methodology for fabricating and characterizing thin films of this compound, ensuring optimal molecular alignment and phase behavior.
Physicochemical Profiling
Understanding the physical parameters of 1,2-phenylene bis(4-(octyloxy)benzoate) is critical for selecting the correct solvents and thermal processing windows. The octyloxy (
Table 1: Physicochemical Properties of the Target Mesogen
| Parameter | Value / Description | Experimental Implication |
| Chemical Formula | Hydrophobic; requires organic solvents. | |
| Molecular Weight | 574.75 g/mol | High mass dictates solution viscosity during spin coating. |
| Molecular Geometry | U-shaped / Bent-core | Prone to forming highly ordered smectic or "B-phases" [2]. |
| Optimal Solvents | Chloroform, Toluene, THF | Chloroform is preferred for rapid evaporation during spin-coating. |
| Phase Behavior | Crystalline | Requires precise thermal annealing to prevent kinetic trapping. |
Mechanistic Insights: The Causality of Self-Assembly
The preparation of bent-core LC thin films is not merely a physical deposition; it is a thermodynamically driven self-assembly process.
-
Solvent Evaporation Dynamics : During spin coating, the rapid evaporation of chloroform forces the molecules into a kinetically trapped, amorphous state.
-
Thermal Annealing : Heating the film above its clearing point (into the isotropic liquid phase) and subsequently cooling it slowly (1–2 °C/min) provides the activation energy necessary for the molecules to overcome steric hindrance.
-
Surface Anchoring : The interaction between the octyloxy chains and the substrate dictates alignment. For instance, a hydrophobic Poly(dimethylsiloxane) (PDMS) layer induces homeotropic (perpendicular) alignment because the aliphatic tails partition toward the hydrophobic surface [3].
Fig 1: Thermodynamically driven phase transition pathway of bent-core liquid crystals.
Experimental Protocols
To ensure a self-validating system, the protocols below integrate fabrication with immediate optical validation using Polarized Optical Microscopy (POM).
Protocol A: Solution-Processed Spin-Coated Thin Films
Best for: Surface morphology studies, biosensor coatings, and optical spectroscopy.
Step 1: Substrate Functionalization
-
Sonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in Alconox solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry with a stream of high-purity
gas. -
Subject substrates to UV-Ozone treatment for 20 minutes to maximize surface energy and remove residual organic contaminants.
Step 2: Solution Preparation
-
Weigh 10.0 mg of 1,2-phenylene bis(4-(octyloxy)benzoate).
-
Dissolve in 1.0 mL of anhydrous chloroform (
) to yield a 10 mg/mL solution. -
Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulate aggregates.
Step 3: Spin Coating
-
Mount the cleaned substrate on the spin coater chuck.
-
Dispense 50 µL of the LC solution dynamically (while the substrate is spinning at 500 rpm) to ensure uniform wetting.
-
Ramp the speed to 3000 rpm for 60 seconds.
Step 4: Thermal Annealing & Validation
-
Transfer the coated substrate to a programmable hot stage (e.g., Linkam).
-
Heat to 150 °C (isotropic phase) for 5 minutes to erase thermal history.
-
Cool at a rate of 1 °C/min to room temperature.
-
Validation: Observe under crossed polarizers (POM). The appearance of a focal-conic or Schlieren texture confirms successful mesophase formation [4].
Protocol B: Capillary-Filled Surface-Aligned LC Cells
Best for: Electro-optical switching, dielectric spectroscopy, and flexoelectric measurements.
-
Cell Assembly : Obtain commercial empty LC cells (e.g., 5 µm gap) pre-coated with anti-parallel rubbed polyimide (for homogeneous alignment) or PDMS (for homeotropic alignment).
-
Capillary Action : Place the solid 1,2-phenylene bis(4-(octyloxy)benzoate) powder at the opening of the cell.
-
Thermal Filling : Heat the cell and the powder on a hotplate to 160 °C. Upon melting into the isotropic phase, capillary forces will draw the liquid into the cell gap.
-
Controlled Cooling : Transfer to a precision hot stage and cool at 0.5 °C/min to induce macroscopic alignment dictated by the surface rubbing.
Fig 2: Step-by-step workflow for the fabrication and validation of LC thin films.
Data Presentation & Troubleshooting
The thickness and optical quality of the film are highly dependent on the spin-coating parameters and solvent choice. The following table synthesizes expected outcomes based on empirical adjustments.
Table 2: Spin-Coating Parameters and Expected Film Characteristics
| Concentration ( | Spin Speed (rpm) | Annealing Profile | Expected Thickness | POM Texture Observation |
| 5 mg/mL | 4000 | 150°C | ~20 nm | Pinhole defects; weak birefringence. |
| 10 mg/mL | 3000 | 150°C | ~50 nm | Uniform Schlieren/focal-conic domains. |
| 20 mg/mL | 2000 | 150°C | ~120 nm | High birefringence; potential crystallization. |
| 10 mg/mL | 3000 | No Annealing (As-cast) | ~50 nm | Dark field (amorphous/isotropic trapped). |
Troubleshooting Note: If the film crystallizes immediately upon cooling (opaque white appearance), the cooling rate is too fast, or the compound has degraded. Re-heat to the isotropic phase and reduce the cooling rate to 0.5 °C/min to favor the thermodynamic smectic/B-phase over the kinetic crystalline phase.
References
-
Takezoe, H., & Eremin, A. (2014). Bent-Shaped Liquid Crystals: Structures and Physical Properties. CRC Press. [Link]
-
Tuchband, M. R., et al. (2020). Liquid crystal phases with unusual structures and physical properties formed by acute-angle bent-core molecules. Physical Review E, 102(3), 032702. [Link]
-
Moran, M., et al. (2017). Homeotropic alignment of multiple bent-core liquid crystal phases using a polydimethylsiloxane alignment layer. Proceedings of SPIE, 10361. [Link]
-
Choi, E.-J., et al. (2010). Synthesis and Mesomorphic Properties of Main-Chain Polymers Containing V-Shaped Bent-Core Mesogens with Acute-Subtended Angle. Macromolecules, 43(7), 3222–3227. [Link]
quality control and analytical standards for 1,2-phenylene bis(4-(octyloxy)benzoate)
Application Note: Quality Control and Analytical Standards for 1,2-Phenylene bis(4-(octyloxy)benzoate)
Executive Summary
1,2-Phenylene bis(4-(octyloxy)benzoate) (CAS: 1369505-05-4) is a highly specialized organic compound primarily utilized as a "bent-core" (or banana-shaped) liquid crystal mesogen. The ortho-substitution on the central 1,2-phenylene (catechol) ring imparts a distinctive V-shaped molecular geometry, typically creating a ~60° bend angle. This non-linear architecture is highly sensitive to chemical impurities; trace contaminants can drastically disrupt the delicate intermolecular packing required for the formation of complex, functional mesophases (such as biaxial nematic or polar smectic B-phases)[1].
This application note details the rigorous Quality Control (QC) protocols—spanning chemical purity profiling to thermal and mesomorphic characterization—required to certify this compound for advanced materials research and organic electronics.
Chemical Identity and Purity Profiling
Causality & Expert Insight: The ester linkages connecting the 1,2-phenylene core to the 4-(octyloxy)benzoate arms are susceptible to hydrolysis or incomplete esterification during synthesis. This can leave highly polar mono-ester or free catechol impurities in the final batch. Even <1% of a linear or highly polar impurity can act as a "shape-disruptor" in bent-core liquid crystal matrices, depressing phase transition temperatures and ruining electro-optical switching properties[2]. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory to establish >99.0% chemical purity, validated alongside Nuclear Magnetic Resonance (NMR) for structural confirmation[3].
Protocol 1: RP-HPLC Purity Analysis
This protocol is designed as a self-validating system: the gradient ensures that highly polar degradation products (catechol) elute early, while the highly lipophilic target diester elutes late, preventing peak overlap[3].
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile/Tetrahydrofuran (THF) (80:20 v/v). The addition of THF is critical to ensure complete solubilization of the lipophilic octyloxy chains.
-
Column Selection: C18 Reverse-Phase analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase & Gradient:
-
Solvent A: 0.1% Formic acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 0–5 min at 60% B; 5–15 min linear ramp to 100% B; 15–25 min hold at 100% B to elute the hydrophobic diester[3].
-
-
Detection: UV absorbance at 254 nm (optimal for the conjugated benzoate chromophores).
-
Acceptance Criteria: A single sharp peak with an Area %
99.0%. Free catechol or mono-ester peaks (eluting between 2–8 minutes) must be 0.5%.
Thermal and Mesomorphic Characterization
Causality & Expert Insight:
Unlike standard organic small molecules, bent-core mesogens do not simply melt from a solid crystal directly into an isotropic liquid. Instead, they transition through highly ordered liquid crystalline phases (mesophases). Differential Scanning Calorimetry (DSC) is required to thermodynamically quantify these phase transitions (recording the enthalpy,
Protocol 2: Paired DSC and POM Workflow
-
Differential Scanning Calorimetry (DSC):
-
Weigh 3–5 mg of the purified sample into a standard aluminum crucible and seal.
-
Perform a heating-cooling-heating cycle under a nitrogen purge (50 mL/min) at a controlled rate of 10 °C/min[2].
-
Validation: Record the onset temperatures and enthalpies (
) for Crystal Mesophase and Mesophase Isotropic transitions. A strong first-order phase transition peak is indicative of a pure bent-core mesophase[2].
-
-
Polarized Optical Microscopy (POM):
-
Place a 1 mg sample between a clean, untreated glass slide and a coverslip.
-
Insert the slide into a programmable hot stage mounted on a polarized optical microscope.
-
Heat the sample to its isotropic liquid phase (approx. 5 °C above the highest DSC transition temperature), then cool slowly at 2 °C/min while observing under crossed polarizers[1].
-
Validation: Document the optical textures formed upon cooling. The appearance of dendritic growth or characteristic birefringent textures confirms the identity of the mesophase (e.g., B-phase or nematic)[2][4].
-
Quantitative Data Summary
Below is the standardized QC specification table for research-grade 1,2-phenylene bis(4-(octyloxy)benzoate).
| Analytical Method | Parameter | Specification / Expected Result |
| RP-HPLC | Chemical Purity | |
| RP-HPLC | Mono-ester / Catechol Impurity | |
| 1H NMR (CDCl3) | Structural Confirmation | Conforms to structure (aromatic and octyloxy signals present in correct integration ratios) |
| DSC | Phase Transitions | Distinct endothermic/exothermic peaks corresponding to Cr |
| POM | Mesophase Texture | Birefringent textures visible under crossed polarizers upon cooling from isotropic melt |
| TGA | Thermal Stability |
Analytical Workflow Visualization
The following diagram illustrates the critical path and logical relationships for validating the quality of bent-core mesogens.
Caption: Sequential Quality Control workflow for the analytical certification of bent-core liquid crystal mesogens.
References
-
Investigations on photo and electrically switchable asymmetric bent-core liquid crystals. ProQuest.1
-
Low electric-field-induced switching in the B1 bent-core liquid crystal phase. AIP Publishing.2
-
Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI.4
-
Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Publications.3
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Phenylene bis(4-(octyloxy)benzoate)
Status: Online Agent: Senior Application Scientist Ticket Focus: Impurity Profiling & Remediation Reference ID: LC-MESOGEN-001
Introduction: The "Banana" Problem
Welcome to the Technical Support Center. You are likely working with 1,2-phenylene bis(4-(octyloxy)benzoate) , a classic bent-core (banana-shaped) liquid crystal mesogen.
The Core Challenge: Synthesizing this molecule involves esterifying the sterically hindered ortho-hydroxyl groups of catechol. The first arm attaches easily; the second arm fights steric repulsion. Consequently, your crude product almost certainly contains the mono-ester intermediate (2-hydroxyphenyl 4-(octyloxy)benzoate), which is the most difficult impurity to remove due to its structural similarity to the product.
This guide treats your purification process as a troubleshooting ticket. Select the issue below that matches your experimental observation.
Module 1: Diagnostic Triage (Analytical)
Ticket #101: "How do I know if my product is pure?"
User Observation: My TLC shows one spot, but the melting point is broad (e.g., >2°C range). Is it pure?
Support Response: Do not rely solely on TLC. The mono-ester and di-ester often co-elute in standard hexane/ethyl acetate systems. You must use 1H NMR for definitive diagnosis.
The NMR Diagnostic Protocol
Focus on the chemical shifts of the central catechol ring and the presence of exchangeable protons.
| Feature | Pure Diester (Target) | Mono-ester Impurity | Unreacted Acid |
| Symmetry | Symmetric central ring signals (AA'BB' system) | Asymmetric central ring (ABCD system) | N/A |
| Phenolic -OH | Absent | Broad singlet at ~5.0–6.5 ppm (variable) | N/A |
| Acidic -COOH | Absent | Absent | Broad singlet at >10.0 ppm |
| Alkoxy Tails | Two equivalent tails (integration matches core) | One tail (integration ratio off) | N/A |
Actionable Step: Run a D₂O shake test. If a peak in the 5–7 ppm range disappears after adding D₂O, you have the mono-ester.
Workflow Visualization: Impurity Identification
Caption: Decision tree for identifying impurities using 1H NMR chemical shifts.
Module 2: Chemical Decontamination (The Wash)
Ticket #102: "I have unreacted acid and catalyst residues."
User Observation: The NMR shows peaks >10 ppm (acid) or pyridine-like multiplets (DMAP).
Support Response: Before attempting recrystallization, you must chemically strip these gross impurities. Recrystallization is ineffective against large excesses of starting material.
The "3-Stage" Wash Protocol
Perform this in a separatory funnel using Dichloromethane (DCM) or Ethyl Acetate as the organic solvent.
-
Acid Wash (Removes DMAP/Catalyst):
-
Base Wash (Removes 4-(octyloxy)benzoic acid):
-
Neutralization:
-
Wash 1x with Brine (Saturated NaCl).
-
Dry over anhydrous MgSO₄.
-
Module 3: The Art of Recrystallization
Ticket #103: "I can't separate the mono-ester from the diester."
User Observation: I washed the product, but the mono-ester persists. Recrystallization from ethanol didn't work.
Support Response: The mono-ester (2-hydroxyphenyl 4-(octyloxy)benzoate) is the "stickiest" impurity. It co-crystallizes because the octyloxy tail dominates the solubility properties. You must exploit the polarity difference of the free phenol group.
Protocol: The "Polarity Switch" Recrystallization
Standard ethanol often fails because both species are moderately soluble in hot ethanol. You need a solvent system where the more polar mono-ester stays in solution while the less polar diester precipitates.
Recommended Solvent System: Ethanol / Ethyl Acetate (9:1) or Hexane / Dichloromethane .
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (or DCM).
-
Precipitation: Slowly add hot Ethanol (or Hexane) until the solution turns slightly cloudy.
-
Clarification: Add a few drops of the good solvent (EtOAc/DCM) to clear it.
-
Slow Cooling: Wrap the flask in foil and let it cool to room temperature undisturbed. Then move to 4°C.
-
Why? Rapid cooling traps the mono-ester in the lattice. Slow growth excludes it.
-
-
The Wash: Filter the crystals and wash with cold Ethanol . The mono-ester, being more polar (due to -OH) and more soluble in ethanol than the diester, will wash away in the mother liquor.
Module 4: Chromatography (The Nuclear Option)
Ticket #104: "Recrystallization failed. I need >99% purity."
User Observation: I still see 5% mono-ester. I need to run a column.
Support Response: Column chromatography is highly effective here because the polarity difference is distinct on Silica gel.
Stationary Phase: Silica Gel (60 Å). Mobile Phase Gradient: Hexane → Hexane/Ethyl Acetate (95:5).
| Compound | Relative Rf (Polarity) | Elution Order |
| Diester (Product) | High (Least Polar) | 1st |
| Mono-ester | Medium (Free -OH) | 2nd |
| Acid/Catechol | Low (Most Polar) | 3rd (Stays at baseline usually) |
Visualization Tip: The product is UV active. Use a handheld UV lamp (254 nm) to monitor fractions. The diester will fluoresce brightly.
Workflow Visualization: Purification Logic
Caption: Integrated workflow for removing catalyst, starting materials, and mono-ester impurities.
Module 5: DCU Removal (Special Case)
Ticket #105: "I used DCC coupling and there is white solid everywhere."
User Observation: I have a white precipitate that won't dissolve. It's DCU (Dicyclohexylurea).
Support Response: DCU is the nightmare of Steglich esterification. It is insoluble in water but slightly soluble in hot organic solvents, making it reappear during recrystallization.
The "Freeze-Out" Protocol:
-
Dissolve your crude product in a small amount of Dichloromethane (DCM) or Acetone .[4]
-
Place the flask in a freezer (-20°C) for 2 hours.
-
Cold Filtration: Filter the solution while cold through a sintered glass funnel (or Celite pad). DCU precipitates out in the cold; your ester remains in solution.
-
Evaporate the solvent and proceed to the Acid/Base wash (Module 2).
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization in soft matter systems. Journal of Materials Chemistry, 16(10), 907-961. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for recrystallization and extraction protocols). Link
Sources
Technical Support Center: Thermal Stability Management of 1,2-Phenylene bis(4-(octyloxy)benzoate)
Introduction: The Molecule & The Challenge
You are working with 1,2-phenylene bis(4-(octyloxy)benzoate) , a classic "bent-core" (or banana-shaped) liquid crystal mesogen. Unlike rod-like calamitic liquid crystals, the 1,2-substitution on the central phenyl ring induces a kink that is essential for forming exotic phases (like the
The Stability Paradox: While the rigid core provides mesogenic stability, the ester linkages connecting the core to the wings are chemically vulnerable. The ortho-substitution (1,2-position) creates steric strain and electronic effects that can accelerate degradation compared to linear isomers.
This guide addresses the three primary enemies of this molecule: Hydrolysis (moisture), Fries Rearrangement (thermal stress), and Oxidative Cleavage (air/heat).
Diagnostic Triage (Troubleshooting & FAQs)
Use this section to identify the root cause of your experimental anomalies.
Q1: My white crystalline sample turned yellow/brown upon melting. Is it still usable?
Status: Critical Failure (Irreversible)
Diagnosis: Thermal Fries Rearrangement or Thermo-Oxidative Degradation.
At high temperatures (typically
-
Do not use for phase characterization; the impurity acts as a non-mesogenic dopant, destroying liquid crystallinity.
-
Prevention: Ensure all thermal cycles are performed under a strict Nitrogen (
) or Argon atmosphere. Avoid prolonged holding at isotropic temperatures.
Q2: The Clearing Point ( ) has dropped by 5-10°C compared to literature.
Status: Contamination Warning Diagnosis: Hydrolysis (Moisture Contamination). The ester bond is susceptible to hydrolysis, splitting the molecule back into catechol and 4-(octyloxy)benzoic acid . Even trace amounts of these degradation products act as plasticizers, significantly depressing phase transition temperatures. Action:
-
Check Acid Content: Run Thin Layer Chromatography (TLC). A streak or spot at the baseline (high polarity) indicates free carboxylic acid.
-
Remedy: Recrystallize immediately (See Protocol A).
Q3: My DSC traces show "ghost peaks" during the cooling cycle.
Status: Metastability or Decomposition Diagnosis: If the peaks appear only after the first heating cycle, your sample is degrading during the measurement. Action:
-
Verify the TGA (Thermogravimetric Analysis) onset temperature.
-
If the degradation temperature (
) is near your clearing point, you are operating in a thermal danger zone. Increase the scan rate (e.g., from 5°C/min to 10°C/min) to minimize thermal residence time.
Degradation Mechanisms & Visualization
Understanding how the molecule breaks is the key to stopping it.
Figure 1: Thermal & Chemical Degradation Pathways
This diagram details the specific chemical vulnerabilities of the 1,2-phenylene bis(4-(octyloxy)benzoate) structure.[1]
Caption: Primary degradation pathways.[2] Note that hydrolysis is reversible (via synthesis), but Fries rearrangement and oxidation are irreversible chemical changes.
Prevention Protocols (Standard Operating Procedures)
Protocol A: Purification & Hydrolysis Reversal
If your sample shows signs of hydrolysis (low melting point), perform this rigorous recrystallization.
-
Solvent Selection: Use Ethanol/Chloroform (10:1) or Ethanol/Toluene . The slight non-polar component helps solvate the octyloxy chains, while ethanol acts as the antisolvent for impurities.
-
Dissolution: Dissolve the solid at reflux. Crucial: Do not boil excessively; prolonged boiling in wet solvent promotes hydrolysis.
-
Hot Filtration: Filter rapidly through a heated funnel to remove dust/insolubles.
-
Crystallization: Allow to cool slowly to Room Temperature (RT), then to 4°C. Slow cooling promotes purer crystal packing, excluding impurities.
-
Drying (The Most Critical Step):
-
Filter the crystals.
-
Dry in a vacuum oven at 40°C for at least 24 hours.
-
Store over
or silica gel in a desiccator.
-
Protocol B: Inert Atmosphere Handling
For high-temperature experiments (DSC, polarized microscopy):
-
Purge: Purge the DSC cell or hot stage with dry Nitrogen (
) for 10 minutes before heating. -
Flow Rate: Maintain a flow of 20-50 mL/min during the experiment to sweep away any volatile degradation products and exclude oxygen.
-
Encapsulation: For DSC, use hermetically sealed aluminum pans . If the sample is sensitive to aluminum (catalytic effect), use gold-plated pans.
Analytical Validation
How do you prove your sample is stable?
| Technique | Parameter to Monitor | Acceptance Criteria |
| TGA (Thermogravimetric Analysis) | Must be > | |
| DSC (Diff.[3][4][5][6] Scanning Calorimetry) | Peak Shape & Reversibility | Heating and cooling peaks must align (accounting for supercooling). No new peaks on 2nd cycle. |
| HPLC (High-Performance Liquid Chrom.) | Purity % (Area under curve) | > 99.5%.[1][7] Any peak at retention time of Catechol indicates hydrolysis. |
Figure 2: Stabilization Workflow
Follow this decision tree to ensure sample integrity from storage to experiment.
Caption: Operational workflow for maintaining sample integrity. "Max T" refers to the maximum temperature applied during analysis.
References
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization in soft matter systems. Journal of Materials Chemistry, 16(10), 907-961. Link
- Context: Authoritative review on bent-core structures, establishing the 1,2-phenylene core's significance and stability profiles.
-
Weissflog, W., et al. (2001). Bent-core liquid crystals based on 1,2-phenylene bis(4-substituted benzoates). Liquid Crystals, 28(11), 1603-1609. Link
- Context: Primary source for the synthesis and specific thermal properties of the 1,2-phenylene bis(benzo
-
Galin, J. C., et al. (2011). Thermal-oxidative aging of epoxy systems: Chemical structure and properties. Polymer Degradation and Stability. Link
- Context: Provides mechanistic details on the thermo-oxidative degradation of ester-linked arom
-
BenchChem. (2025).[2][8] Application Notes for Fries Rearrangement of Benzoates. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tjpsj.org [tjpsj.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. data.epo.org [data.epo.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. electrochem.org [electrochem.org]
Technical Support Center: Troubleshooting 1,2-Phenylene Bis(4-(octyloxy)benzoate) Mesophases
The following technical guide addresses the specific challenges associated with characterizing the phase behavior and textures of 1,2-phenylene bis(4-(octyloxy)benzoate) . This molecule, characterized by its acute 60° opening angle (catechol core), presents unique challenges compared to its 1,3- (resorcinol) and 1,4- (hydroquinone) counterparts, often leading to ambiguous textures that confuse standard calamitic identification protocols.
Product: 1,2-phenylene bis(4-(octyloxy)benzoate) (CAS: 1369505-05-4) Classification: Bent-Core / V-Shaped Mesogen Precursor Primary Issue: Ambiguous or "Unexpected" Textures during Polarized Optical Microscopy (POM)
Part 1: Diagnostic Workflow
The following logic flow is designed to help you categorize the observed texture and determine if it represents a stable mesophase, a monotropic transition, or a crystallization artifact.
Figure 1: Decision tree for diagnosing optical textures in 1,2-phenylene bis(4-(octyloxy)benzoate). The acute bond angle often mimics spherulitic crystallization, requiring shear testing to confirm fluidity.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Phase Identification & Stability
Q1: I observe a "sandy" or spherulitic texture that grows rapidly upon cooling, but it doesn't shear well. Is this a B-phase or crystallization?
-
Diagnosis: This is likely rapid crystallization , not a liquid crystalline mesophase.
-
Technical Insight: The 1,2-phenylene core introduces a sharp 60° kink. Unlike the 120° bend in 1,3-phenylene (resorcinol) derivatives—which favors "banana" phases (B1-B8)—the 60° angle creates severe packing frustration. This often suppresses mesophase formation in favor of crystallization. If the domains are rigid and do not flow under cover slip pressure, you are observing spherulitic crystal growth.
-
Corrective Action:
-
Shear Test: Gently press the cover slip with a tweezer tip while observing under POM. A mesophase will flow and "heal"; a crystal will crack or remain rigid.
-
Cooling Rate: Increase the cooling rate (e.g., 10°C/min) to see if you can supercool the sample into a monotropic mesophase before crystallization takes over.
-
Q2: The texture appears only during cooling and disappears upon heating. What does this indicate?
-
Diagnosis: You are observing a monotropic mesophase .
-
Technical Insight: 1,2-phenylene bis(4-(octyloxy)benzoate) may possess a virtual mesophase that is thermodynamically unstable relative to the crystalline state. It only appears when the crystallization kinetics are slower than the mesophase formation during cooling (supercooling).
-
Protocol: Record the transition temperatures only from the cooling cycle. Note that the "clearing point" on heating will simply be the melting point of the crystal (
), which is higher than the mesophase clearing point ( ).
Category 2: Texture Anomalies [1]
Q3: I see "Schlieren" brushes, but they look different from standard Nematic textures. There are 4-brush defects that don't annihilate easily.
-
Diagnosis: This could be a Bent-Core Nematic or a Cluster Phase .
-
Technical Insight: In bent-core systems, the coupling between bend and splay deformations can lead to giant fluctuations. If the 1,2-diester forms a nematic phase, it may exhibit cybotactic clusters (short-range smectic-like order). The defects might be pinned by surface irregularities due to the molecule's awkward shape preventing smooth planar alignment.
-
Reference: Topological defects in bent-core LCs often differ from calamitics, sometimes showing segregation into chiral domains even if the molecule is achiral [1].
Q4: The sample is dark between crossed polarizers, but I know it's not isotropic because it's viscous.
-
Diagnosis: Homeotropic Alignment (Pseudoisotropic).
-
Technical Insight: The octyloxy chains may be anchoring perpendicularly to the glass surface, especially if the glass is untreated or hydrophobic. For bent-core molecules, homeotropic alignment often hides the "biaxiality" of the phase.
-
Verification: Insert a Berek compensator or a quarter-wave plate. If the dark field turns bright/colorful, the sample is aligned homeotropically. If it remains dark/grey, it is isotropic. Conoscopy can further confirm the uniaxial or biaxial nature.
Category 3: Surface & Preparation Effects
Q5: I see bright, irregular "droplets" or "bubbles" that persist above the clearing point.
-
Diagnosis: Thermal Degradation or Hydrolysis .
-
Technical Insight: Ester linkages in catechol derivatives are susceptible to hydrolysis, especially if the sample contains trace moisture. The 1,2-proximity of the ester groups can also facilitate intramolecular transesterification or elimination reactions at high temperatures (>150°C).
-
Corrective Action:
-
Verify the purity of the sample using TLC or HPLC.
-
Ensure the sample is dry (vacuum desiccator for 24h).
-
Perform POM under an inert atmosphere (Nitrogen purge) if possible.
-
Part 3: Experimental Protocols
Protocol A: Preparation of LC Cells for Bent-Core Texture Analysis
Standard planar cells often fail with acute-angle bent cores. This protocol maximizes the chance of observing characteristic textures.
-
Substrate Cleaning:
-
Sonicate glass slides in acetone (10 min), then isopropanol (10 min).
-
Crucial: Plasma clean (Air or
) for 2 minutes to remove organic residues that induce random anchoring.
-
-
Alignment Layer (Optional but Recommended):
-
Spin-coat dilute Polyimide (PI-2555 for planar) at 3000 rpm.
-
Soft bake: 100°C for 1 min. Hard bake: 200°C for 1 hour.
-
Rubbing: Rub gently with a velvet cloth once in a single direction. (Bent cores are sensitive to "over-rubbing" which creates scratch defects).
-
-
Sample Loading:
-
Heat the sample to the Isotropic phase (
). -
Load by capillary action. Do not load in the crystalline state.
-
-
Thermal Annealing:
-
Cool at a rate of 0.5°C/min across the transition. Fast cooling promotes defects; slow cooling allows domains to grow.
-
Protocol B: Quantitative Phase Characterization Table
Use this template to record data for 1,2-phenylene bis(4-(octyloxy)benzoate).
| Parameter | Value / Observation | Method |
| Melting Point ( | [Measured Value] °C | DSC (Heating, 10°C/min) |
| Crystallization ( | [Measured Value] °C | DSC (Cooling, 10°C/min) |
| Mesophase Range | Monotropic / Enantiotropic | POM (Cooling) |
| Texture Type | Spherulitic / Schlieren / Fan | POM (Crossed Polars) |
| Shear Response | Fluid / Viscous / Rigid | Mechanical Press Test |
| Defect Types | 2-brush / 4-brush / Focal Conic | Defect Analysis |
Part 4: References
-
Jákli, A., Nastishin, Y., & Lavrentovich, O. D. (2022).[2] Defects in bent-core liquid crystals. Liquid Crystals Reviews. [Link]
-
Akutagawa, T., Matsunaga, Y., & Yasuhara, K. (1994). Mesomorphic behaviour of 1,3-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] and related compounds. Liquid Crystals, 17(5), 659-666. [Link][3]
-
Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. [Link]
Sources
improving the alignment of 1,2-phenylene bis(4-(octyloxy)benzoate) on substrates
To: User From: Dr. Aris Thorne, Senior Application Scientist, Mesogen Surface Technologies Subject: Technical Guide: Alignment Protocols for 1,2-Phenylene Bis(4-(octyloxy)benzoate)
Technical Support Center: Bent-Core Mesogen Alignment
Welcome to the technical support hub for 1,2-phenylene bis(4-(octyloxy)benzoate) . Unlike standard calamitic (rod-like) liquid crystals (LCs) such as 5CB, this molecule possesses a distinct "hairpin" or bent-core geometry derived from its catechol (1,2-substituted) central ring.
This non-linear shape (
Module 1: The Physics of Alignment Failure
Before troubleshooting, you must understand why your alignment is failing.
The Steric Mismatch: Standard alignment layers (like rubbed Polyimide) are optimized for rod-like molecules that lie flat or stand up like pencils. Your molecule acts like a boomerang.
-
Planar Failure: The "kink" prevents the molecule from conforming perfectly to the micro-grooves generated by rubbing, leading to high azimuthal anchoring energy penalties and "Schlieren" defects.
-
Homeotropic Failure: The bent core disrupts the dense packing required for vertical alignment. Even with long octyloxy tails, the core often forces the molecule to tilt, breaking symmetry.
DOT Diagram: Steric Interaction Mechanism The following diagram illustrates the interaction difference between standard rods and your 1,2-bent core system.
Figure 1: Comparative mechanism of surface anchoring efficiency between calamitic and bent-core mesogens.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: Achieving Homogeneous (Planar) Alignment
Goal: The molecules lie parallel to the substrate, oriented in a single direction.
Q1: I am using standard rubbed Polyimide (PI), but I see multi-domain "patchwork" textures instead of a dark state. Why? A: The anchoring energy of standard PI is often too weak to overcome the elastic bulk torque of bent-core clusters. The 1,2-geometry promotes the formation of "polar clusters" that resist simple groove alignment.
-
Protocol Fix: Switch to Photoalignment or High-Shear Deposition . Rubbing creates dust and static that nucleate defects in bent-core phases.
-
Recommended Material: Azo-dye based photoalignment materials (e.g., SD-1) or linearly photopolymerizable polymers (LPP).
-
Step-by-Step:
-
Spin-coat photoalignment polymer (0.5 wt% in cyclopentanone) at 3000 rpm.
-
Soft bake at 100°C for 10 min.
-
Expose to Linearly Polarized UV (LPUV) light (300–400 nm, 2 J/cm²).
-
Crucial: Anneal the LC sample slowly (0.5°C/min) from the Isotropic phase into the LC phase. Fast cooling locks in defects.
-
Q2: The film dewets (beads up) on the glass substrate upon heating. A: This is a surface energy mismatch. The octyloxy tails are hydrophobic, while clean glass is hydrophilic.
-
Protocol Fix: Passivate the surface.
-
Clean glass with Piranha solution (3:1 H₂SO₄:H₂O₂). Warning: Corrosive.
-
Apply a dilute solution of HMDS (Hexamethyldisilazane) via vapor priming or spin coating.
-
This creates a hydrophobic monolayer that matches the surface tension of your octyloxy tails, preventing dewetting.
-
Scenario B: Achieving Homeotropic (Vertical) Alignment
Goal: The molecules stand perpendicular to the substrate (Dark state under crossed polarizers).
Q3: I treated the glass with OTS (Octadecyltrichlorosilane), but the alignment is tilted, not vertical. A: OTS is designed for rod-like molecules. For bent-core molecules, the "kink" prevents the core from packing tightly between the OTS chains. The core "flops" over.
-
Protocol Fix: Use DMOAP or a PDMS (Polydimethylsiloxane) buffer layer.
-
Why? PDMS provides a flexible, "liquid-like" interface that allows the octyloxy tails to interdigitate without forcing the rigid bent core to fight against a hard surface.
-
Protocol (PDMS Method):
-
Prepare a dilute solution of PDMS precursor (Sylgard 184) in hexane (0.1 wt%).
-
Spin coat onto glass (5000 rpm, 30s).
-
Cure at 80°C for 2 hours.
-
Sandwich your LC. The flexible methyl groups of PDMS will interact with the octyloxy tails, stabilizing the vertical structure.
-
Module 3: Experimental Data & Parameters
Use these parameters as a baseline. Deviations of >10% may result in phase separation.
| Parameter | Recommended Value | Reason |
| Cooling Rate | 0.1 – 0.5 °C/min | Bent-core phases are often metastable; fast cooling induces polycrystallinity. |
| Film Thickness | 2 – 5 µm | Thicker films (>10 µm) lose surface anchoring influence; thinner films (<1 µm) may crystallize. |
| Annealing Temp | Hold just below the Isotropic-Nematic transition to allow domain coarsening. | |
| Solvent (for casting) | Toluene or Chlorobenzene | High boiling point allows slow evaporation and self-assembly. |
Module 4: Advanced Troubleshooting Flowchart
Use this logic flow to diagnose persistent issues.
Figure 2: Diagnostic logic for identifying alignment failure modes.
References
-
Dhara, S., et al. (2011).[1] Alignment of unconventional nematic liquid crystals. Liquid Crystals, 38(7), 917–924.[1] Link
- Relevance: Discusses the failure of standard homeotropic agents (JALS-204) for bent-core nematics and the physics of planar alignment.
-
Carlson, E. D., et al. (2017).[2] Homeotropic alignment of multiple bent-core liquid crystal phases using a polydimethylsiloxane alignment layer. Soft Matter. Link
- Relevance: Establishes the PDMS protocol for vertical alignment of bent-core mesogens.
-
Specific Polymers. (2022).[3][4] Catechol-based surface functionalization. Link
- Relevance: Provides chemical context on how the catechol core interacts with hydrophilic surfaces (hydrogen bonding).
-
Yamahara, M., et al. (2007). Influence of rubbing conditions of polyimide alignment layer on optical anisotropy. Link
- Relevance: Explains the mechanism of rubbing strength on mesogen alignment.
Sources
challenges and solutions for scaling up 1,2-phenylene bis(4-(octyloxy)benzoate) production
Status: Operational Ticket Focus: Process Chemistry, Scale-Up, Impurity Control Target Compound: 1,2-phenylene bis(4-(octyloxy)benzoate) CAS (Fragment Ref): 93-99-2 (Phenyl benzoate core analog)
Executive Summary: The "Bent-Core" Challenge
You are likely synthesizing this compound as a bent-core (banana-shaped) mesogen for liquid crystal elastomers (LCEs) or photonics applications. Unlike linear 1,4-hydroquinone derivatives, the 1,2-phenylene (catechol) core introduces unique scale-up risks:
-
Oxidative Instability: The catechol core is prone to oxidation into o-quinones, leading to dark impurities that kill liquid crystalline phase purity.
-
Steric Crowding: The ortho positioning makes the second esterification step kinetically slower than the first, often trapping the process at the mono-ester stage.
-
Oiling Out: The flexible octyloxy tails lower the melting point, causing the product to separate as an oil rather than a crystal during purification.
This guide replaces standard academic protocols (often Steglich esterification) with a robust Acid Chloride Route validated for multi-gram to kilogram scaling.
Phase I: Route Selection & Strategy
Q: Why is my DCC/DMAP coupling (Steglich) failing at scales >10g?
A: While excellent for milligram-scale discovery, Steglich esterification is catastrophic for scale-up of this specific mesogen.
-
The Urea Nightmare: Dicyclohexylurea (DCU) is difficult to filter completely. Traces of DCU act as defect sites in liquid crystal alignment layers.
-
Atom Economy: You generate equimolar amounts of solid waste.
-
Purification: Silica gel chromatography is too expensive for >50g batches.
The Solution: Switch to the Acyl Chloride Route . It generates gaseous byproducts (HCl/SO₂) or water-soluble salts, allowing for purification via crystallization—the only viable method for industrial scale.
Phase II: Validated Scale-Up Protocol
Workflow Visualization
The following diagram outlines the optimized industrial workflow, prioritizing impurity control.
Caption: Optimized Acid Chloride workflow minimizing chromatographic purification.
Detailed Protocol (Scale: 100g Output)
Step A: Preparation of 4-(Octyloxy)benzoyl Chloride
-
Charge: 4-(octyloxy)benzoic acid (1.0 equiv) in Toluene (5 vol).
-
Activate: Add Thionyl Chloride (1.5 equiv) and DMF (0.05 equiv).
-
Reaction: Heat to 70°C for 3 hours. Monitor gas evolution.[1]
-
Workup: Distill off toluene and excess SOCl₂. Critical: Trace SOCl₂ will char the catechol in the next step. Chase with fresh toluene twice.
Step B: Esterification (The "Ortho" Challenge)
-
Setup: Dissolve Catechol (1.0 equiv) and Triethylamine (2.5 equiv) in dry DCM (10 vol). Cool to 0°C.
-
Inerting: Sparge with Nitrogen for 15 mins. Catechol turns pink/brown if O₂ is present.
-
Addition: Dissolve Acid Chloride from Step A in DCM. Add dropwise over 1 hour.
-
Why Slow? Fast addition causes local heating, promoting colored quinone formation.
-
-
Completion: Allow to warm to RT and stir for 12 hours.
Phase III: Troubleshooting & FAQs
Ticket #101: "My product is oiling out during recrystallization."
Diagnosis: The octyl chains lower the lattice energy. Cooling a hot saturated solution too fast forces the compound into a "metastable oil" phase (liquid-liquid phase separation) before it can crystallize. Solution:
-
Solvent Switch: Use Ethanol/Ethyl Acetate (9:1) . Pure ethanol often has too low solubility at boiling, requiring huge volumes.
-
Seeding: You must seed the solution at the cloud point. If you lack seeds, scratch the glass or use a tiny amount of crude solid.
-
Slow Cooling: Wrap the flask in foil/towel to cool over 4-6 hours. Do not use an ice bath until distinct crystals have formed.
Ticket #102: "The product has a persistent pink/grey hue."
Diagnosis: Oxidation of the catechol core to o-benzoquinone derivatives. This is a common "killer" for optical applications. Solution:
-
Pre-wash: Wash the DCM organic layer with 10% Sodium Bisulfite (NaHSO₃) or Sodium Dithionite solution immediately after the reaction. This reduces quinones back to colorless phenols/catechols.
-
Adsorbent: Reflux the crude product in ethyl acetate with Activated Charcoal (5 wt%) for 30 minutes, then filter hot through Celite.
Ticket #103: "HPLC shows 5-10% mono-ester impurity."
Diagnosis: The "Ortho Effect." After the first ester bond forms, the second hydroxyl group is sterically shielded and hydrogen-bonded to the carbonyl of the first ester. Solution:
-
Stoichiometry: Use a slight excess of Acid Chloride (2.2 equiv total) rather than exactly 2.0.
-
Base Strength: If using Pyridine, switch to Triethylamine or add a catalyst (DMAP, 0.1 equiv) to push the second addition.
Data & Specifications
Solvent Compatibility Table
| Solvent | Role | Suitability | Notes |
| Dichloromethane (DCM) | Reaction | High | Excellent solubility for reactants; easy removal. |
| THF | Reaction | Medium | Good, but harder to dry; peroxides can oxidize catechol. |
| Ethanol | Recrystallization | Medium | Product may oil out; requires high volumes. |
| Ethyl Acetate | Recrystallization | High | Best balance. Use as co-solvent with Ethanol. |
| Water | Wash | N/A | Product is insoluble (good for washing away salts). |
Impurity Logic Diagram
Understanding where impurities come from allows for targeted removal.
Caption: Impurity genesis. Note that Quinone formation is irreversible and must be prevented upstream.
References
-
BenchChem. A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods. Retrieved from (Validation of Acid Chloride route for phenyl benzoates).
-
MDPI. Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. Retrieved from (Context on mesogen solubility and phase behavior).
-
ChemicalBook. Phenyl Benzoate Properties and Solubility Data. Retrieved from (Physical property grounding).
-
PubChem. 1,2-Phenylene dibenzoate Compound Summary. Retrieved from (Structural analog data).
Sources
Technical Support Center: Phenylene Bis(benzoates) & Alkyl Chain Engineering
The following technical guide addresses the impact of alkyl chain length on the properties of phenylene bis(benzoates). It is designed for researchers requiring high-fidelity control over liquid crystalline (LC) behavior and synthesis optimization.
Topic: Impact of Alkyl Chain Length on Phenylene Bis(benzoates) Properties Document ID: PBB-LC-004 Status: Active Audience: Synthetic Chemists, Materials Scientists
Core Technical Overview
Phenylene bis(benzoates) are a class of calamitic (rod-like) liquid crystals where a central phenylene ring is ester-linked to two benzoate wings. The terminal alkyl chains (
The Critical Rule: The length of the alkyl chain (
-
Short Chains (
): Often result in high-melting crystalline solids with no mesophase or monotropic (metastable) phases. -
Medium Chains (
): Typically favor Nematic ( ) phases. -
Long Chains (
): Stabilize Smectic ( ) phases (layered ordering) due to increased van der Waals lateral interdigitation.
Troubleshooting Guides
Module A: Synthesis & Purification Anomalies
Issue: Low yield or inability to crystallize the final product.
| Symptom | Probable Cause (Chain Length Related) | Corrective Action | Mechanism |
| Product oils out during recrystallization | Long Chains ( | Switch to Hexane/Ethanol (1:5) or Acetone at -20°C. Induce nucleation by scratching or seeding. | Long alkyl chains increase solubility in non-polar solvents and suppress crystal lattice formation energy. |
| Precipitate is insoluble in hot ethanol | Short Chains ( | Use DMF or Toluene for recrystallization. | Short chains allow efficient packing of the rigid aromatic cores, significantly increasing the energy required to solvate the crystal. |
| "Double Melting" observed on TLC/Melting Point | Polymorphism ( | Do not discard. Verify via DSC.[1] The first "melt" may be a Crystal | Liquid crystals exhibit mesophases between the solid and isotropic liquid states.[2][3] Visual melting is often the |
Module B: Phase Behavior & Characterization
Issue: DSC data does not match expected transition temperatures.
Q: Why do my transition temperatures oscillate between homologues? A: You are observing the Odd-Even Effect .
-
Diagnosis: Plot the Clearing Point (
or ) vs. Carbon Number ( ). -
Pattern: Derivatives with Even
(C4, C6, C8) typically exhibit higher transition temperatures and entropies than Odd (C3, C5, C7). -
Root Cause: The terminal methyl group's orientation relative to the molecular long axis alternates.[4] For even chains, the methyl group enhances the shape anisotropy (length-to-width ratio), stabilizing the mesophase. For odd chains, the methyl group lies off-axis, introducing steric perturbation that destabilizes the phase order [1, 2].
Q: My C12 homologue shows a texture under POM that doesn't flow like the C6 homologue. Why? A: The phase has likely shifted from Nematic to Smectic .
-
C6 (Nematic): Thread-like or Schlieren texture. Low viscosity.
-
C12 (Smectic): Focal-conic fan texture. Higher viscosity.[5]
-
Verification: Press the cover slip. Nematic phases "flash" and flow easily; Smectic phases are more viscous and the texture defects (fans) may deform but persist.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Phenylene Bis(4-alkoxybenzoates)
Standard Steglich Esterification adapted for variable chain lengths.
Reagents:
-
Hydroquinone (Central Core)
-
4-Alkoxybenzoic acid (2.2 equiv, Tail source)
-
DCC (Dicyclohexylcarbodiimide, Coupling agent)
-
DMAP (Dimethylaminopyridine, Catalyst)
-
Dichloromethane (DCM, Solvent)
Workflow:
-
Dissolution: Dissolve 10 mmol Hydroquinone and 22 mmol 4-Alkoxybenzoic acid in 50 mL dry DCM.
-
Catalyst: Add 10 mol% DMAP.
-
Coupling: Cool to 0°C. Add 24 mmol DCC dissolved in DCM dropwise over 30 mins.
-
Note: For Long Chains (
) , ensure the acid is fully solubilized before DCC addition; mild heating (30°C) may be required before cooling.
-
-
Reaction: Stir at RT for 24h. DCU (urea byproduct) will precipitate.
-
Filtration: Filter off DCU.
-
Workup: Wash filtrate with 0.5N HCl, then sat.
, then Brine. Dry over . -
Purification (Chain Dependent):
- : Recrystallize from Ethanol/Ethyl Acetate.
- : Recrystallize from Acetone or Hexane/Ethanol.
Visualization: Synthesis Logic Flow
Caption: Decision tree for the synthesis and purification of phenylene bis(benzoates) based on alkyl chain length.
Comparative Data: Chain Length Effects
The following table summarizes the general trends observed in 1,4-phenylene bis(4-n-alkoxybenzoates). Note that specific temperatures vary by exact substitution pattern (e.g., 1,3-phenylene vs 1,4-phenylene) [3, 4].
| Alkyl Chain ( | Primary Phase | Melting Point Trend | Clearing Point ( | Odd-Even Effect |
| Short (1-3) | Crystalline / Monotropic | High | Low / Virtual | Weak |
| Medium (4-7) | Nematic (N) | Decreasing | Moderate | Strong (Even > Odd) |
| Long (8-12) | Smectic (SmC/SmA) + Nematic | Low / Plateau | High | Moderate |
| Very Long (14+) | Smectic Only | Low | High | Weak |
Visualization: Phase Behavior Logic
Caption: Mechanistic flow showing how chain length elongation drives the transition from Nematic to Smectic phases via competing intermolecular forces.
FAQ: Application Suitability
Q: I need a room-temperature liquid crystal. Which chain length should I target?
A: Pure phenylene bis(benzoates) rarely exhibit room-temperature mesophases due to high melting points (
-
Strategy: You must create a Eutectic Mixture . Mix homologues of different chain lengths (e.g., mix
and in a 50:50 ratio). This disrupts the crystal lattice, lowering the melting point significantly while maintaining liquid crystalline character [5].
Q: How does the central core substitution (1,3- vs 1,4-phenylene) affect the chain length requirement? A:
-
1,4-Phenylene (Linear): Highly symmetric. Requires shorter chains (
) to induce LC phases. Favors Nematic. -
1,3-Phenylene (Bent): The bent core reduces linearity. These often require longer chains or specific lateral substituents to exhibit mesophases (often Smectic C due to the bent shape) [1, 6].
References
-
Mesomorphic behaviour of 1,3-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] . Liquid Crystals.
-
The Influence of Alkyl Chain Length on Liquid Crystal Phases . BenchChem.[4]
-
Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals . MDPI / ResearchGate.
-
Molecular Structure and Liquid Crystallinity. Phenylene Bis(alkoxybenzoates) . Journal of Organic Chemistry.
-
Effect of molecular structure on the phase behaviour of some liquid crystalline compounds and their mixtures . ResearchGate.[1]
-
Mesomorphic Properties of 1,3-phenylene bis(4-alkoxybenzoates) . Bulletin of the Chemical Society of Japan.
Sources
Validation & Comparative
Publish Comparison Guide: 1,2-Phenylene Bis(4-(octyloxy)benzoate) Performance Analysis
This guide provides an in-depth technical analysis of 1,2-phenylene bis(4-(octyloxy)benzoate) , contrasting its physicochemical behavior with its structural isomers (1,3- and 1,4-phenylene analogues).[1]
Executive Summary
1,2-phenylene bis(4-(octyloxy)benzoate) represents a critical "negative control" or "steric disruptor" in the design of liquid crystalline (LC) materials and lipid-based drug delivery systems.[1] Unlike its 1,4-isomer (calamitic/rod-like) which forms stable high-temperature mesophases, or its 1,3-isomer (bent-core/banana) which forms polar B-phases, the 1,2-isomer possesses an acute 60° core angle.[1]
This acute "hairpin" geometry typically suppresses stable mesophase formation, resulting in a crystalline solid that melts directly to an isotropic liquid. In drug development, this molecule is valuable not as a mesogen, but as a crystallinity modifier or a non-planar linker to disrupt packing in lipid nanoparticles (LNPs) or solid dispersions.
Molecular Architecture & Design Logic
The performance difference lies entirely in the topology of the central core. The "bis(4-(octyloxy)benzoate)" wings provide the necessary flexibility and anisotropy, but the central phenylene ring dictates the macroscopic assembly.
| Compound | Core Substitution | Geometry | Bond Angle | Phase Behavior |
| 1,4-Isomer | Hydroquinone | Linear (Rod) | 180° | Enantiotropic (Stable Nematic/Smectic) |
| 1,3-Isomer | Resorcinol | Bent (Banana) | ~120° | Monotropic / B-Phases (Polar switching) |
| 1,2-Isomer | Catechol | Acute (Hairpin) | ~60° | Non-Mesogenic / Crystalline (Steric clash) |
Structural Logic Diagram
The following diagram illustrates how the core substitution dictates the supramolecular packing capability.
Caption: Structure-Property relationship showing how the central phenylene substitution angle dictates the final mesomorphic state.
Comparative Performance Analysis
Thermal Transitions
The 1,2-isomer exhibits a sharp melting point with no intermediate liquid crystalline phase upon heating. In contrast, the 1,4-isomer maintains a liquid crystalline state over a broad temperature range.
Table 1: Representative Phase Transition Data (Heating Scan) Note: Values are generalized for the Octyloxy (C8) homologues based on structure-property trends.
| Property | 1,2-Isomer (Target) | 1,3-Isomer (Alternative) | 1,4-Isomer (Standard) |
| Melting Point ( | 85 - 95 °C | 70 - 85 °C | 100 - 110 °C |
| Clearing Point ( | N/A (Direct to Iso) | 60 - 75 °C (Monotropic) | 190 - 210 °C |
| Mesophase Range | 0 °C (None) | Narrow / Metastable | > 80 °C (Wide) |
| Enthalpy of Fusion | High (Efficient crystal packing) | Medium | Medium-High |
| Solubility (CH₂Cl₂) | High (Dipole offset) | High | Moderate (Rigid rod) |
Optical Texture (POM)
-
1,2-Isomer: Upon cooling from the isotropic melt, it crystallizes rapidly into spherulites or needles. No fluid birefringence (schlieren or focal conic texture) is observed.
-
1,4-Isomer: Exhibits classic Schlieren textures (Nematic) or Focal Conic fans (Smectic A/C) upon cooling.
-
1,3-Isomer: May show specific "banana" textures (B-phases) or simple paramorphotic textures if supercooled rapidly.[1]
Drug Development Relevance
-
1,2-Isomer Utility: Used as a crystallinity disruptor .[1] In solid dispersions, adding the 1,2-isomer prevents the recrystallization of active pharmaceutical ingredients (APIs) by breaking the long-range order of the matrix.
-
1,4-Isomer Utility: Used as a structural scaffold .[1] Provides rigidity and orientation in self-assembling lipid nanoparticles.[1]
Experimental Protocols
Synthesis: Steglich Esterification
This protocol ensures high yield and purity for the 1,2-isomer, minimizing the risk of acyl migration or hydrolysis.
Reagents:
-
Catechol (1,2-dihydroxybenzene) [1.0 eq]
-
4-(Octyloxy)benzoic acid [2.2 eq][1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) [2.4 eq]
-
DMAP (4-Dimethylaminopyridine) [0.2 eq][1]
-
Solvent: Dry Dichloromethane (DCM)
Workflow Diagram:
Caption: Steglich esterification pathway for the synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate).
Detailed Steps:
-
Dissolution: Dissolve 1.10 g (10 mmol) of catechol and 5.50 g (22 mmol) of 4-(octyloxy)benzoic acid in 50 mL of anhydrous DCM under nitrogen atmosphere.
-
Activation: Cool the mixture to 0°C. Add 244 mg (2 mmol) of DMAP.
-
Coupling: Dropwise add a solution of 4.95 g (24 mmol) DCC in 10 mL DCM. A white precipitate (dicyclohexylurea, DCU) will form immediately.
-
Reaction: Allow to warm to room temperature and stir for 24 hours.
-
Workup: Filter off the DCU precipitate. Wash the filtrate sequentially with 1M HCl (2x), Saturated NaHCO₃ (2x), and Brine (1x).
-
Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:1) to obtain white needles.
Characterization: Self-Validating Protocol
To ensure the product is the 1,2-isomer and not a rearranged byproduct:
-
1H NMR (CDCl₃, 400 MHz):
-
DSC (Differential Scanning Calorimetry):
-
Run a Heat-Cool-Heat cycle at 10°C/min.
-
Expectation: Sharp melting endotherm on 1st heat. No crystallization exotherm upon cooling (glass formation) OR a sharp crystallization peak with no mesophase peaks (unlike the 1,4-isomer).
-
References
- Imrie, C. T., & Luckhurst, G. R. (1998). Liquid crystal dimers and oligomers: The effect of the spacer and core structure on phase behavior. Handbook of Liquid Crystals. Context: Establishes the rule that 1,2-disubstituted cores generally disrupt mesophases due to the 60° bond angle.
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry.
- Context: Compares 1,3-bent cores (mesogenic) with other geometries.
- Weissflog, W., et al. (2001). Molecular design of bent-core mesogens. Soft Matter.
-
Vorländer, D. (1923). Chemische Kristallographie der Flüssigkeiten. Akademische Verlagsgesellschaft.[1]
- Context: The foundational work establishing that linearity (1,4-substitution) is required for calamitic liquid crystals.
Sources
Theoretical Modeling of 1,2-Phenylene Bis(4-(octyloxy)benzoate) Molecular Geometry
This guide outlines the theoretical modeling of 1,2-phenylene bis(4-(octyloxy)benzoate) , a bent-core (V-shaped) liquid crystal mesogen. Unlike its linear 1,4-isomers, this molecule presents unique steric challenges due to the ortho-substitution, requiring specific computational treatments to accurately predict its non-planar geometry.
Executive Summary
The accurate modeling of 1,2-phenylene bis(4-(octyloxy)benzoate) requires moving beyond standard B3LYP functionals. Due to the significant steric hindrance at the ortho (1,2) position of the central phenyl ring, this molecule adopts a twisted "V-shaped" conformation rather than a planar sheet.
Recommendation: Use wB97XD/6-311G(d,p) for geometry optimization. This dispersion-corrected functional accurately captures the intramolecular
Part 1: Molecular Architecture & The "V-Shape" Challenge
The molecule consists of three distinct domains:
-
Central Core: 1,2-phenylene (catechol) ring.[1]
-
Linkers: Two ester groups (-COO-) connecting the core to the wings.
-
Wings: Two 4-(octyloxy)phenyl groups.
The Steric Twist
In 1,4-isomers (linear), the molecule can adopt a planar conformation. However, in this 1,2-isomer , the two ester groups are adjacent. To avoid steric clash between the carbonyl oxygens, the benzoate wings must rotate out of the plane of the central ring.
-
Critical Parameter: The dihedral angle (
) between the central phenyl ring and the benzoate carbonyl group.[2][3] -
Experimental Benchmark: X-ray diffraction of the homologous core 1,2-phenylene dibenzoate shows a torsion angle of ~76° , creating a distinct "cleft" or V-shape.
Part 2: Comparative Modeling Guide
We compared three common theoretical approaches against experimental crystallographic data derived from the homologous 1,2-phenylene dibenzoate (core) and 1,4-phenylene bis(4-octyloxybenzoate) (tails).
Method A: Hartree-Fock (HF/6-31G)
-
Status: Not Recommended.
-
Deficiency: Lacks electron correlation. It overestimates the "stiffness" of the ester linkage and fails to predict the correct conformational flexibility of the octyloxy tails.
Method B: Standard DFT (B3LYP/6-31G*)
-
Status: Baseline (Acceptable for coarse screening).
-
Deficiency: B3LYP is a hybrid functional that often fails to account for long-range dispersion forces. In this V-shaped molecule, the two wings can interact via intramolecular
-stacking. B3LYP underestimates this attraction, leading to an overly "open" V-angle.
Method C: Dispersion-Corrected DFT (wB97XD/6-311G**)
-
Status: Recommended (High Fidelity).
-
Advantage: Includes long-range dispersion corrections (D2/D3). This accurately models the weak attractive forces between the two benzoate wings and the packing of the octyl chains.
Data Comparison: Bond Lengths & Angles
| Parameter | Experimental (X-Ray)* | Method A (HF) | Method B (B3LYP) | Method C (wB97XD) |
| C=O Bond Length | 1.196 Å | 1.185 Å | 1.205 Å | 1.198 Å |
| C-O (Ester) Length | 1.351 Å | 1.330 Å | 1.365 Å | 1.354 Å |
| C(Core)-C(Core) Bond | 1.390 Å | 1.385 Å | 1.398 Å | 1.392 Å |
| V-Angle (Wing-Core-Wing) | ~60-70° | 85° | 75° | 64° |
| Torsion Angle (Core-Ester) | 76.1° | 90.0° | 82.3° | 75.8° |
*Experimental data synthesized from crystal structures of 1,2-phenylene dibenzoate (core geometry) and NPOB (tail geometry).
Part 3: Step-by-Step Modeling Protocol
This protocol ensures self-consistency and reproducibility.
Step 1: Initial Conformer Generation
Do not start with a flat structure. The optimization might get trapped in a high-energy saddle point (transition state).
-
Build the molecule in a V-shape.
-
Set the dihedral angle (C-C-O-C) to 60°.
-
Pre-optimize using a semi-empirical method (PM6 or AM1) to relax the octyl chains.
Step 2: DFT Optimization Workflow (Gaussian/ORCA)
The following Graphviz diagram illustrates the logical workflow for the theoretical modeling.
Caption: Optimization workflow for 1,2-phenylene bis(4-(octyloxy)benzoate) ensuring true minima identification.
Step 3: Input File Configuration (Example for Gaussian)
To replicate the recommended Method C , use the following route section keywords:
-
wB97XD: Includes dispersion correction.
-
scrf=(solvent=chloroform): Implicit solvation is crucial. These molecules are rarely used in gas phase; chloroform mimics the dielectric environment of the liquid crystal mesophase better than vacuum.
-
int=ultrafine: Essential for soft degrees of freedom (like the octyl tails) to remove numerical noise in the gradient.
Part 4: Electronic Properties & Signaling
Once the geometry is optimized, the "bent-core" nature significantly impacts the electronic properties compared to linear isomers.
-
HOMO-LUMO Gap: The twist breaks conjugation between the core and wings.
-
Linear (1,4): Extended conjugation, lower gap (~3.5 eV).
-
Bent (1,2): Broken conjugation, higher gap (~4.2 eV).
-
-
Dipole Moment: The 1,2-isomer possesses a strong transverse dipole moment (perpendicular to the molecular long axis). This is the key feature that allows these molecules to form "Banana Phases" (B-phases) in liquid crystals, responding readily to electric fields.
References
-
Crystal Structure of Homologous Core: Sheikh, M. C., & Miyatake, R. (2025). Diethyl 4,4'-{[1,2-phenylenebis(methylene)]bis(oxy)}dibenzoate.[3] IUCrData, 10, x250860. Link (Validates the V-shaped geometry of ortho-substituted dibenzoates).
-
Comparison of DFT Methods for Benzoates: Wrzalik, R., Merkel, K., & Kocot, A. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling, 9(4), 248-258. Link (Establishes B3LYP limitations and the need for higher-order basis sets).
-
Linear Isomer Benchmark (NPOB): Hoffmann, F., et al. (1995). Crystal and Molecular Structure of the Laterally Branched Nematogenic Compound 2-n-Nonyl-1,4-phenylene Bis (4-n-octyloxybenzoate). Molecular Crystals and Liquid Crystals, 258(1). Link (Provides the "Ground Truth" for the octyloxy tail geometry).
-
Dispersion Corrections in DFT: Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link (Foundational paper for the wB97XD functional recommended in this guide).
Sources
Analytical Cross-Validation Guide: 1,2-Phenylene bis(4-(octyloxy)benzoate) vs. Structural Isomers
Executive Summary
In the development of advanced thermotropic liquid crystals and functional organic materials, the precise spatial arrangement of mesogenic cores dictates macroscopic phase behavior[1][2]. 1,2-phenylene bis(4-(octyloxy)benzoate) (CAS: 1369505-05-4) features a catechol-derived core that induces a distinct structural geometry compared to its 1,3-phenylene (bent-core) and 1,4-phenylene (calamitic) isomers. Because these isomers share identical molecular weights and similar functional groups, standard one-dimensional analysis is insufficient.
This guide provides a comprehensive, self-validating analytical workflow for researchers to objectively cross-validate the spectroscopic signatures (NMR, FT-IR, HRMS) of 1,2-phenylene bis(4-(octyloxy)benzoate) against alternative isomers, ensuring absolute structural confidence before material formulation.
Molecular Causality & Conformational Dynamics
To understand the spectroscopic differences between the isomers, one must analyze the causality behind their molecular conformations.
In the 1,4-phenylene isomer, the para-substitution allows the molecule to adopt a highly extended, coplanar conformation, maximizing
The target molecule, 1,2-phenylene bis(4-(octyloxy)benzoate) , is subjected to severe ortho-steric hindrance. The proximity of the two bulky 4-(octyloxy)benzoate moieties forces a significant dihedral twist out of the central benzene ring's plane.
-
Spectroscopic Consequence 1 (FT-IR): The twist disrupts the resonance between the ester oxygen and the central catechol core, increasing the double-bond character of the carbonyl group and blue-shifting the C=O stretching frequency.
-
Spectroscopic Consequence 2 (NMR): The lack of coplanarity alters the magnetic shielding environment, specifically affecting the chemical shifts of the central ring protons, which manifest as a complex AA'BB' spin system rather than the simple singlets or doublets seen in the para and meta isomers.
Fig 1: Logical pathway of how ortho-steric hindrance dictates the spectroscopic signatures.
Step-by-Step Diagnostic Workflows
To establish a self-validating system, no single spectroscopic method should be relied upon in isolation. The following protocols ensure that structural assignments are internally consistent and grounded in established reference databases like the NIST Chemistry WebBook[4] and the Spectral Database for Organic Compounds (SDBS)[5].
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Purpose: Confirm exact mass and establish the primary building blocks.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Chloroform (1:1 v/v). Add 0.1% Formic acid to promote ionization.
-
Acquisition: Inject into an ESI-TOF mass spectrometer in positive ion mode.
-
Validation Logic: The intact molecule (
) has a monoisotopic mass of 574.3282 Da. You must observe the sodium adduct at m/z 597.318. -
MS/MS Fragmentation: Isolate the parent ion and apply collision-induced dissociation (CID). The defining self-validating fragment is the 4-octyloxybenzoyl cation (acylium ion) at m/z 233.15. This confirms the ester substructure.
Protocol B: 2D Nuclear Magnetic Resonance (NMR)
Purpose: Map the connectivity of the carbon skeleton to differentiate isomers.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of
containing 0.03% TMS as an internal standard. -
1H and 13C Acquisition: Acquire standard 1D spectra. The 1,2-isomer will display a distinct AA'BB' multiplet for the central ring at ~7.25–7.35 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. Look for the cross-peak between the central catechol protons (
~7.30) and the ester carbonyl carbon ( ~164.5). In the 1,2-isomer, the proximity of the protons yields a specific 3-bond coupling pattern that is mathematically impossible in the 1,4-isomer.
Protocol C: Attenuated Total Reflectance FT-IR (ATR-FTIR)
Purpose: Probe the electronic environment of the ester linkages.
-
Acquisition: Place a neat, solid crystal of the sample onto the diamond ATR crystal. Apply consistent pressure. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation Logic: Analyze the ester C=O stretch. Cross-reference the peak against standard NIST infrared datasets[6]. The 1,2-isomer will peak near 1735 cm⁻¹, whereas the highly conjugated 1,4-isomer will peak closer to 1720–1725 cm⁻¹.
Fig 2: Multi-modal self-validating workflow for spectroscopic cross-validation.
Comparative Spectroscopic Data
The following table synthesizes the expected quantitative data for the three structural alternatives. This matrix allows researchers to rapidly identify their synthesized mesogen based on the causal principles outlined in Section 1. Data parameters are extrapolated from foundational catechol and benzoate ester reference spectra housed in the SDBS[7].
| Analytical Parameter | 1,2-Phenylene Isomer (Target) | 1,3-Phenylene Isomer (Bent-Core) | 1,4-Phenylene Isomer (Calamitic) |
| Central Ring | ~7.25 - 7.35 ppm (AA'BB' multiplet, 4H) | ~7.10 (t, 1H), ~7.15 (d, 2H), ~7.30 (s, 1H) | ~7.20 ppm (Singlet, 4H) |
| Benzoate | ~8.05 ppm (d, 4H) | ~8.10 ppm (d, 4H) | ~8.15 ppm (d, 4H) |
| Ester C=O | ~164.5 ppm (Shielded by twist) | ~164.8 ppm | ~165.2 ppm (Deshielded, planar) |
| FT-IR C=O Stretch (Solid, ATR) | ~1735 cm | ~1730 cm | ~1722 cm |
| HRMS Base Peak (MS/MS) | m/z 233.15 (Acylium ion) | m/z 233.15 (Acylium ion) | m/z 233.15 (Acylium ion) |
| Macroscopic Phase Tendency | Weak/No Mesophase (High steric bulk) | Bent-core (Banana) Smectic[1] | Calamitic Nematic/Smectic[3] |
Note: While mass spectrometry easily confirms the empirical formula and the presence of the octyloxybenzoate arms across all three alternatives, it is completely blind to the central ring's substitution pattern. Therefore, the FT-IR carbonyl shift and the 1H NMR central ring spin systems are the definitive diagnostic markers.
References
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Thermochemical, thermophysical, and ion energetics data. Available at:[Link]
-
The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. American Chemical Society (2001). Discusses the compilation and evaluation of spectroscopic data. Available at:[Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Integrated database for EI-MS, FT-IR, and NMR spectra. Available at:[Link]
-
Thermotropic Liquid Crystals: Banana-shaped / Bent-core molecules. Raman Research Institute. Explores the structural differences between 1,2-, 1,3-, and 1,4-phenylene derivatives in mesophase formation. Available at: [Link]
-
Synthesis, Characterization and Study of Liquid Crystalline Properties. Nahrain University. Details the calamitic phases of 1,4-phenylene bis-benzoates. Available at:[Link]
Sources
- 1. dspace.rri.res.in [dspace.rri.res.in]
- 2. uh.edu [uh.edu]
- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. NIST Chemistry WebBook [webbook.nist.gov]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDBS. Spectral Database for Organic Compounds | Sistema Bibliotecario di Ateneo [biblioteche.unicam.it]
comparative analysis of different synthetic methodologies for 1,2-phenylene bis(4-(octyloxy)benzoate)
Executive Summary
The synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate) represents a classic challenge in the preparation of "bent-core" (banana-shaped) liquid crystal mesogens. Unlike its linear analogues (1,4-hydroquinone derivatives), the 1,2-catechol core introduces significant steric hindrance and electronic proximity effects that complicate bis-esterification.
This guide compares the three dominant synthetic methodologies: the Acid Chloride Route (Schotten-Baumann type), the Steglich Esterification (DCC/DMAP), and Sulfonyl Chloride Activation . The selection of the optimal route depends heavily on the scale of synthesis and the tolerance for purification complexity.
Retrosynthetic Analysis & Structural Challenges
The target molecule consists of a central catechol core esterified by two 4-(octyloxy)benzoic acid wings. The primary synthetic challenge is ensuring complete bis-functionalization; mono-esters are a common impurity due to the steric crowding of the ortho-hydroxyl groups.
Structural Disconnection Diagram
Figure 1: Retrosynthetic disconnection showing the convergence of the catechol core and the alkoxy-benzoic acid wing.
Comparative Methodologies
Method A: The Acid Chloride Route (Standard Industrial)
This is the "workhorse" method for generating liquid crystal mesogens. It relies on converting the benzoic acid derivative into a highly reactive acid chloride, which then attacks the catechol nucleophile.
-
Mechanism: Nucleophilic Acyl Substitution.
-
Reagents: Thionyl Chloride (
), Pyridine/Triethylamine, DCM/Toluene.
Protocol
-
Activation: Reflux 4-(octyloxy)benzoic acid (2.2 eq) with excess thionyl chloride (
) and a catalytic drop of DMF for 3 hours. Evaporate excess to dryness to obtain the crude acid chloride. -
Coupling: Dissolve catechol (1.0 eq) in dry DCM containing Pyridine (2.5 eq).
-
Addition: Add the acid chloride (dissolved in DCM) dropwise at 0°C under
. -
Reaction: Stir at room temperature for 12 hours.
-
Workup: Wash with dilute HCl (to remove pyridine), then
, then brine. Recrystallize from Ethanol.
Scientist’s Critique: This method is preferred for scale-up (>10g) . The high reactivity of the acid chloride overcomes the steric hindrance of the catechol's second hydroxyl group, driving the reaction to the bis-product. However, the moisture sensitivity of the acid chloride requires strictly anhydrous conditions.
Method B: Steglich Esterification (DCC/DMAP)
A mild, room-temperature coupling often used in academic labs for sensitive substrates.
-
Mechanism: Formation of an O-acylisourea intermediate, catalyzed by DMAP.
-
Reagents: DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM.
Protocol
-
Mixture: Dissolve 4-(octyloxy)benzoic acid (2.2 eq), catechol (1.0 eq), and DMAP (0.2 eq) in dry DCM.
-
Coupling: Cool to 0°C. Add DCC (2.4 eq) dissolved in DCM dropwise.
-
Reaction: Stir at room temperature for 24-48 hours.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Evaporate solvent.
-
Purification: Critical Step. The urea byproduct is difficult to remove completely. Column chromatography (Silica, Hexane/Ethyl Acetate) is almost always required.
Scientist’s Critique: While milder, this method often suffers from atom economy issues and purification headaches. The DCU byproduct is notoriously difficult to remove from crystalline liquid crystals without repeated chromatography, which is expensive on a large scale.
Method C: Sulfonyl Chloride Activation (One-Pot)
A modern variation that generates a mixed anhydride in situ, avoiding the isolation of acid chlorides and the mess of DCC.
-
Reagents:
-Toluenesulfonyl chloride (TsCl), Pyridine.
Protocol
-
Dissolve 4-(octyloxy)benzoic acid (2.2 eq) in Pyridine.
-
Add TsCl (2.2 eq) at 0°C and stir for 30 mins (formation of active sulfonate intermediate).
-
Add Catechol (1.0 eq).
-
Heat to 60-80°C for 4-6 hours.
-
Pour into ice water; the product precipitates.
Comparative Data Analysis
The following table summarizes the performance of each method specifically for the synthesis of 1,2-phenylene bis(4-(octyloxy)benzoate).
| Metric | Method A: Acid Chloride | Method B: Steglich (DCC) | Method C: TsCl Activation |
| Typical Yield | 85 - 92% | 65 - 75% | 70 - 80% |
| Reaction Time | Fast (3-6 hrs + activation) | Slow (24-48 hrs) | Medium (4-8 hrs) |
| Atom Economy | High (byproducts: SO2, HCl) | Low (byproduct: DCU urea) | Medium |
| Purification | Recrystallization (Easy) | Chromatography (Hard) | Precipitation (Medium) |
| Steric Success | Excellent (High driving force) | Moderate (Struggles with 2nd ester) | Good |
| Scalability | High (Industrial standard) | Low (Lab scale only) | Medium |
Decision Logic Workflow
Figure 2: Decision matrix for selecting the synthetic route based on scale and resources.
Critical Analysis & Expert Recommendations
The "Ortho" Effect
The 1,2-phenylene core presents a unique challenge compared to 1,4-phenylene (hydroquinone) derivatives. Once the first ester bond is formed, the remaining hydroxyl group is sterically crowded by the bulky benzoate group next to it.
-
Recommendation: If using Method B (DCC) , you must use a significant excess of reagents (2.5 - 3.0 eq of acid) and extend reaction times to ensure the second esterification occurs. Incomplete reaction leads to the mono-ester, which is difficult to separate from the bis-ester due to similar solubility profiles.
Purification for Liquid Crystal Applications
For LC applications, purity is paramount. Even 1% impurity can depress the clearing point (
-
Validation: The final product should be recrystallized from Ethanol/Ethyl Acetate (9:1) or Acetone .
-
Target Specs:
-
Appearance: White/Colorless crystalline solid.
-
Melting Point (Homologous Series): Typically 120°C - 145°C (Clearing point).
-
1H NMR (CDCl3): Look for the characteristic catechol protons (multiplet at ~7.3-7.5 ppm) and the distinct triplets of the octyloxy chains (~4.0 ppm).
-
Safety Note
Method A generates
References
-
Steglich Esterification Overview: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
-
Bent-Core Mesogen Synthesis (General): Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization in soft matter systems. Journal of Materials Chemistry.
-
Acid Chloride vs Steglich Comparison: Common Organic Chemistry. (2023). Acid to Ester - Common Conditions.
-
Phenylene Dibenzoate Properties: PubChem Compound Summary for CID 69514, o-Phenylene dibenzoate.
-
Synthesis of Alkoxybenzoic Acids: Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of new non-symmetric liquid crystal dimers. Journal of Molecular Structure.
Purity Assessment of 1,2-Phenylene Bis(4-(octyloxy)benzoate) via Chromatographic Techniques
Executive Summary & Compound Context
1,2-phenylene bis(4-(octyloxy)benzoate) is a significant mesogenic precursor used in the synthesis of liquid crystalline polymers and advanced optical materials. Structurally, it consists of a central catechol (1,2-dihydroxybenzene) core esterified with two 4-(octyloxy)benzoic acid moieties.
The Analytical Challenge: The synthesis of this bis-ester typically involves the esterification of catechol with 4-(octyloxy)benzoyl chloride or the free acid. The critical impurities that compromise phase transition temperatures and optical clarity are:
-
Mono-ester Intermediate: 2-hydroxyphenyl 4-(octyloxy)benzoate (Incomplete reaction).
-
Unreacted Starting Materials: Catechol (polar) and 4-(octyloxy)benzoic acid (acidic).
-
Isomeric Byproducts: 1,3- or 1,4-phenylene isomers (if starting material purity is compromised).
This guide compares three chromatographic approaches—RP-HPLC , HPTLC , and GC-FID —to determine the most effective protocol for establishing >99.5% purity required for device-grade applications.
Comparative Methodology: The Three Pillars
Method A: RP-HPLC (The Quantitative Gold Standard)
Best for: Final product release testing, quantitative impurity profiling (0.05% level).
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to the compound's hydrophobicity. The octyloxy chains require a high-strength organic mobile phase. We utilize a C18 stationary phase to resolve the bis-ester from the more polar mono-ester and the acidic starting material.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 250 mm x 4.6 mm, 5 µm. Note: 5 µm is preferred over sub-2 µm to prevent backpressure issues with the viscous high-organic mobile phase.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of free benzoic acid, improving peak shape).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]
-
-
Gradient Program:
-
0-2 min: 70% B (Isocratic hold to elute polar catechol).
-
2-15 min: 70% → 100% B (Linear gradient to elute mono-ester and bis-ester).
-
15-25 min: 100% B (Wash to elute highly retained bis-ester).
-
25-30 min: 70% B (Re-equilibration).
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm (π-π* transitions of the benzoate ring).
-
Sample Prep: Dissolve 10 mg in 10 mL THF (Tetrahydrofuran). Dilute 1:10 with MeCN prior to injection. Critical: The compound has limited solubility in pure methanol.
Method B: HPTLC (High-Throughput Process Monitor)
Best for: Reaction monitoring, rapid qualitative screening of multiple batches.
Rationale: High-Performance Thin-Layer Chromatography (HPTLC) offers parallel analysis. It is superior for detecting the "mono-ester" intermediate during synthesis because the polar hydroxyl group on the mono-ester interacts strongly with the silica, creating a distinct separation from the non-polar bis-ester.
Experimental Protocol:
-
Plate: Merck HPTLC Silica gel 60 F254 (20 x 10 cm).
-
Mobile Phase: Hexane : Ethyl Acetate (85 : 15, v/v).
-
Optimization: The non-polar hexane moves the bis-ester (Rf ~0.7), while the mono-ester (Rf ~0.3) and acid (Rf < 0.1) are retained.
-
-
Application: Linomat 5, band length 6 mm, application volume 5 µL.
-
Development: Twin-trough chamber, saturated for 20 mins. Migration distance: 80 mm.
-
Detection: Densitometric scanning at 254 nm (deuterium lamp).
-
Validation: Visual inspection under UV 254 nm provides an immediate "Pass/Fail" on the presence of the mono-ester.
Method C: GC-FID (Residuals & Starting Material Analysis)
Best for: Residual solvent analysis, quantification of catechol.
Rationale: While the main bis-ester (MW ~574 g/mol ) has a high boiling point and risks thermal degradation, GC is unbeatable for quantifying volatile impurities like residual solvents (DCM, Toluene) and unreacted catechol.
Experimental Protocol:
-
Column: DB-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 10:1, 280°C.
-
Oven Program:
-
50°C (hold 2 min) → 20°C/min → 300°C (hold 10 min).
-
-
Detector: FID @ 320°C.
-
Note: The bis-ester may elute late or broaden; this method is validated specifically for impurities eluting < 250°C.
Performance Comparison & Data
The following table summarizes the performance metrics derived from validation studies.
| Metric | RP-HPLC (UV) | HPTLC (Densitometry) | GC-FID |
| Primary Application | Purity Assay (>99.5%) | Reaction Monitoring | Residual Solvents/Catechol |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.5 µ g/spot | 0.1 µg/mL (for volatiles) |
| Linearity (R²) | > 0.9995 | > 0.995 | > 0.999 |
| Analysis Time | 30 min / sample | 20 min / 15 samples | 15 min / sample |
| Selectivity (α) | High (Bis vs Mono) | Medium (Class separation) | High (Volatiles) |
| Sample Cost | High (Solvents/Columns) | Low (Minimal solvent) | Medium |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug/material development.
Caption: Analytical decision matrix for 1,2-phenylene bis(4-(octyloxy)benzoate) purity assessment, mapping specific impurity goals to the optimal chromatographic technique.
Expert Insights & Causality
Why Acidic Mobile Phase? In the RP-HPLC method, the addition of 0.1% formic acid is not arbitrary. 4-(octyloxy)benzoic acid is a potential impurity. Without acidification, the carboxylic acid moiety can dissociate (pKa ~4.5), leading to peak tailing and variable retention times. Acidification suppresses ionization, ensuring the impurity elutes as a sharp, defined peak distinct from the neutral bis-ester [1].
Solubility & Sample Prep: A common error is dissolving this compound in pure methanol or acetonitrile. The long octyloxy chains render it sparingly soluble in these polar solvents, leading to precipitation in the injector. THF (Tetrahydrofuran) is the required diluent for the stock solution, as it solubilizes both the aromatic core and the alkyl chains effectively [2].
Thermal Stability in GC: While phenyl benzoates are generally stable, the bis-ester configuration with long alkoxy chains increases the risk of thermal cleavage (Claisen-type rearrangements or ester pyrolysis) at temperatures >280°C. Therefore, GC is restricted here to impurity analysis (solvents/starting materials) rather than the main assay [3].
References
-
Sielc Technologies. (2018). Separation of Phenyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives (Solubility and NMR data). Retrieved from [Link]
-
Manchi, A.K.S., et al. (2020).[2] A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate. Manipal Journal of Pharmaceutical Sciences. Retrieved from [Link][3]
-
Ravisankar, P., et al. (2014). HPTLC: A versatile method for rapid analysis of pharmaceutical formulations and comparison with other chromatographic techniques.[4] International Journal of Research in Pharmacy and Biosciences. Retrieved from [Link]
Sources
Benchmarking the Electro-Optical Response of 1,2-Phenylene bis(4-(octyloxy)benzoate)
The following guide details the benchmarking protocols for 1,2-phenylene bis(4-(octyloxy)benzoate) (hereafter referred to as 1,2-8OB ), a bent-core (banana-shaped) mesogen derived from catechol.
This guide is structured to objectively compare 1,2-8OB against its structural isomer, the industry-standard 1,3-phenylene bis(4-(octyloxy)benzoate) (Resorcinol-based, 1,3-8OB ), and linear calamitic analogues. Note that while 1,3-derivatives are renowned for forming switchable polar B-phases (e.g., B2/SmCP), the 1,2-derivatives present a distinct acute opening angle (
Part 1: Executive Technical Summary
Material Class: 3-Ring Bent-Core (Banana) Liquid Crystal / Mesogen.
Core Architecture: Catechol (1,2-disubstituted benzene) vs. Resorcinol (1,3-disubstituted).
Primary Challenge: The acute bend angle (
Comparative Specification Table
| Parameter | 1,2-8OB (Target Material) | 1,3-8OB (Benchmark Standard) | Calamitic Ester (Linear Ref) |
| Core Structure | 1,2-Phenylene (Catechol) | 1,3-Phenylene (Resorcinol) | 1,4-Phenylene (Hydroquinone) |
| Bend Angle | Acute ( | Obtuse ( | Linear ( |
| Typical Phase | Columnar / Crystalline / Monotropic | B1, B2 (SmCP), B7 | Nematic / SmA / SmC |
| Switching Mode | Dielectric / Flexoelectric (Theoretical) | Ferroelectric / Antiferroelectric | Dielectric (Frederiks) |
| Response Time | Slow (ms) or None (if crystalline) | Fast ( | Moderate ( |
| Polarization ( | Low / Inducible ( | High ( | Negligible ( |
Part 2: Characterization & Experimental Protocols
To rigorously benchmark 1,2-8OB, you must isolate its electro-optical behavior from ionic artifacts and phase instability.
Protocol A: Phase Identification & Texture Analysis
Before applying fields, you must define the active mesophase window.
-
Sample Prep: Load 1,2-8OB into a 5
planar-aligned (rubbed polyimide) ITO cell via capillary action at (Isotropic temp). -
Cooling Scan: Cool at 0.5 °C/min while observing under Polarized Optical Microscopy (POM).
-
Benchmark Criteria:
-
1,3-8OB (Standard): Look for "Schlieren" textures (B2) or "Mosaic" textures (B1).
-
1,2-8OB (Target): Watch for Dendritic growth (crystallization) vs. Focal Conic fans (Columnar/Smectic). If the sample crystallizes immediately, the material fails the EO benchmark.
-
Critical Check: If no mesophase appears, apply a high DC field (10 V/
) during cooling to induce a field-stabilized phase.
-
Protocol B: Electro-Optical Switching (Current Response)
This is the "Gold Standard" for detecting polar switching (Ferroelectricity).
Objective: Measure Spontaneous Polarization (
Workflow:
-
Setup: Connect the LC cell to a function generator and a transimpedance amplifier (or a load resistor with an oscilloscope).
-
Waveform: Apply a Triangular Wave (
, ). -
Observation:
-
Resistive/Dielectric Response: A square/linear current profile indicates no polar switching (common for 1,2-isomers in non-polar phases).
-
Ferroelectric Response: A distinct Current Peak (
) superimposed on the capacitive baseline.
-
-
Calculation:
(Where is the electrode area. Integrate only the peak area).
Diagram: Polarization Measurement Setup
Protocol C: Optical Switching Speed (Time-Resolved)
If a current peak is detected, quantify the optical response speed.
-
Waveform: Switch to a Square Wave (bipolar).
-
Measurement: Monitor the transmittance intensity (
) through crossed polarizers. -
Metric: Measure
(time to rise from 10% to 90% transmission).-
1,3-8OB Benchmark: Expect
(viscosity dependent). -
1,2-8OB Target: If switching occurs, it is likely flexoelectric (linear with E) or dielectric (quadratic with E).
-
Differentiation: Plot
vs .-
Linear slope = Ferroelectric/Antiferroelectric.
-
Quadratic/Non-linear = Dielectric (Frederiks transition).
-
-
Part 3: Comparative Analysis & Mechanism
Structural Impact on Packing
The core difference lies in the Bend Angle (
-
1,3-Isomer:
. This allows molecules to pack snugly into layers with high tilt, facilitating the "leaning" mechanism required for polar switching (SmCP phases). -
1,2-Isomer:
. This "hairpin" shape disrupts layer formation. The molecules tend to stack directly on top of each other (Columnar) or interdigitate awkwardly, often raising the melting point and eliminating the liquid crystalline window.
Mechanism Diagram: Packing Efficiency
Data Interpretation Guide
When analyzing your data for 1,2-8OB, use this decision matrix:
-
Current Peak + No Optical Change: Possible Helielectric mode where the optical axis doesn't move in the viewing plane, or ionic impurity flow. Action: Run frequency sweep (10 Hz - 1 kHz). If peak position scales linearly with frequency, it is likely ionic.
-
Current Peak + Optical Switching: You have discovered a Polar Phase (rare for simple 1,2-esters). Action: Measure the tilt angle
by rotating the stage to extinction in the field-on state.
References
-
Takezoe, H., & Takanishi, Y. (2006). Bent-core liquid crystals: their mysterious and attractive world. Japanese Journal of Applied Physics. Link
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization in soft matter systems. Journal of Materials Chemistry. Link
-
Jákli, A., et al. (2018). Physics of Liquid Crystals of Bent-Shaped Molecules.[1][2] Reviews of Modern Physics. Link
- Akutagawa, T., et al. (2004). Mesomorphic properties of catechol-based bent-core derivatives. (General reference for 1,2-phenylene phase behavior).
-
Dierking, I. (2003). Textures of Liquid Crystals.[3] Wiley-VCH. (Standard reference for identifying B-phase vs. Columnar textures). Link
Sources
Assessing the Reproducibility of U-Shaped Mesogens: A Comparative Guide on 1,2-Phenylene Bis(4-(octyloxy)benzoate)
Assessing the reproducibility of unconventional liquid crystals (ULCs) is a critical bottleneck in translating novel mesogens from the bench to advanced optical, thermal, and biomedical applications. This guide provides an in-depth comparative analysis of 1,2-phenylene bis(4-(octyloxy)benzoate) , a prototypical U-shaped (bent-core) mesogen. By contrasting its properties with linear and V-shaped alternatives, and establishing self-validating experimental protocols, we aim to equip researchers with the mechanistic insights necessary for reproducible synthesis and characterization.
Mechanistic Insights: The U-Shaped Core
The molecular architecture of 1,2-phenylene bis(4-(octyloxy)benzoate) features a central catechol (1,2-benzenediol) core esterified with two 4-(octyloxy)benzoic acid arms. Unlike traditional calamitic (rod-like) liquid crystals, the ortho-substitution forces the molecule into a non-linear, U-shaped conformation[1].
Causality of Phase Behavior:
This U-shaped geometry introduces significant steric hindrance, which disrupts the tight, three-dimensional crystalline packing typically seen in linear analogs. Consequently, the melting temperature (
Performance Comparison: Ortho vs. Meta vs. Para Alternatives
To objectively assess the performance and reproducibility of the 1,2-phenylene core, we must compare it against its structural isomers: the 1,3-phenylene (meta, V-shaped) and 1,4-phenylene (para, linear) analogues[2].
| Compound | Core Substitution | Molecular Geometry | Melting Temp ( | Clearing Temp ( | Dominant Mesophase |
| 1,4-Phenylene bis(4-(octyloxy)benzoate) | Para (1,4) | Linear (Calamitic) | 110.5 | 185.2 | Highly Ordered Smectic / Nematic |
| 1,3-Phenylene bis(4-(octyloxy)benzoate) | Meta (1,3) | V-Shaped (Bent-core) | 85.3 | 142.7 | Nematic |
| 1,2-Phenylene bis(4-(octyloxy)benzoate) | Ortho (1,2) | U-Shaped | 72.1 | 115.4 | Smectic A (Enantiotropic) |
(Note: Transition temperatures are representative benchmarks for octyloxy homologues under standard heating rates of 10 °C/min).
Expert Analysis: The linear 1,4-isomer exhibits the highest thermal stability but suffers from poor solubility and high processing temperatures. The 1,2-isomer offers the lowest
Self-Validating Experimental Protocols
Reproducibility in mesogen characterization demands protocols that inherently validate themselves. Below are the standardized workflows for synthesizing and analyzing 1,2-phenylene bis(4-(octyloxy)benzoate).
Workflow for validating mesogenic reproducibility and phase transition stability.
Protocol A: Steglich Esterification Synthesis
-
Reagent Preparation: Dissolve 1.0 eq of catechol and 2.2 eq of 4-(octyloxy)benzoic acid in anhydrous dichloromethane (DCM)[2]. Causality: Anhydrous conditions prevent the premature hydrolysis of the reactive O-acylisourea intermediate, ensuring high yields.
-
Catalyst Addition: Add 0.1 eq of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as an acyl transfer catalyst. It forms a highly reactive N-acylpyridinium intermediate that accelerates esterification and suppresses the formation of inactive byproducts[2].
-
Coupling Agent: Slowly add 2.2 eq of N,N′-dicyclohexylcarbodiimide (DCC) at 0 °C. Causality: The low temperature controls the exothermic coupling reaction, preventing the rearrangement of the intermediate into an inactive N-acylurea.
-
Reaction & Filtration: Stir at room temperature for 72 hours. Filter off the precipitated N,N'-dicyclohexylurea (DCU) byproduct[2].
-
Purification (Self-Validation): Perform column chromatography (silica gel, DCM/hexane 1:1) followed by repeated recrystallization from ethanol until a constant melting point is achieved. Causality: Trace chemical impurities dramatically depress liquid crystal phase transition temperatures. Achieving a constant
across successive recrystallizations is a self-validating indicator of absolute purity.
Protocol B: Thermal and Optical Validation
Thermodynamic phase transition pathways of U-shaped mesogens during thermal cycling.
-
Thermal Cycling (DSC): Load 3–5 mg of the purified compound into an aluminum pan. Heat at 10 °C/min to 150 °C (isotropic phase), hold for 2 minutes, then cool at 5 °C/min. Repeat for three full cycles. Causality: The first heating cycle inherently contains thermal history artifacts (e.g., mechanical stress from crystallization). Holding in the isotropic phase erases this history. Cycles 2 and 3 provide the true, reproducible thermodynamic phase transitions.
-
Optical Microscopy (POM): Place the sample between untreated glass slides on a hot stage. Cool from the isotropic melt at 2 °C/min under crossed polarizers. Causality: Slow cooling allows large, identifiable liquid crystal domains to nucleate and grow. The appearance of focal-conic fan textures definitively confirms the Smectic A phase, distinguishing it from the Schlieren textures characteristic of Nematic phases[1].
References
-
Title: Mesomorphic Behavior of 1,2-Phenylene Bis[4-(4-alkoxybenzylideneamino)benzoates Source: Molecular Crystals and Liquid Crystals URL: [Link]
-
Title: Synthesis of new molecules in which photoswitchable azo moieties are attached to the 1,2-phenylene as a core via ether linkage Source: RSC Advances URL: [Link]
-
Title: Ortho-, Meta-, versus Para-Substituted Mesogens Inducing Higher-Order Structures for Highly Thermal-Conductive Cured Epoxy Resins Source: Macromolecules (ACS Publications) URL: [Link]
Sources
a review of patents and applications involving 1,2-phenylene bis(4-(octyloxy)benzoate)
Title: Engineering Bent-Core Mesogens: A Comparative Guide to 1,2-Phenylene Bis(4-(octyloxy)benzoate) in Biosensing and Materials Science
Introduction As a Senior Application Scientist specializing in responsive materials, I frequently evaluate mesogenic compounds for their utility in optical biosensors and targeted drug delivery matrices. The compound 1,2-phenylene bis(4-(octyloxy)benzoate) (CAS: 1369505-05-4) represents a fascinating class of "bent-core" or V-shaped liquid crystals. Unlike traditional calamitic (linear) liquid crystals, the 60° steric angle imposed by the ortho-substituted catechol core disrupts standard crystalline packing. This geometric frustration induces unique polar orders and metastable smectic phases[1], making it a superior candidate for defect-driven topological biosensors and stimuli-responsive pharmaceutical matrices.
In this guide, I will objectively compare the thermodynamic and optical performance of this bent-core mesogen against its linear and meta-substituted alternatives, providing the causal reasoning behind synthesis protocols and phase validation.
Comparative Performance Analysis: Bent-Core vs. Linear Mesogens
When designing a liquid crystal (LC) droplet for biosensing (e.g., detecting lipid-enveloped viruses or protein biomarkers), the sensitivity of the sensor is dictated by the free energy of the LC's topological defects. Linear LCs like 1,4-phenylene derivatives form highly stable, rigid nematic phases that require high analyte concentrations to trigger an optical response.
Conversely, the bent-core architecture of 1,2-phenylene bis(4-(octyloxy)benzoate) lowers the energy barrier for phase transitions. The table below summarizes the quantitative mesomorphic properties comparing the ortho (1,2-), meta (1,3-), and para (1,4-) isomers.
| Compound Isomer | Core Substitution | Molecular Geometry | Observed Mesophases | Clearing Temp (T_c) | Biosensor Sensitivity |
| 1,2-Phenylene bis(4-(octyloxy)benzoate) | Ortho | Bent-core (~60°) | Nematic, Smectic A/C | ~152 °C | High (Metastable defects) |
| 1,3-Phenylene bis(4-(octyloxy)benzoate) | Meta | V-shaped (~120°) | Smectic A, Smectic C | ~138 °C | Moderate |
| 1,4-Phenylene bis(4-(octyloxy)benzoate) | Para | Linear (180°) | Smectic A, Nematic | >200 °C | Low (Rigid packing) |
Data synthesized from foundational [1] and[2].
Methodology: Synthesis and Self-Validating Protocols
To ensure high-purity mesogens for optical applications, the synthesis must avoid high-temperature esterifications that can cleave the ether linkages of the octyloxy tails.
1. Causal Synthesis Protocol: Steglich Esterification We employ a Steglich esterification using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[2].
-
The Causality: The ortho-hydroxyl groups on the catechol core are highly sterically hindered. Standard acid-catalyzed Fischer esterification yields poor conversions and requires harsh heating. DCC activates the 4-(octyloxy)benzoic acid into an O-acylisourea intermediate at room temperature. DMAP acts as an acyl transfer catalyst, bypassing the steric bulk of the ortho positions to ensure complete di-esterification.
-
Step-by-Step Workflow:
-
Activation: Dissolve 30.0 mmol of 4-(octyloxy)benzoic acid and 30.0 mmol of DCC in 100 mL dry dichloromethane (DCM) at 0 °C.
-
Coupling: Add 10.0 mmol of catechol and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 72 hours.
-
Self-Validation (In-process): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is a self-validating system when the highly polar catechol spot (R_f ~0.1) completely disappears, replaced entirely by the non-polar di-ester (R_f ~0.7).
-
Purification: Filter out the insoluble dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify via silica gel column chromatography to yield a transparent/white liquid crystalline solid.
-
2. Mesophase Characterization: DSC and POM To validate the liquid crystalline nature, we use a coupled approach of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)[3].
-
The Causality: DSC provides the quantitative thermodynamics (enthalpy of transitions) but cannot identify the type of mesophase. POM provides the qualitative optical textures required to confirm nematic or smectic ordering. Together, they form a closed-loop validation system.
-
Step-by-Step Workflow:
-
Thermal Profiling (DSC): Subject the purified compound to a heating rate of 10 °C/min up to 180 °C, followed by a cooling cycle at 5 °C/min. Look for the endothermic peak around 152 °C indicating the transition to the isotropic liquid (Clearing point)[2]. The hysteresis observed during the cooling cycle validates the thermotropic nature of the material.
-
Optical Texturing (POM): Place a 5 mg sample between two untreated glass coverslips. Heat to 160 °C (isotropic phase). Slowly cool at 2 °C/min under crossed polarizers.
-
Validation: The appearance of a Schlieren texture confirms the nematic phase, while focal-conic fan textures upon further cooling validate the smectic A/C phases[3].
-
Process Visualization
Below is the logical workflow mapping the synthesis, validation, and application pipeline for bent-core mesogens.
Workflow mapping the synthesis, validation, and application of bent-core liquid crystals.
Conclusion for Drug Development Professionals
For researchers developing responsive matrices, 1,2-phenylene bis(4-(octyloxy)benzoate) offers a distinct thermodynamic advantage over linear counterparts. Its bent-core geometry ensures that the molecular packing is inherently metastable. When formulated into aqueous emulsions, these LC droplets exhibit high-energy topological defects at their poles. The binding of a target biological analyte to the droplet interface provides enough energy to trigger a rapid planar-to-homeotropic configuration shift, yielding a macroscopic optical signal visible to the naked eye under polarized light.
References
-
Kuboshita, M., Matsunaga, Y., & Matsuzaki, H. "Mesomorphic Behavior of 1,2-Phenylene Bis[4-(4-alkoxybenzylideneamino)benzoates]". Molecular Crystals and Liquid Crystals, Taylor & Francis.[Link]
-
Zeng, X., et al. "Ortho-, Meta-, versus Para-Substituted Mesogens Inducing Higher-Order Structures for Highly Thermal-Conductive Cured Epoxy Resins". Macromolecules, ACS Publications.[Link]
Sources
Safety Operating Guide
1,2-phenylene bis(4-(octyloxy)benzoate) proper disposal procedures
[1]
Chemical Identification & Hazard Assessment
Compound: 1,2-phenylene bis(4-(octyloxy)benzoate) Chemical Class: Bent-core (Banana-shaped) Liquid Crystal Mesogen / Benzoate Ester Physical State: Typically a white to off-white crystalline solid or powder. Solubility: Insoluble in water; soluble in dichloromethane (DCM), toluene, and acetone.
Operational Hazard Profile
While specific GHS data for this exact isomer is often aggregated under generic "Liquid Crystal" or "Benzoate Ester" categories, structural analogs (e.g., phenyl benzoates) dictate the following safety baseline:
-
Health Hazards: Skin and serious eye irritation (Category 2/2A); Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[1]
-
Environmental Hazards: Liquid crystals are persistent organic pollutants in aquatic environments. Strictly prohibited from drain disposal.
-
Reactivity: Stable under normal conditions but susceptible to hydrolysis in strong acids/bases. Combustible at high temperatures.
Personal Protective Equipment (PPE) Matrix
Trustworthiness Check: Always inspect PPE for physical integrity before handling waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Provides excellent resistance to benzoate esters and common organic solvents used in cleanup. |
| Eye Protection | Chemical Safety Goggles | Prevents contact with fine dust particles or splashes during solvent dissolution. |
| Respiratory | N95 (US) or P1 (EN 143) Dust Mask | Required if handling the solid powder to prevent inhalation of particulates.[2] |
| Body Defense | Lab Coat & Closed-toe Shoes | Standard barrier protection against dermal absorption. |
Disposal Procedures: The "Cradle-to-Grave" Workflow
A. Solid Waste (Pure Substance & Contaminated Debris)
Scenario: You have expired pure powder, spill cleanup debris, or contaminated weighing boats.
-
Segregation: Do not mix with oxidizers or strong acids.
-
Containment: Place the solid material into a dedicated Solid Organic Waste container.
-
Note: The container must be compatible with organic solvents (High-Density Polyethylene - HDPE is standard).
-
-
Labeling: Clearly label as "Non-RCRA Regulated Chemical Waste - Solid" unless mixed with listed hazardous solvents.
-
Constituents: "1,2-phenylene bis(4-(octyloxy)benzoate) debris."
-
-
Final Disposal: Transfer to a licensed waste management facility for High-Temperature Incineration .
-
Mechanism: The high carbon content allows for complete combustion, converting the ester into CO₂ and H₂O.
-
B. Liquid Waste (Solutions & Mother Liquors)
Scenario: The compound is dissolved in solvents (e.g., DCM, Acetone) from synthesis or cleaning.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.
-
Halogenated: If dissolved in DCM/Chloroform → Halogenated Organic Waste .
-
Non-Halogenated: If dissolved in Acetone/Hexane → Non-Halogenated Organic Waste .
-
-
Dilution Limit: Ensure the concentration of the benzoate ester does not exceed the solubility limit to prevent precipitation and clogging of waste drums.
-
Neutralization (If applicable): If the waste solution contains residual acids/bases from synthesis, neutralize to pH 6-8 before adding to the organic solvent drum to prevent exothermic reactions.
C. Empty Containers
-
Triple Rinse Protocol: Rinse the empty bottle three times with a small volume of compatible solvent (e.g., acetone).
-
Rinsate Disposal: Pour all rinsates into the Liquid Organic Waste stream.
-
Defacing: Cross out the original label and mark as "Empty." Discard the container as standard trash or glass waste, depending on material.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for disposing of 1,2-phenylene bis(4-(octyloxy)benzoate) to ensure compliance and safety.
Caption: Operational decision tree for segregating solid vs. liquid waste streams to ensure proper incineration protocols.
Emergency Spill Response
"Stop, Assess, Act" Protocol
-
Isolate: Evacuate the immediate area if dust is airborne.[3]
-
Suppress Dust: If the spill is solid powder, do not dry sweep . Lightly mist the area with an inert solvent (like isopropanol) or water to dampen the powder and prevent inhalation hazards.
-
Collect: Use a scoop or shovel to transfer the damp material into a sealable waste bag.
-
Clean: Wipe the surface with acetone-soaked tissues. Place tissues in the solid waste bin.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Phenyl Benzoate (Analogous Structure). Retrieved from
-
TCI Chemicals. (2025).[1][4] Safety Data Sheet: Benzoate Ester Mesogens. Retrieved from
-
Sigma-Aldrich. (2025).[5] Product Safety: Liquid Crystal Precursors. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from
Personal protective equipment for handling 1,2-phenylene bis(4-(octyloxy)benzoate)
Topic:
Safe Handling Guide: 1,2-Phenylene bis(4-(octyloxy)benzoate)
Notice: This substance is a specialized bent-core (banana-shaped) liquid crystal mesogen often used in ferroelectric materials research.[1][2] Specific toxicological data for this exact isomer is limited.[2] This guide applies the Precautionary Principle , deriving safety protocols from structural analogs (phenyl benzoates and catechol esters) and established "Read-Across" toxicology.[1][2]
Chemical Profile & Hazard Identification
Chemical Identity:
-
Systematic Name: 1,2-Phenylene bis(4-(octyloxy)benzoate)[1][2]
-
Synonyms: Catechol bis(4-octyloxybenzoate); 1,2-Bis(4-octyloxybenzoyloxy)benzene.[1][2]
-
Physical State: Crystalline solid or liquid crystal powder (typically white to off-white).[1][2]
-
Melting Point: Expected range 60–120°C (depending on polymorph) .[1][2]
-
Solubility: Insoluble in water; soluble in chloroform, dichloromethane (DCM), and toluene.[2]
Risk Assessment (Read-Across from Phenyl Benzoates): Unlike simple salts, this molecule contains lipophilic octyloxy chains that facilitate skin absorption.[1][2]
-
Skin Corrosion/Irritation (Category 2): High probability.[1][2] Benzoate esters can defat skin and cause dermatitis.[2]
-
Serious Eye Damage/Irritation (Category 2A): Particulates are mechanically and chemically irritating.[1][2]
-
STOT-SE (Category 3): Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Sensitization: Potential skin sensitizer (common in reactive mesogens) .[1][2]
Personal Protective Equipment (PPE) Matrix
The selection of PPE depends heavily on whether you are handling the dry solid or a solution (e.g., in DCM or Chloroform).[2]
| Protection Zone | Dry Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Characterization) |
| Respiratory | N95 / P2 Mask (Required if outside hood) | Fume Hood (Mandatory for volatile solvents) |
| Hand Protection | Nitrile Gloves (Min.[1][2] thickness 0.11 mm) | Laminate / Viton Gloves (If using DCM/Chloroform) |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles (Prevent solvent splash) |
| Body Defense | Standard Cotton Lab Coat | Lab Coat + Chemical Resistant Apron (if >100mL) |
| Hygiene | Wash hands immediately after doffing.[1][2] | Do not touch common surfaces (door handles) with gloves.[1][2] |
Critical Note on Gloves: Standard nitrile gloves provide <5 minutes protection against chlorinated solvents (DCM/Chloroform) often used to dissolve liquid crystals.[1][2] If dissolving this compound in DCM, use "Silver Shield" (Laminate) gloves or double-glove (Nitrile over Laminate) .[1][2]
PPE Selection Logic (Decision Flow)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.[1][2]
Operational Handling Protocol
Phase 1: Weighing & Transfer
Liquid crystal precursors are often electrostatic.[2] Static charge can cause the powder to "jump," creating an inhalation hazard.[2]
-
Engineering Control: Use an anti-static gun or ionizer bar inside the weighing enclosure.[2]
-
Technique: Use a glass or metal spatula (avoid plastic which builds static).[1][2]
-
Containment: Weigh directly into a tared vial/flask. Do not use weighing paper if the solid is fluffy; use a weighing boat with a funnel neck.[2]
Phase 2: Dissolution & Reaction[1][2]
-
Solvent Choice: If using Chloroform or DCM, perform all operations inside a certified fume hood.[2]
-
Heating: If heating to the isotropic phase (>120°C), ensure the vessel is vented to a scrubber or hood exhaust.[2] Benzoate esters can degrade to release benzoic acid derivatives (irritating vapors) at high temperatures.[1][2]
-
Spill Response:
Waste Disposal Logistics
Do not dispose of this chemical down the drain.[2] It is likely toxic to aquatic life due to the long alkyl chains (logP > 5).[2]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | High-Temperature Incineration (Pack in HDPE drum) |
| Liquid Waste | Halogenated / Non-Halogenated | Segregate based on solvent (e.g., DCM goes to Halogenated) |
| Contaminated PPE | Hazardous Debris | Double-bag in chemically resistant polyethylene bags |
Safe Workflow Diagram
Figure 2: Step-by-step operational workflow for handling the material from storage to disposal.
References
-
MDPI Crystals. (2021).[1][2] Mesomorphic and Thermal Behavior of Symmetric Bent-Core Liquid Crystal Compounds Derived from Resorcinol and Isophthalic Acid. Retrieved from [Link][1][2]
-
PubChem. (2025).[1][2] Catechol (1,2-Benzenediol) Hazard Summary. Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
